3-(Trimethylsilyloxy)-1-butyne
Description
Structure
3D Structure
Properties
IUPAC Name |
but-3-yn-2-yloxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-6-7(2)8-9(3,4)5/h1,7H,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKACVRKUKSWNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00939109 | |
| Record name | [(But-3-yn-2-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17869-76-0 | |
| Record name | Trimethyl[(1-methyl-2-propyn-1-yl)oxy]silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17869-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl((1-methyl-2-propynyl)oxy)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017869760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(But-3-yn-2-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trimethylsilyloxy)-1-butyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Trimethylsilyloxy)-1-butyne
This guide provides a comprehensive technical overview of 3-(Trimethylsilyloxy)-1-butyne, a versatile silyl-protected alkyne with significant applications in organic synthesis, particularly within the realms of pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on its properties, synthesis, and applications.
Core Compound Identity and Properties
Chemical Name: this compound CAS Number: 17869-76-0[1][2] Alternate Names: 2-(Trimethylsilyloxy)-3-butyne[1][2] Molecular Formula: C₇H₁₄OSi[1][2] Molecular Weight: 142.27 g/mol [1][2]
Physicochemical Data
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Weight | 142.27 g/mol | [1][2] |
| Density | 0.818 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.405 | |
| Boiling Point | 115-116 °C | [3] |
| Flash Point | 5.5 °C (41.9 °F) - closed cup | |
| SMILES | CC(C#C)O(C)C | [4][5] |
| InChI | InChI=1S/C7H14OSi/c1-6-7(2)8-9(3,4)5/h1,7H,2-5H3 | [4][5] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is most commonly and efficiently achieved through the silylation of the corresponding secondary alcohol, 3-butyn-2-ol. This reaction utilizes a silylating agent, typically chlorotrimethylsilane, in the presence of a base to neutralize the hydrochloric acid byproduct. The causality behind this choice of methodology lies in the high reactivity of the hydroxyl group with the electrophilic silicon center of the silyl chloride, leading to the formation of a stable silyl ether. The trimethylsilyl (TMS) group serves as an excellent protecting group for the alcohol, preventing unwanted side reactions in subsequent synthetic steps.
Detailed Experimental Protocol
This protocol is based on well-established procedures for the silylation of secondary alcohols.[4]
Materials:
-
3-Butyn-2-ol
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 3-butyn-2-ol (1.0 eq) and anhydrous DCM or THF.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous triethylamine (1.2 eq) or pyridine (1.2 eq) dropwise to the stirred solution.
-
Silylation: Slowly add chlorotrimethylsilane (1.1 eq) to the reaction mixture at 0 °C. The formation of a white precipitate (triethylammonium chloride or pyridinium chloride) will be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by distillation under reduced pressure to afford this compound as a colorless liquid.
Caption: Synthesis of this compound.
Applications in Research and Drug Development
The trimethylsilyl group in this compound serves a dual purpose: it protects the hydroxyl group and modulates the reactivity of the terminal alkyne. This makes it a valuable intermediate in various organic transformations.
Role as a Protecting Group and Building Block
The primary application of this compound is as a protected form of 3-butyn-2-ol. The TMS group is stable under a variety of reaction conditions, yet can be easily removed under mild acidic or fluoride-ion-mediated conditions. This allows for the selective manipulation of other functional groups within a molecule. As a building block, it provides a four-carbon unit with a terminal alkyne, which can participate in a range of carbon-carbon bond-forming reactions.
Potential in Bioactive Molecule Synthesis
While specific examples in the synthesis of marketed drugs are not extensively documented, the structural motif of a protected secondary propargylic alcohol is prevalent in the synthesis of various bioactive molecules. For instance, similar building blocks are utilized in the synthesis of antiviral agents and natural products.[6] The terminal alkyne functionality allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a powerful tool for the construction of complex molecular architectures, including macrocycles and modified peptides.[7]
Caption: Synthetic utility of this compound.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet around δ 0.1-0.2 ppm corresponding to the nine equivalent protons of the trimethylsilyl group.
-
A doublet around δ 1.3-1.4 ppm for the methyl group protons adjacent to the chiral center.
-
A singlet or a narrow triplet around δ 2.0-2.2 ppm for the acetylenic proton.
-
A quartet of doublets or a multiplet around δ 4.2-4.4 ppm for the proton on the carbon bearing the silyloxy group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal around δ 0 ppm for the carbons of the trimethylsilyl group.
-
A signal for the methyl carbon adjacent to the chiral center.
-
A signal for the carbon of the chiral center bearing the silyloxy group.
-
Two signals for the sp-hybridized carbons of the alkyne.
IR (Infrared) Spectroscopy:
-
A sharp, weak absorption around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne.
-
A sharp, weak to medium absorption around 2100 cm⁻¹ for the C≡C stretch.
-
Strong absorptions in the 1250 cm⁻¹ and 840 cm⁻¹ regions, characteristic of the Si-CH₃ bonds of the trimethylsilyl group.
-
A strong C-O stretching absorption in the 1100-1000 cm⁻¹ region.
MS (Mass Spectrometry):
-
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) and the characteristic [M-15]⁺ peak of trimethylsilyl ethers at m/z 73.
Safety and Handling
Hazard Statements:
-
H225: Highly flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound. It should be stored in a cool, well-ventilated area, away from ignition sources.
References
- Zweifel, G., & Lewis, W. (1988). (Z)-4-(TRIMETHYLSILYL)-3-BUTEN-1-OL. Organic Syntheses, 66, 145. doi:10.15227/orgsyn.066.0145
- Marshall, J. A., Eidam, P., & Schenck Eidam, H. (2007). (S)-4-TRIISOPROPYLSILYL-3-BUTYN-2-OL. Organic Syntheses, 84, 120. doi:10.15227/orgsyn.084.0120
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Pasini, D. (2013). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules, 18(8), 9512-9530. doi:10.3390/molecules18089512
- Gaforio, J. J., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 26(21), 6483. doi:10.3390/molecules26216483
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- 6. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
3-(Trimethylsilyloxy)-1-butyne molecular weight and formula
An In-Depth Technical Guide to 3-(Trimethylsilyloxy)-1-butyne
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: this compound is a bifunctional molecule of significant interest in modern organic synthesis. Featuring a terminal alkyne and a trimethylsilyl (TMS) protected secondary alcohol, it serves as a valuable building block for the introduction of a protected propargylic alcohol moiety into more complex structures. The TMS group provides temporary protection of the hydroxyl functionality, allowing for selective reactions at the alkyne terminus. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, key reactions, and practical considerations for its use in research and development.
Core Molecular Attributes
This compound, also known by its synonym 2-(trimethylsilyloxy)-3-butyne, is identified by the CAS Number 17869-76-0 . Its fundamental properties are summarized below.[1][2]
| Identifier | Value | Source(s) |
| Molecular Formula | C₇H₁₄OSi | [1][2][3] |
| Molecular Weight | 142.27 g/mol | [1][2][4] |
| CAS Number | 17869-76-0 | [1][2][4] |
| Linear Formula | (CH₃)₃SiOCH(CH₃)C≡CH | [4] |
| InChI Key | RMKACVRKUKSWNQ-UHFFFAOYSA-N | [3][4] |
| Synonym | 2-(Trimethylsilyloxy)-3-butyne | [1][2][4] |
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless liquid (presumed) | |
| Density | 0.818 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.405 | [4] |
| Storage Temperature | 2-8°C | [4] |
| Flash Point | 5.5 °C (closed cup) | [4] |
Synthesis and Handling
Representative Synthesis Protocol: Silylation of 3-Butyn-2-ol
This protocol describes a general method for the trimethylsilyl protection of a secondary alcohol, which is directly applicable to the synthesis of this compound.
Core Principle: The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of TMSCl. A base, such as triethylamine or pyridine, acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.[5][6]
Caption: General workflow for TMS protection of a secondary alcohol.
Materials:
-
3-Butyn-2-ol (1.0 eq)
-
Chlorotrimethylsilane (TMSCl, 1.2 eq)
-
Triethylamine (Et₃N, 1.5 eq) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-butyn-2-ol (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Slowly add chlorotrimethylsilane (1.2 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The product can be purified by distillation under reduced pressure if necessary.
Safety and Handling
This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles or a face shield, nitrile gloves, and a flame-retardant lab coat.[4]
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources.[5] Use non-sparking tools and take precautionary measures against static discharge. Keep the container tightly closed.
-
Storage: Store in a cool, dry, and well-ventilated area at 2-8°C in a tightly sealed container.[4]
Chemical Reactivity and Applications
The utility of this compound stems from its two key functional groups: the terminal alkyne and the TMS ether.
The Role of the TMS Protecting Group
The trimethylsilyl group is a widely used protecting group for alcohols due to its ease of installation and, critically, its mild removal conditions.[7] It is stable to a variety of reagents, including Grignard reagents, organolithiums, and many oxidizing and reducing agents, thus allowing for extensive chemical manipulation of other parts of the molecule.[5]
Reactions at the Terminal Alkyne
The terminal alkyne is a versatile functional group that can participate in numerous carbon-carbon bond-forming reactions. With the hydroxyl group protected, the acidic proton of the alkyne can be selectively deprotonated to form an acetylide, which can then be used in various transformations.
Key Applications:
-
Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of palladium and copper catalysts to form more complex internal alkynes. This is a foundational reaction in the synthesis of pharmaceuticals and functional materials.
-
Click Chemistry: The alkyne functionality is a key partner in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which forms a stable 1,2,3-triazole ring.[8][9] This highly efficient and bio-orthogonal reaction is widely used in drug discovery, bioconjugation, and materials science.[8]
-
Alkynylation of Carbonyls: After deprotonation with a strong base (e.g., n-butyllithium), the resulting acetylide can act as a nucleophile, attacking aldehydes or ketones to form new propargylic alcohols.
Caption: Key reaction pathways for this compound.
Experimental Protocol: Deprotection of the TMS Ether
The removal of the TMS group is often necessary in the final stages of a synthesis to unmask the hydroxyl group. This can be achieved under very mild conditions using either a fluoride source or aqueous acid.
Core Principle: The high affinity of fluoride ions for silicon drives the cleavage of the Si-O bond. Alternatively, the TMS ether is labile in the presence of acid.
Materials:
-
This compound (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Dissolve the this compound (1.0 eq) in anhydrous THF in a round-bottom flask at room temperature.
-
Add the TBAF solution (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to afford the deprotected alcohol, 3-butyn-2-ol.
Spectroscopic Characterization (Predicted)
-
¹H NMR: Expected signals would include a singlet around 0.1 ppm for the nine protons of the TMS group, a doublet for the methyl group adjacent to the chiral center, a multiplet for the methine proton, and a singlet for the acetylenic proton.
-
¹³C NMR: Signals corresponding to the TMS methyl groups, the two carbons of the alkyne, and the two carbons of the butynyl backbone would be expected.
-
IR Spectroscopy: Key vibrational bands would be expected around 3300 cm⁻¹ for the C≡C-H stretch, ~2100 cm⁻¹ for the C≡C stretch, and strong bands around 1250 and 840 cm⁻¹ corresponding to the Si-C bonds of the TMS group.
References
-
PubChemLite. This compound. [Link]
-
Chemistry LibreTexts. Protection of Alcohols. [Link]
-
OrgoSolver. Alcohol Reactions: Alcohol Protection using TMSCl. [Link]
-
Pasini, D. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules 2013, 18, 9512-9530. [Link]
-
Chemie Brunschwig AG. Click chemistry reagents. [Link]
-
ResearchGate. Recent Advances in Silyl Protection of Alcohols. [Link]
Sources
- 1. 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE | 17869-77-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 3-(三甲基硅氧基)-1-丁炔 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. guidechem.com [guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgosolver.com [orgosolver.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-(Trimethylsilyloxy)-1-butyne: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 3-(trimethylsilyloxy)-1-butyne (CAS No. 17869-76-0), a versatile silyl ether of a secondary propargyl alcohol. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize spectroscopic techniques for molecular characterization. While experimental spectra for this specific compound are not widely available in public databases, this guide will leverage predictive models and data from analogous structures to provide a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Introduction: The Utility of Silyl Ethers in Synthesis
This compound, with the chemical formula C₇H₁₄OSi, belongs to the class of trimethylsilyl (TMS) ethers.[1][2] The TMS group serves as a highly effective protecting group for alcohols due to its ease of introduction, stability under a range of reaction conditions, and facile removal under mild acidic or fluoride-mediated conditions. The presence of a terminal alkyne moiety makes this molecule a valuable building block in a variety of chemical transformations, including carbon-carbon bond formation (e.g., Sonogashira coupling), click chemistry, and the synthesis of more complex molecular architectures.
Accurate spectroscopic characterization is paramount for verifying the identity and purity of such a reagent. This guide will provide a detailed examination of the expected spectroscopic signatures of this compound.
Molecular Structure and Spectroscopic Correlation
To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on established chemical shift principles, the following ¹H and ¹³C NMR spectra are predicted for this compound.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.4 - 4.6 | Quartet (q) | 1H | -CH(O)- |
| ~2.3 - 2.5 | Doublet (d) | 1H | ≡C-H |
| ~1.4 - 1.6 | Doublet (d) | 3H | -CH(CH₃)- |
| ~0.1 - 0.2 | Singlet (s) | 9H | -Si(CH₃)₃ |
Interpretation of ¹H NMR Spectrum:
-
-CH(O)- Proton (δ ~4.4 - 4.6): This proton is deshielded due to the adjacent electronegative oxygen atom, resulting in a downfield chemical shift. It is expected to appear as a quartet due to coupling with the three protons of the neighboring methyl group.
-
≡C-H Proton (δ ~2.3 - 2.5): The acetylenic proton is found in a characteristic region for terminal alkynes. It will appear as a doublet due to long-range coupling with the methine proton.
-
-CH(CH₃)- Protons (δ ~1.4 - 1.6): The methyl protons are in a typical aliphatic region and will appear as a doublet due to coupling with the methine proton.
-
-Si(CH₃)₃ Protons (δ ~0.1 - 0.2): The nine equivalent protons of the trimethylsilyl group are highly shielded and will appear as a sharp singlet significantly upfield, a characteristic feature of TMS ethers.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~84 - 86 | ≡C-H |
| ~70 - 72 | ≡C- |
| ~58 - 60 | -CH(O)- |
| ~24 - 26 | -CH(CH₃)- |
| ~ -1 to 1 | -Si(CH₃)₃ |
Interpretation of ¹³C NMR Spectrum:
-
Alkyne Carbons (δ ~70 - 86): The two sp-hybridized carbons of the alkyne group are expected in this region. The terminal carbon (≡C-H) will be further downfield than the internal carbon.
-
-CH(O)- Carbon (δ ~58 - 60): The carbon atom bonded to the oxygen is deshielded and appears in this range.
-
-CH(CH₃)- Carbon (δ ~24 - 26): This aliphatic carbon is found in the expected upfield region.
-
-Si(CH₃)₃ Carbons (δ ~ -1 to 1): The three equivalent carbons of the TMS group are highly shielded by the silicon atom, resulting in a characteristic upfield chemical shift, often close to the TMS reference standard.
Experimental Protocol for NMR Spectroscopy
Figure 2. A generalized workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would display several characteristic absorption bands.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, sharp | ≡C-H stretch |
| ~2960 | Medium | C-H (sp³) stretch |
| ~2120 | Weak | C≡C stretch |
| ~1250 | Strong | Si-CH₃ symmetric deformation |
| ~1080 | Strong | C-O stretch |
| ~840 | Strong | Si-C stretch |
Interpretation of IR Spectrum:
-
≡C-H Stretch (~3300 cm⁻¹): A strong, sharp peak in this region is a definitive indicator of a terminal alkyne.
-
C-H (sp³) Stretch (~2960 cm⁻¹): This absorption arises from the C-H bonds of the methyl and methine groups.
-
C≡C Stretch (~2120 cm⁻¹): The carbon-carbon triple bond stretch is typically weak in terminal alkynes.
-
Si-CH₃ Symmetric Deformation (~1250 cm⁻¹): A strong band around this wavenumber is characteristic of the trimethylsilyl group.
-
C-O Stretch (~1080 cm⁻¹): This strong absorption is due to the stretching of the C-O single bond.
-
Si-C Stretch (~840 cm⁻¹): Another strong band characteristic of the trimethylsilyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 142.27 g/mol ), the following mass spectral data are predicted.[2]
Predicted Mass Spectrometry Data
| m/z | Predicted Adduct/Fragment |
| 143.08867 | [M+H]⁺ |
| 165.07061 | [M+Na]⁺ |
| 141.07411 | [M-H]⁻ |
| 127 | [M-CH₃]⁺ |
| 73 | [(CH₃)₃Si]⁺ |
Interpretation of Mass Spectrum:
-
Molecular Ion Peak (M⁺): The molecular ion peak at m/z 142 is expected, although it may be of low intensity. Adducts such as [M+H]⁺ and [M+Na]⁺ are also likely to be observed.
-
[M-CH₃]⁺ Fragment (m/z 127): Loss of a methyl group from the trimethylsilyl moiety is a common fragmentation pathway for TMS ethers, leading to a prominent peak at m/z 127.
-
[(CH₃)₃Si]⁺ Fragment (m/z 73): The base peak in the spectrum is often the trimethylsilyl cation at m/z 73, which is a very stable fragment.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are consistent with the known spectral properties of trimethylsilyl ethers and terminal alkynes. By understanding these characteristic spectroscopic signatures, researchers can confidently identify and assess the purity of this important synthetic building block. The provided experimental protocols offer a standardized approach to acquiring high-quality spectroscopic data.
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An In-depth Technical Guide to the Stability and Reactivity of 3-(Trimethylsilyloxy)-1-butyne
Abstract: This technical guide provides a comprehensive analysis of 3-(trimethylsilyloxy)-1-butyne, a versatile bifunctional molecule of significant interest in organic synthesis. As a protected secondary propargylic alcohol, it serves as a valuable building block, enabling sequential and site-selective modifications of its two distinct reactive centers: the terminal alkyne and the trimethylsilyl (TMS) ether. This document delves into the fundamental principles governing its stability, explores the reactivity of its functional groups, and provides field-proven protocols for its synthesis and manipulation. The content is tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent's chemical behavior to effectively incorporate it into complex synthetic strategies.
Physicochemical and Safety Profile
This compound, with CAS Number 17869-76-0, is the product of protecting the hydroxyl group of 3-butyn-2-ol with a trimethylsilyl group.[1][2] This structural modification imparts specific physicochemical properties that are crucial for its handling and application in synthesis. The TMS group increases lipophilicity and volatility compared to the parent alcohol, facilitating purification by distillation and improving solubility in nonpolar organic solvents.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 17869-76-0 | [1][3] |
| Molecular Formula | C₇H₁₄OSi | [1][2] |
| Molecular Weight | 142.27 g/mol | [1] |
| Appearance | Colorless Liquid (inferred) | General |
| Boiling Point | 115-116 °C (for related structure) | [4] |
| Density | 0.806 g/mL at 25 °C (for related structure) | [4] |
Safety and Handling Synopsis
Core Handling Mandates:
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and explosion-proof electrical equipment.[5] Vapors are likely to form explosive mixtures with air and may flash back.
-
Storage: Store in a cool, well-ventilated place.[5] Keep containers tightly closed to prevent contact with atmospheric moisture, which can cause hydrolysis, and to mitigate the fire hazard.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant clothing, and chemical safety goggles/face shield.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents and moisture.[6]
The Duality of Stability: A Mechanistic Perspective
The stability of this compound is best understood by considering the trimethylsilyl (TMS) ether functional group. Silyl ethers are valued as protecting groups precisely because their stability can be modulated, allowing for their selective removal under specific conditions.[7] The TMS group is renowned for being one of the most labile common silyl ethers, making it ideal for protection when mild deprotection conditions are required later in a synthetic sequence.[8]
Hydrolytic Stability
The Si-O bond is susceptible to cleavage by both acid and base, with a pronounced sensitivity to acidic conditions.
-
Acid-Catalyzed Hydrolysis: The TMS group is exceptionally sensitive to acid. The cleavage mechanism is initiated by the protonation of the ether oxygen, which increases the electrophilicity of the silicon atom. This is followed by nucleophilic attack by water or another nucleophile present in the medium. The small steric profile of the three methyl groups on the silicon atom offers minimal hindrance to this attack, accounting for its high reactivity compared to bulkier silyl ethers like TBDMS or TIPS.[8][9] The relative rate of acid-catalyzed hydrolysis for TMS is the baseline (1) against which others are measured: TES (64), TBDMS (20,000), and TIPS (700,000).[8]
-
Base-Catalyzed Hydrolysis: While more stable to base than to acid, TMS ethers can be cleaved under basic conditions, such as treatment with potassium carbonate in methanol.[7][8] The reaction proceeds via direct nucleophilic attack of a hydroxide or alkoxide ion on the silicon atom.
-
Fluoride-Mediated Cleavage: The most common and efficient method for silyl ether deprotection involves fluoride ions (e.g., from TBAF). This method's efficacy is driven by the exceptionally high strength of the silicon-fluorine (Si-F) bond, which provides a powerful thermodynamic driving force for the reaction.[10]
Thermal Stability
Silyl ethers generally exhibit good thermal stability, allowing them to be purified by distillation and to withstand non-protic reaction conditions at elevated temperatures.[11] The boiling point of the related compound 3-methyl-3-trimethylsilyloxy-1-butyne is reported as 115-116 °C, indicating that the core structure is robust enough for such purification.[4] However, prolonged exposure to high temperatures in the presence of trace acid or base impurities can lead to decomposition.
A Tale of Two Reactive Sites: Synthetic Applications
The synthetic utility of this compound stems from its two orthogonal reactive sites. The choice of reagents and conditions dictates which site undergoes transformation, allowing for a high degree of control in molecular construction.
Caption: Reactivity pathways of this compound.
Reactions at the Silyl Ether Moiety: Deprotection Strategies
Cleavage of the TMS ether unmasks the secondary alcohol, a critical step in many synthetic routes. The lability of the TMS group allows for its removal under very mild conditions, often leaving more robust protecting groups or sensitive functionalities intact.
This protocol is a standard and highly reliable method for cleaving TMS ethers.[10]
-
Preparation: Dissolve the this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2-0.5 M in a flask under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically < 1 hour for a TMS ether).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude 3-butyn-2-ol by flash column chromatography if necessary.
Reactions at the Terminal Alkyne
The terminal alkyne provides a gateway to carbon-carbon bond formation. Its acidic proton can be removed by a strong base to generate a potent carbon nucleophile (an acetylide).
This workflow demonstrates the use of the alkyne as a nucleophile after deprotonation.[12]
-
Setup: To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes) dropwise. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 1 hour to ensure complete formation of the lithium acetylide.
-
Electrophile Addition: Re-cool the solution to -78 °C. Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or primary alkyl halide) in THF dropwise.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for several hours or until TLC analysis indicates completion.
-
Quenching and Workup: Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Proceed with an aqueous workup and extraction as described in the deprotection protocol.
Caption: Synthesis workflow for this compound.
Conclusion
This compound is a strategically important molecule in modern organic synthesis. Its value lies in the predictable and controllable reactivity of its two distinct functional groups. The high lability of the TMS ether allows for mild deprotection, making it an excellent choice for protecting a secondary alcohol in the early to middle stages of a complex synthesis. Simultaneously, the terminal alkyne serves as a versatile handle for constructing new carbon-carbon bonds via acetylide chemistry. A thorough understanding of the principles governing its stability and the established protocols for its reaction provides chemists with a powerful tool for the efficient and elegant synthesis of complex target molecules.
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Deprotection of Silyl Ethers - Gelest Technical Library . Gelest. [Link]
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Synthesis of 1-(Trimethylsilyl)-4-(t-butyldimethylsiloxy)-1-butyne (13) - PrepChem.com . PrepChem.com. [Link]
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An In-Depth Technical Guide to the Safe Handling and Use of 3-(Trimethylsilyloxy)-1-butyne
Introduction: Understanding the Utility and Latent Hazards of a Versatile Silyl-Protected Alkyne
3-(Trimethylsilyloxy)-1-butyne, also known by synonyms such as trimethyl(2-methylbut-3-yn-2-yloxy)silane, is a bifunctional molecule that serves as a valuable intermediate in synthetic organic chemistry.[1] Its structure incorporates a terminal alkyne, a functional group known for its versatile reactivity in reactions like click chemistry, Sonogashira couplings, and acetylide additions.[2][3] Concurrently, the tertiary alcohol is protected as a trimethylsilyl (TMS) ether. Silyl ethers are widely employed as protecting groups for alcohols due to their ease of formation and cleavage under specific, mild conditions, as well as their inertness to many strong bases and nucleophilic reagents.[4][5] This dual functionality makes this compound a useful building block in the synthesis of complex molecules within the pharmaceutical and materials science sectors.
However, the very features that impart its synthetic utility also introduce significant safety considerations. The presence of the volatile and flammable trimethylsilyl group, combined with the inherent reactivity of the alkyne, necessitates a robust understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the hazards associated with this compound and details the essential precautions for its safe handling, storage, and disposal, aimed at researchers and professionals in drug development and chemical synthesis.
Section 1: Hazard Identification and Physicochemical Properties
A thorough understanding of a chemical's properties is the foundation of its safe handling. This compound is a highly flammable liquid and vapor, a characteristic that dictates many of the required safety measures.[6]
GHS Classification and Associated Hazards
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a highly flammable liquid.[6]
This classification underscores the primary risk associated with this compound: its potential to ignite readily at ambient temperatures. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.
Key Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, which are critical for assessing its behavior under laboratory conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆OSi | [1][6] |
| Molecular Weight | 156.3 g/mol | [1][6] |
| Appearance | Liquid | [1] |
| Boiling Point | 115-116 °C | [1] |
| Density | 0.806 g/mL at 25 °C | [1] |
| Flash Point | -1.1 °C (30 °F) | [1][7] |
| Refractive Index | n20/D 1.404 | [1][7] |
The low flash point is a critical parameter, indicating that the liquid can release enough vapor to form an ignitable mixture with air at temperatures as low as -1.1 °C.[1][7] This necessitates stringent control of ignition sources in any area where this chemical is handled or stored.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Given the flammability and potential for irritation, establishing and adhering to proper exposure controls and PPE protocols is non-negotiable. The primary routes of exposure are inhalation, skin contact, and eye contact.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the hazard from the researcher and are the most effective means of exposure prevention.
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] This is crucial to prevent the accumulation of flammable vapors and to minimize inhalation exposure.
-
Ignition Source Control: All potential ignition sources must be strictly eliminated from the work area. This includes open flames, hot plates, and spark-producing equipment. Use of explosion-proof electrical, ventilating, and lighting equipment is mandatory.[6][8]
-
Static Discharge Prevention: Static electricity can provide the energy needed to ignite flammable vapors. Therefore, containers and receiving equipment must be grounded and bonded during transfer.[6][8] Use non-sparking tools for all operations.[6][8]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]
Personal Protective Equipment (PPE): A Necessary Barrier
When engineering controls are not sufficient to eliminate all risk, PPE provides an essential barrier. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves, such as nitrile rubber, that have been tested according to standards like EN 374.[9] Regularly inspect gloves for any signs of degradation or perforation and replace them immediately if compromised.
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
-
Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., in a fume hood), respiratory protection is typically not required.[8] However, in situations where ventilation is inadequate or during a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to mitigating the risks associated with this compound.
General Handling Procedures
-
Avoid Contact: Avoid contact with skin and eyes.[6] Do not breathe mist, vapors, or spray.[10]
-
Hygienic Practices: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.
-
Container Management: Keep the container tightly closed when not in use.[6][8]
-
Inert Atmosphere: While silyl ethers are generally stable, the alkyne moiety can be reactive. For sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) may be advisable to prevent side reactions.
Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated place.[6] Keep refrigerated when possible.[10]
-
Flammables Cabinet: The compound should be stored in a designated flammables cabinet, away from heat, sparks, and open flames.[10]
-
Incompatible Materials: Store away from strong oxidizing agents.[8]
-
Moisture Sensitivity: Silyl ethers can be sensitive to moisture and may hydrolyze under acidic or basic conditions.[5][8] Therefore, it is crucial to store the compound in a tightly sealed container to prevent degradation.
Section 4: Emergency Procedures
In the event of an emergency, a swift and informed response is critical. All personnel working with this chemical should be familiar with the following procedures.
First-Aid Measures
-
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[6]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: In case of skin contact, immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower.[6]
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: The compound is highly flammable. Vapors can form explosive mixtures with air. Hazardous combustion products may include carbon oxides and silicon oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition.[10] Wear appropriate PPE as described in Section 2.
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[6]
-
Containment and Cleanup:
Section 5: Waste Disposal
Proper disposal of this compound and its contaminated materials is an environmental and regulatory responsibility.
-
Waste Classification: This chemical is considered hazardous waste due to its flammability.
-
Disposal Protocol:
-
Segregation: Collect waste in a designated, properly labeled, and chemically resistant container.[11] The container must have a secure, tight-fitting lid to prevent the escape of flammable vapors.[11]
-
Labeling: Clearly label the waste container as "Hazardous Waste," "Flammable Liquid," and with the full chemical name: "this compound".[11]
-
Storage: Store the waste container in a designated satellite accumulation area for hazardous waste, away from ignition sources and incompatible materials.[11]
-
Professional Disposal: The disposal of this chemical waste must be conducted through a licensed hazardous waste disposal company.[11] Do not attempt to dispose of this chemical down the drain or in regular trash.[11]
-
Conclusion: A Culture of Safety
This compound is a valuable reagent in chemical synthesis, but its utility is matched by its significant flammability hazard. A comprehensive understanding of its properties, coupled with a disciplined approach to safety, is essential for its use in a research and development setting. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks and harness the synthetic potential of this compound safely and effectively. The principles of chemical safety are not merely a set of rules, but a foundational aspect of scientific integrity and professional responsibility.
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The Versatile Alkyne: A Technical Guide to the Applications of 3-(Trimethylsilyloxy)-1-butyne in Modern Synthesis
In the landscape of modern organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 3-(Trimethylsilyloxy)-1-butyne, a silyl-protected terminal alkyne, has emerged as a valuable and versatile reagent. This technical guide provides an in-depth exploration of its applications, offering insights into its reactivity, and providing detailed protocols for its use in key transformations, with a particular focus on its role in cycloaddition reactions for the generation of novel bioactive compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this reagent in their synthetic endeavors.
Core Properties and Strategic Advantages
This compound (CAS 17869-76-0) is an organosilicon compound featuring a terminal alkyne masked by a trimethylsilyl (TMS) ether at the propargylic position.[1][2] This specific arrangement of functional groups imparts a unique combination of stability and reactivity, making it a strategic choice for a variety of synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 17869-76-0 |
| Molecular Formula | C₇H₁₄OSi |
| Molecular Weight | 142.27 g/mol |
| Boiling Point | 127-131 °C (lit.) |
| Density | 0.818 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.405 (lit.) |
The primary advantages of employing this compound in synthesis are twofold:
-
Protection of the Terminal Alkyne: The TMS ether serves as a robust protecting group for the acidic proton of the terminal alkyne. This allows for reactions to be carried out at other positions of a molecule without unintended deprotonation of the alkyne. The silyl ether is stable to a range of reaction conditions and can be readily removed when the alkyne functionality is required for subsequent transformations.[3]
-
Modulation of Reactivity: The presence of the silyloxy group influences the electronic properties of the alkyne, making it a suitable partner in a variety of cycloaddition reactions.[4][5] This has been effectively demonstrated in the synthesis of complex heterocyclic scaffolds.
Application in [2+2+2] Cycloaddition Reactions: A Gateway to Novel Bioactive Chemotypes
A significant application of siloxy alkynes, including this compound, is their participation in [2+2+2] cycloaddition reactions. These reactions are powerful tools for the rapid construction of complex polycyclic systems from relatively simple starting materials.[4][5]
A notable example is the Brønsted acid-promoted [2+2+2] cycloaddition between siloxy alkynes and 1,2-diazines, which yields novel polycyclic compounds with high efficiency and excellent diastereoselectivity under mild conditions.[4][5] This transformation has been leveraged to create a small-molecule library, leading to the identification of a novel chemotype that inhibits glycolytic ATP production by blocking glucose uptake in cancer cells.[4][5]
The proposed mechanism for this transformation involves the initial protonation of the siloxy alkyne to form a reactive ketenium ion. This electrophilic intermediate is then intercepted by a 1,2-diazine molecule. A subsequent cascade of reactions, including the addition of a second diazine molecule and cyclization, leads to the formation of the complex pentacyclic lactam product.[5]
Caption: Generalized workflow of the [2+2+2] cycloaddition of a siloxy alkyne.
Experimental Protocol: Synthesis of a Polycyclic Lactam via [2+2+2] Cycloaddition
The following is a representative protocol for the [2+2+2] cycloaddition of a siloxy alkyne with a 1,2-diazine, adapted from the literature.[5]
Materials:
-
1,2-Diazine derivative
-
This compound
-
Brønsted acid catalyst (e.g., pyridinium p-toluenesulfonate)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 1,2-diazine derivative (1.0 eq) and the Brønsted acid catalyst (0.1 eq).
-
Dissolve the solids in anhydrous dichloromethane.
-
Add this compound (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired polycyclic lactam.
Rationale of Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the organosilicon reagents with atmospheric moisture.
-
Anhydrous Solvent: Anhydrous solvents are necessary to avoid hydrolysis of the silyl ether and other moisture-sensitive intermediates.
-
Brønsted Acid Catalyst: A mild Brønsted acid is employed to catalyze the reaction without promoting unwanted side reactions.
-
Stoichiometry: A slight excess of the siloxy alkyne is used to ensure complete consumption of the limiting 1,2-diazine.
Role as a Protected Terminal Alkyne and Subsequent Transformations
Beyond its utility in cycloaddition reactions, this compound serves as an excellent precursor to 3-butyn-2-ol. The trimethylsilyl group can be selectively removed under mild conditions, unmasking the terminal alkyne for a wide array of subsequent transformations.
Deprotection of the Silyl Ether
The cleavage of the trimethylsilyl ether can be readily achieved using fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions.[6]
Table 2: Common Deprotection Conditions for TMS Ethers
| Reagent | Solvent(s) | Conditions |
| Tetra-n-butylammonium fluoride (TBAF) | THF | Room Temperature |
| Hydrofluoric acid-pyridine (HF·Py) | THF | 0 °C to RT |
| Acetic Acid/Water/THF | THF/H₂O | Mild Heating |
Subsequent Reactions of the Unmasked Alkyne
Once deprotected, the resulting 3-butyn-2-ol can participate in a variety of reactions characteristic of terminal alkynes, including:
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form substituted alkynes.
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize 1,2,3-triazoles.
-
Alkynylation Reactions: Deprotonation with a strong base to form an acetylide, which can then act as a nucleophile in reactions with electrophiles such as aldehydes, ketones, and alkyl halides.
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a multifaceted building block with significant potential in modern organic synthesis. Its ability to participate in complex cycloaddition reactions provides a direct route to novel and biologically relevant scaffolds. Furthermore, its function as a protected terminal alkyne allows for its incorporation into synthetic routes with the subsequent unveiling of the alkyne for a plethora of valuable transformations. The strategic application of this reagent, as outlined in this guide, can empower researchers and drug development professionals to access new chemical space and accelerate the discovery of innovative therapeutics.
References
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[2+2+2] Cycloadditions of siloxy alkynes with 1,2-diazines: from reaction discovery to identification of an antiglycolytic chemotype. Angewandte Chemie International Edition, 2013 , 52(51), 13576-9. [Link]
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[2+2+2] Cycloadditions of Siloxy Alkynes with 1,2-Diazines: From Reaction Discovery to Identification of an Antiglycolytic Chemotype. PubMed Central, 2013 . [Link]
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Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. [Link]
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3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE | 17869-77-1. LookChem. [Link]
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13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
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This compound (C7H14OSi). PubChem. [Link]
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3-Methyl-3-trimethylsiloxy-1-butyne, 97%. Fisher Scientific. [Link]
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29.5: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
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ORGANIC SYNTHESIS. ResearchGate. [Link]
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1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
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Sydnone–alkyne cycloaddition: applications in synthesis and bioconjugation. Chemical Communications, 2014 , 50(84), 12633-12643. [Link]
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Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 2005 , 105(3), 779-818. [Link]
-
TMS Alcohol Protecting Group Using Silyl Ether. YouTube. [Link]
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A Guide to the Commercial Availability and Synthetic Utility of 3-(Trimethylsilyloxy)-1-butyne for Chemical Research and Development
This technical guide provides an in-depth overview of 3-(trimethylsilyloxy)-1-butyne, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. This document explores its chemical properties, commercial availability, synthesis, and applications, with a focus on its utility in modern organic synthesis.
Introduction: Unveiling a Versatile Building Block
This compound, with the CAS number 17869-76-0, is a bifunctional molecule featuring a terminal alkyne and a trimethylsilyl ether.[1] This unique combination of functional groups makes it a valuable reagent in a variety of chemical transformations. The terminal alkyne provides a handle for carbon-carbon bond formation through reactions such as Sonogashira coupling, while the silyl ether serves as a protected secondary alcohol that can be deprotected under specific conditions to reveal a hydroxyl group.
It is crucial to distinguish this compound from its isomer, 3-methyl-3-trimethylsiloxy-1-butyne (CAS No. 17869-77-1).[2][3][4][5][6] While structurally similar, the presence of a secondary versus a tertiary silyloxy group can influence reactivity and steric hindrance in chemical reactions. This guide will focus exclusively on the former.
The alkyne functional group is a cornerstone of modern medicinal chemistry, valued for its linear geometry, metabolic stability, and ability to participate in a wide array of chemical transformations, including "click chemistry".[7][8] The incorporation of a protected hydroxyl group in the form of a trimethylsilyloxy ether further enhances the synthetic utility of this compound, allowing for the introduction of additional functionality or points of diversification in a drug discovery program.
Physicochemical Properties and Identification
A comprehensive understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 17869-76-0 | [1] |
| Molecular Formula | C₇H₁₄OSi | [1] |
| Molecular Weight | 142.27 g/mol | [1] |
| Alternate Names | but-3-yn-2-yloxy(trimethyl)silane, 2-(Trimethylsilyloxy)-3-butyne | [1] |
Commercial Availability and Procurement
This compound is available from a number of chemical suppliers who specialize in providing research-grade chemicals. The typical purity offered is ≥98%. When sourcing this reagent, it is important to consider the quantity required, the reported purity, and the supplier's reputation for quality and reliability.
| Supplier | Purity | Available Quantities |
| Santa Cruz Biotechnology | Inquire | Inquire |
| GFS Chemicals | 98% | 10 g |
| Sigma-Aldrich (Merck) | Inquire | Inquire |
Researchers are advised to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the material before use.
Synthesis of this compound: A Practical Approach
The trimethylsilyl group acts as a protecting group for the hydroxyl functionality, preventing its interference in subsequent reactions involving the terminal alkyne.[9] This protection strategy is widely employed in multi-step organic synthesis.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a generalized protocol based on standard laboratory procedures for the silylation of alcohols. Researchers should conduct their own risk assessment and optimize the reaction conditions as necessary.
Materials:
-
3-Butyn-2-ol
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of 3-butyn-2-ol (1.0 eq) and anhydrous triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add chlorotrimethylsilane (1.1 eq) dropwise via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to afford this compound as a colorless liquid.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The synthetic utility of this compound in drug discovery stems from the versatility of the terminal alkyne and the latent hydroxyl functionality. The trimethylsilyl group serves as an effective protecting group for the terminal alkyne, which can be selectively removed to participate in a variety of coupling reactions.[9]
Sonogashira Coupling Reactions
A primary application of terminal alkynes in medicinal chemistry is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the construction of carbon-carbon bonds and is widely used in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
The trimethylsilyl protecting group can be readily removed in situ or in a separate step using a mild base such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF) to generate the terminal alkyne required for the Sonogashira coupling.
Caption: General scheme for the Sonogashira coupling using this compound.
"Click Chemistry" and Bioconjugation
The terminal alkyne functionality, once deprotected, is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction allows for the efficient and highly selective formation of a stable 1,2,3-triazole linkage between an alkyne-containing molecule and an azide-functionalized partner. This methodology has found widespread application in medicinal chemistry for the synthesis of novel therapeutic agents and in chemical biology for the labeling and tracking of biomolecules.[10]
Introduction of a Chiral Center and Further Functionalization
The secondary trimethylsilyloxy group in this compound is attached to a stereocenter. The use of enantiomerically pure starting material (either (R)- or (S)-3-butyn-2-ol) would allow for the introduction of a defined stereocenter into the target molecule. Furthermore, deprotection of the silyl ether reveals a secondary alcohol, which can be further functionalized through oxidation, etherification, or esterification, providing a route to a diverse range of analogs for structure-activity relationship (SAR) studies.
Quality Control and Analytical Methods
To ensure the quality and purity of this compound, several analytical techniques are commonly employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing the purity of volatile compounds like this compound. It provides information on the percentage of the desired compound and the presence of any impurities, such as residual starting material or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C≡C-H stretch of the terminal alkyne and the Si-O-C stretch of the silyl ether.
Safety, Handling, and Storage
-
Flammability: The compound is expected to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.
-
Health Hazards: May cause skin and eye irritation, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Researchers must consult the supplier-provided SDS for the specific product they are using and adhere to all recommended safety procedures.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its bifunctional nature, combining a protected secondary alcohol with a terminal alkyne, offers multiple avenues for the construction of complex molecular architectures. With its commercial availability from reputable suppliers, this reagent is a readily accessible tool for medicinal chemists and synthetic organic chemists seeking to introduce the synthetically useful alkyne moiety into their target molecules. A thorough understanding of its properties, synthesis, and reactivity will enable researchers to effectively leverage this compound in their research endeavors.
References
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Fisher Scientific. 3-Methyl-3-trimethylsiloxy-1-butyne, 97%. (URL: [Link])
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Chemsrc. 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE | CAS#:17869-77-1. (URL: [Link])
-
Albada, H. B., et al. Silyl-Based Alkyne-Modifying Linker for the Preparation of C-Terminal Acetylene-Derivatized Protected Peptides. The Journal of Organic Chemistry, 2015 , 80(22), 11266-11275. (URL: [Link])
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Hrytsuniak, R., et al. Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. European Journal of Medicinal Chemistry Reports, 2023 , 8, 100069. (URL: [Link])
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An In-depth Technical Guide to the Structural Analysis of 3-(Trimethylsilyloxy)-1-butyne
For Researchers, Scientists, and Drug Development Professionals
Foreword: Decoding a Versatile Building Block
In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. Among the myriad of protecting groups and reactive intermediates available to the synthetic chemist, silylated alkynes hold a position of particular importance. This guide provides a comprehensive structural analysis of 3-(trimethylsilyloxy)-1-butyne (CAS No. 17869-76-0), a versatile building block that marries the reactivity of a terminal alkyne with the stability of a trimethylsilyl ether. Through a detailed exploration of its synthesis, spectroscopic signature, and reactivity, this document aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively harness the potential of this valuable synthetic intermediate.
It is crucial to distinguish this compound from its structural isomer, 3-methyl-3-(trimethylsilyloxy)-1-butyne (CAS No. 17869-77-1). While both are valuable reagents, the focus of this guide is the former, where the trimethylsilyloxy group is attached to the chiral center at the 3-position of the butyne chain.
Molecular Structure and Physicochemical Properties
This compound possesses a unique structural framework characterized by a terminal alkyne, a chiral secondary carbon, and a bulky trimethylsilyloxy group. This combination of features imparts a specific set of physicochemical properties that are critical to its handling, reactivity, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 17869-76-0 | [1] |
| Molecular Formula | C₇H₁₄OSi | [1] |
| Molecular Weight | 142.27 g/mol | [1] |
| Alternate Name | 2-(Trimethylsilyloxy)-3-butyne | [1] |
Synthesis and Purification
The most common and efficient route to this compound is through the silylation of its corresponding alcohol precursor, 3-butyn-2-ol. The choice of silylating agent and reaction conditions is critical to achieving high yields and purity.
Synthesis of the Precursor: 3-Butyn-2-ol
The synthesis of 3-butyn-2-ol can be achieved through various methods, with the Grignard reaction being a widely employed and scalable approach.
Experimental Protocol: Synthesis of 3-Butyn-2-ol via Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, magnesium turnings are activated. A solution of ethyl bromide in anhydrous tetrahydrofuran (THF) is then added dropwise to initiate the formation of ethylmagnesium bromide.
-
Acetylene Bubbling: Acetylene gas is bubbled through the Grignard solution, leading to the formation of ethynylmagnesium bromide.
-
Reaction with Acetaldehyde: Freshly distilled acetaldehyde is added dropwise to the solution of ethynylmagnesium bromide at a controlled temperature (typically 0 °C).
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 3-butyn-2-ol is then purified by distillation.
Silylation of 3-Butyn-2-ol
The protection of the hydroxyl group in 3-butyn-2-ol as a trimethylsilyl ether is a straightforward process that enhances the compound's stability and modulates its reactivity.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 3-butyn-2-ol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is prepared.
-
Base Addition: A suitable base, such as triethylamine or imidazole, is added to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Silylating Agent Addition: Chlorotrimethylsilane (TMSCl) is added dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is completely consumed.
-
Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: After filtration and removal of the solvent in vacuo, the crude this compound is purified by distillation under reduced pressure to yield a colorless liquid.
Spectroscopic and Structural Characterization
A thorough understanding of the spectroscopic properties of this compound is essential for its identification, purity assessment, and the analysis of reaction outcomes. While a publicly available, comprehensive spectral database for this specific compound is not readily accessible, its expected spectroscopic features can be reliably predicted based on the analysis of its structural components and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
-
Trimethylsilyl (TMS) group: A sharp singlet at approximately 0.1-0.2 ppm, integrating to nine protons.
-
Methyl group (CH₃): A doublet at around 1.3-1.4 ppm, integrating to three protons, coupled to the methine proton.
-
Methine proton (CH): A quartet at approximately 4.2-4.4 ppm, integrating to one proton, coupled to the methyl protons.
-
Alkynyl proton (C≡CH): A singlet or a narrow triplet (due to long-range coupling) at around 2.2-2.4 ppm, integrating to one proton.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
-
Trimethylsilyl (TMS) carbons: A signal at approximately 0-2 ppm.
-
Methyl carbon (CH₃): A signal around 20-25 ppm.
-
Methine carbon (CH-O): A signal in the range of 60-65 ppm.
-
Alkynyl carbons (C≡C): Two distinct signals are expected, with the terminal alkyne carbon (≡CH) appearing around 70-75 ppm and the internal alkyne carbon (-C≡) at approximately 85-90 ppm.[2]
-
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups present in this compound.
-
C≡C-H stretch (alkyne): A sharp, characteristic absorption band is expected around 3300 cm⁻¹. The presence of this peak is a clear indicator of a terminal alkyne.[3]
-
C≡C stretch (alkyne): A weaker absorption band in the region of 2100-2140 cm⁻¹.[3]
-
Si-O-C stretch: A strong absorption band is anticipated in the 1050-1100 cm⁻¹ region.
-
C-H stretches (alkane): Absorption bands in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural elucidation.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 142.
-
Key Fragmentation Patterns:
-
Loss of a methyl group (-CH₃) from the trimethylsilyl group, resulting in a fragment at m/z = 127. This is often a prominent peak in the mass spectra of TMS ethers.[4]
-
Cleavage of the Si-O bond.
-
Fragmentation of the butyne chain.
-
The presence of a characteristic ion at m/z = 73, corresponding to the [Si(CH₃)₃]⁺ fragment, is a strong indicator of a trimethylsilyl group.[5]
-
Reactivity and Synthetic Applications
The dual functionality of this compound makes it a versatile reagent in organic synthesis. The trimethylsilyl ether serves as a robust protecting group for the secondary alcohol, while the terminal alkyne provides a handle for a wide array of chemical transformations.
The Trimethylsilyl Ether as a Protecting Group
The trimethylsilyloxy group is stable to a variety of reaction conditions, including strongly basic and organometallic reagents. This allows for selective reactions at the alkyne terminus without affecting the hydroxyl functionality. Deprotection of the silyl ether can be readily achieved under mild acidic conditions or, more commonly, using a fluoride source such as tetrabutylammonium fluoride (TBAF). The strong Si-F bond formation drives this reaction to completion.
Reactions of the Terminal Alkyne
The terminal alkyne in this compound is a nucleophilic and reactive functional group that can participate in a variety of transformations:
-
Deprotonation and Nucleophilic Addition: The acidic terminal alkyne proton can be easily removed by a strong base (e.g., n-butyllithium or Grignard reagents) to generate a potent acetylide nucleophile. This nucleophile can then be used in reactions with various electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds.
-
Coupling Reactions: The terminal alkyne can participate in various metal-catalyzed coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to form more complex acetylenic compounds.
-
Cycloaddition Reactions: As a dipolarophile, the alkyne can undergo [3+2] cycloaddition reactions with azides to form triazoles, a reaction that has found widespread use in click chemistry and drug discovery.[6] It can also participate in other cycloaddition reactions, such as the Pauson-Khand reaction, to construct complex ring systems.
Application in the Synthesis of Complex Molecules
While specific examples of the direct use of this compound in the total synthesis of pharmaceuticals or natural products are not extensively documented in readily available literature, its structural motif is a key component in many synthetic strategies. Silylated propargyl alcohols are crucial intermediates in the synthesis of a wide range of biologically active molecules, including prostaglandins, macrolides, and various alkaloids. The ability to introduce a chiral center early in a synthetic sequence and carry it through multiple steps is a significant advantage in the synthesis of enantiomerically pure target molecules.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is sensitive to moisture and should be stored under an inert atmosphere in a tightly sealed container.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its structural features, including a protected chiral secondary alcohol and a reactive terminal alkyne, provide chemists with a powerful tool for the construction of complex molecular targets. A thorough understanding of its synthesis, spectroscopic properties, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. As the demand for more efficient and selective synthetic methodologies continues to grow, the importance of well-characterized and versatile intermediates like this compound will undoubtedly increase.
References
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- 5. researchgate.net [researchgate.net]
- 6. Trimethyl(3-((trimethylsilyl)oxy)prop-1-yn-1-yl)silane [myskinrecipes.com]
Methodological & Application
Application Notes and Protocols for 3-(Trimethylsilyloxy)-1-butyne in Organic Synthesis
Introduction: A Versatile Bifunctional Building Block
In the landscape of modern organic synthesis, the strategic use of bifunctional molecules that allow for sequential, chemoselective transformations is paramount for the efficient construction of complex molecular architectures. 3-(Trimethylsilyloxy)-1-butyne, also known as (but-3-yn-2-yloxy)trimethylsilane, emerges as a valuable and versatile building block that masterfully embodies this principle. This reagent features two key functional groups: a terminal alkyne poised for a variety of carbon-carbon bond-forming reactions, and a secondary alcohol masked as a trimethylsilyl (TMS) ether.
The TMS ether serves as a robust yet readily cleavable protecting group, rendering the hydroxyl moiety inert during transformations at the alkyne terminus. This orthogonality is crucial, as it prevents undesired side reactions and allows for the selective unmasking of the alcohol at a later synthetic stage. The terminal alkyne, with its acidic proton, is a gateway to powerful synthetic methods, including nucleophilic additions and transition metal-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of the applications of this compound, complete with mechanistic insights and detailed, field-proven protocols tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Handling
A clear understanding of the reagent's properties is essential for its safe and effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 17869-76-0 | [1][2] |
| Molecular Formula | C₇H₁₄OSi | [1] |
| Molecular Weight | 142.27 g/mol | [1] |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | 115-116 °C | [3] |
| Density | ~0.806 g/mL at 25 °C | [3] |
Handling and Storage: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Due to the moisture sensitivity of the silyl ether bond, it should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dry place. Anhydrous solvents and techniques should be employed in reactions to prevent premature deprotection.
Core Applications in Organic Synthesis
The synthetic utility of this compound stems from the distinct reactivity of its two functional domains. The following diagram illustrates its central role as a synthetic linchpin.
Caption: Mechanism of acetylide addition to a carbonyl compound.
Detailed Protocol: Addition to Benzaldehyde
This protocol describes the synthesis of 1-phenyl-4-(trimethylsilyloxy)pent-2-yn-1-ol.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
n-Butyllithium (1.05 eq, e.g., 2.5 M in hexanes)
-
Benzaldehyde (1.0 eq), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar, rubber septa, and a nitrogen/argon inlet.
-
-
Step-by-Step Procedure:
-
Reaction Setup: To the flame-dried flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous THF (to make a ~0.5 M solution).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is crucial to prevent side reactions of the highly reactive n-BuLi and to ensure the stability of the resulting acetylide.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the resulting pale yellow solution at -78 °C for 30-45 minutes to ensure complete formation of the lithium acetylide.
-
Carbonyl Addition: Add a solution of freshly distilled benzaldehyde (1.0 eq) in a small amount of anhydrous THF dropwise to the acetylide solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 1-2 hours.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Causality: The NH₄Cl solution is a mild proton source that protonates the intermediate alkoxide and neutralizes any remaining organolithium species without causing harsh side reactions.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure silyl-protected propargylic alcohol.
-
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a powerful method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. [4][5]This reaction is exceptionally valuable for synthesizing conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and organic materials. This compound is an excellent substrate for this reaction, as the TMS-ether is stable to the typical mild basic conditions employed. [6][7] Mechanism: The reaction proceeds through two interconnected catalytic cycles involving palladium and copper. [4][5]The palladium cycle involves oxidative addition of the aryl/vinyl halide to a Pd(0) species, while the copper cycle facilitates the formation of a copper(I) acetylide. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Detailed Protocol: Coupling with Iodobenzene
This protocol describes the synthesis of (4-phenylbut-3-yn-2-yloxy)trimethylsilane.
-
Reagents & Equipment:
-
This compound (1.2 eq)
-
Iodobenzene (1.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 1-2 mol%)
-
Copper(I) iodide (CuI, 2-4 mol%)
-
Anhydrous triethylamine (Et₃N) or diisopropylamine (DIPA) as solvent and base
-
Schlenk flask or sealed tube, magnetic stir bar, nitrogen/argon atmosphere.
-
-
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper(I) iodide. Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst.
-
Add iodobenzene (1.0 eq) followed by the amine solvent/base (e.g., triethylamine). The amount of solvent should be sufficient to create a stirrable solution.
-
Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes, or by using freeze-pump-thaw cycles. Causality: Removing dissolved oxygen is crucial for catalyst stability and longevity.
-
Alkyne Addition: Add this compound (1.2 eq) to the stirred mixture via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if the aryl halide is less reactive. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst and amine salts, washing with a solvent like diethyl ether or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure coupled product.
-
Deprotection of the Trimethylsilyl (TMS) Ether
After performing the desired transformations at the alkyne, the TMS protecting group can be selectively removed to reveal the free secondary alcohol. The lability of the TMS group allows for mild deprotection conditions. [1][2]
| Method | Reagents and Conditions | Causality and Notes |
|---|---|---|
| Acid-Catalyzed Hydrolysis | Acetic acid in THF/water; p-Toluenesulfonic acid (pTSA) or HCl in methanol. | The Si-O bond is susceptible to cleavage under protic acidic conditions. This method is straightforward but may not be suitable for acid-sensitive substrates. |
| Fluoride-Mediated Cleavage | Tetrabutylammonium fluoride (TBAF) in THF; Hydrofluoric acid-pyridine (HF-Py). | This is the most common and often mildest method. The high strength of the Si-F bond (~142 kcal/mol) provides a strong thermodynamic driving force for the reaction. [8]TBAF is generally preferred for its ease of handling. |
Representative Protocol: Fluoride-Mediated Deprotection
-
Dissolve the silyl-protected alcohol (1.0 eq) in anhydrous THF.
-
Add a solution of TBAF (1.1-1.5 eq, 1.0 M in THF) dropwise at 0 °C or room temperature.
-
Stir the reaction and monitor by TLC. The reaction is typically complete in 30 minutes to a few hours.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the resulting propargyl alcohol by flash chromatography.
Conclusion
This compound stands out as a highly effective and strategic reagent in organic synthesis. Its bifunctional nature, combining a reactive terminal alkyne with a protected secondary alcohol, enables chemists to perform a wide range of C-C bond-forming reactions with high chemoselectivity. The protocols and mechanistic insights provided herein demonstrate its utility in key transformations like nucleophilic additions and Sonogashira couplings, underscoring its value in the synthesis of complex molecules for research and development.
References
-
Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest, Inc. [Link]
-
Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(13), 2841-2878. [Link]
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Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Advanced Synthesis & Catalysis, 351(1-2), 9-36. [Link]
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Chem-Station. (2014). Silyl Protective Groups. Chem-Station Int. Ed. [Link]
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Morressier. (2019). Click-style Sonogashira deprotection and coupling reactions involving silyl-protected alkynes at room temperature. Morressier. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Fisher Scientific. (n.d.). A Review of Organosilanes in Organic Chemistry. [Link]
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Scheidt, K. A., et al. (n.d.). Supporting Information for Total Synthesis of (−)-N-Methylwelwitindolinone C Isothiocyanate. Wiley-VCH. [Link]
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LookChem. (n.d.). Cas 17869-77-1, 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE. [Link]
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Organic Syntheses. (n.d.). 2α-BENZYLOXY-8-OXABICYCLO[3.2.1]OCT-6-EN-3-ONE. [Link]
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UCL Discovery. (n.d.). Preparation, Properties and Reactions of Organotin Hydrides. [Link]
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Hoveyda, A. H., et al. (2011). Highly Selective Methods for Synthesis of Internal (α-) Vinylboronates through Efficient NHC–Cu-Catalyzed Hydroboration of Terminal Alkynes. Journal of the American Chemical Society, 133(18), 7075-7090. [Link]
-
Natsume, M., et al. (1984). Highly Regioselective a-Addition of Alkynyl and Alkenyl Grignard Reagents to 1-Alkoxycarbonylpyridinium Salts and Its Application to the Synthesis of 1-Azabicycloalkanes and (±)-Solenopsin A. Chemical and Pharmaceutical Bulletin, 32(9), 3789-3797. [Link]
-
ACS Catalysis. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. [Link]
-
YouTube. (2024). Nucleophilic Additions to Ketones and Aldehydes | LTQ 6.1, Spring 2024. [Link]
-
Hansen, A. M. (2010). Studies towards a total synthesis of manzamine A. PhD thesis, University of Glasgow. [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Reactivity of Deprotonated Alkynes. [Link]
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Application Notes & Protocols: The Versatility of 3-(Trimethylsilyloxy)-1-butyne in Electrophilic Propargylation Reactions
Abstract
This technical guide provides an in-depth exploration of 3-(Trimethylsilyloxy)-1-butyne as a highly effective and stable propargyl alcohol surrogate for carbon-carbon bond formation. We delve into the mechanistic underpinnings of its reactions with various electrophiles, primarily focusing on Lewis acid-catalyzed additions to carbonyl compounds. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate the propargyl moiety into complex molecular architectures. Detailed experimental protocols, mechanistic diagrams, and a summary of reaction parameters are provided to facilitate practical application and further investigation.
Introduction: A Modern Tool for Propargylation
In the landscape of synthetic organic chemistry, the introduction of an alkyne functional group is a cornerstone transformation, enabling subsequent modifications via click chemistry, metal-catalyzed couplings, and various other reactions. The homopropargyl alcohol motif, in particular, is a valuable building block in the synthesis of natural products and pharmaceuticals.
Traditionally, the direct use of propargyl organometallics presents challenges related to stability, basicity, and regioselectivity. This compound emerges as a superior alternative. It is a stable, liquid reagent that functions as a nucleophile in the presence of a Lewis acid, reacting with electrophiles in a manner analogous to the well-established Mukaiyama aldol addition.[1][2][3] The trimethylsilyl (TMS) protecting group masks the hydroxyl functionality, preventing unwanted side reactions and allowing for a clean, controlled delivery of the propargyl nucleophile.
This guide will illuminate the reaction mechanism, scope, and practical execution of electrophilic additions using this versatile reagent.
The Reaction Mechanism: A Mukaiyama-Type Pathway
The reaction of this compound with an electrophile, such as an aldehyde or ketone, is not a direct nucleophilic attack. It requires activation by a Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂).[2][4] The process follows a well-understood, stepwise mechanism.
Causality of Mechanistic Steps:
-
Electrophile Activation: The Lewis acid (LA) coordinates to the oxygen atom of the carbonyl group. This coordination polarizes the C=O bond, dramatically increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to nucleophilic attack.[3][4]
-
Nucleophilic Attack: The terminal alkyne of this compound acts as the nucleophile. The π-electrons of the carbon-carbon triple bond attack the activated carbonyl carbon. Simultaneously, the silyloxy group facilitates this process, leading to the formation of a new carbon-carbon bond.
-
Intermediate Formation & Silyl Transfer: This attack generates an intermediate where the oxygen of the original carbonyl is bound to the Lewis acid and a new bond is formed. A trimethylsilyl group transfer occurs, often to the oxygen, neutralizing the charge and forming a silylated intermediate.
-
Aqueous Workup (Hydrolysis): The reaction is quenched with an aqueous solution. This step hydrolyzes the silyl ether bond, liberating the free hydroxyl group and yielding the final homopropargyl alcohol product. The choice of workup conditions can be critical to prevent degradation of acid- or base-sensitive products.
The overall transformation is a highly efficient method for constructing a key synthetic building block.
Sources
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The Strategic Application of 3-(Trimethylsilyloxy)-1-butyne in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Building Block
In the intricate landscape of medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic efficacy is perpetual. The strategic incorporation of small, functionalized building blocks is paramount to the efficient construction of complex drug candidates. Among these, 3-(trimethylsilyloxy)-1-butyne emerges as a highly valuable and versatile synthon. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of this reagent, providing not only detailed protocols but also the underlying scientific rationale for its use.
At its core, this compound is the trimethylsilyl (TMS) protected form of 3-butyn-2-ol, a chiral propargylic alcohol. The TMS group serves a dual purpose: it masks the reactive hydroxyl group, preventing unwanted side reactions, and it allows for the sequential and controlled functionalization of the molecule. The terminal alkyne provides a gateway to a plethora of powerful chemical transformations, most notably carbon-carbon bond-forming reactions and cycloadditions. This guide will delve into its pivotal role in the synthesis of complex heterocyclic systems and its utility in bioorthogonal chemistry, underpinned by detailed experimental protocols and a case study in the synthesis of a next-generation analgesic.
Part 1: The Protective Role of the Trimethylsilyl (TMS) Group
The trimethylsilyl ether is a widely employed protecting group for alcohols due to its ease of installation, stability under various reaction conditions, and facile cleavage under mild protocols.[1] This strategic protection is crucial when the reactivity of the hydroxyl group would interfere with transformations at the alkyne terminus.
Protocol 1: Protection of 3-Butyn-2-ol
This protocol outlines the straightforward silylation of 3-butyn-2-ol to yield this compound.
Materials:
-
3-Butyn-2-ol
-
Chlorotrimethylsilane ((CH₃)₃SiCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-butyn-2-ol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Slowly add chlorotrimethylsilane (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound, which can be purified by distillation if necessary.
Causality of Experimental Choices:
-
The use of a base like triethylamine is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[1]
-
Anhydrous conditions are critical as chlorotrimethylsilane readily hydrolyzes in the presence of water.
-
The aqueous workup removes the triethylammonium hydrochloride salt and any remaining base.
Protocol 2: Deprotection to Regenerate the Terminal Alkyne and Alcohol
The TMS group can be selectively removed to unmask the alcohol and/or the terminal alkyne. For reactions involving the alkyne, the TMS ether remains intact. If the terminal alkyne is desired, a fluoride source is typically used for desilylation of a TMS-protected alkyne, however, in this molecule, the TMS group protects the alcohol. The terminal alkyne is readily available for reaction after deprotonation with a suitable base. The alcohol can be deprotected under acidic or fluoride-mediated conditions.
Materials for Fluoride-Mediated Deprotection:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in THF.
-
Add TBAF solution (1.1 eq) at room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 3-butyn-2-ol by column chromatography or distillation.
Trustworthiness of the Protocol: The mild conditions of TBAF-mediated deprotection are compatible with a wide range of functional groups, making it a reliable method in complex syntheses.[1]
Caption: Fluoride-mediated deprotection workflow.
Part 2: Application in the Synthesis of Complex Heterocycles - The Case of Cebranopadol
A compelling demonstration of the utility of silyl-protected butynols is in the synthesis of Cebranopadol, a novel, first-in-class analgesic with agonist activity at both nociceptin and opioid receptors.[2] The synthesis employs a Larock indole synthesis, a powerful palladium-catalyzed reaction, to construct a key indole intermediate.
Case Study: Larock Indole Synthesis in the Cebranopadol Synthesis
In a reported synthesis of Cebranopadol, a triethylsilyl (TES)-protected butynol was utilized.[2] The principle is directly translatable to the use of this compound. The silyl group on the alkyne starting material directs the regioselectivity of the annulation.[3] In the context of this compound, the parent alcohol, 3-butyn-2-ol, would be the reactant.
Reaction Scheme: The Larock indole synthesis involves the palladium-catalyzed reaction of an o-iodoaniline with an alkyne to form an indole.
Caption: Generalized Larock Indole Synthesis.
Protocol 3: Representative Larock Indole Synthesis
This protocol is a representative procedure for the synthesis of a 2-substituted indole, a key structural motif in many pharmaceuticals, using 3-butyn-2-ol (which would be generated from this compound).
Materials:
-
o-Iodoaniline derivative
-
3-Butyn-2-ol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Lithium chloride (LiCl)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried flask, add the o-iodoaniline (1.0 eq), K₂CO₃ (2.0 eq), and LiCl (1.0 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF, followed by 3-butyn-2-ol (1.5 eq), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights: The Larock indole synthesis is highly versatile, but the regioselectivity can be influenced by the steric bulk of the alkyne substituents.[3] The hydroxyl group in 3-butyn-2-ol directs the annulation to produce the 2-substituted indole.
Part 3: Gateway to Further Functionalization - Sonogashira Coupling and Click Chemistry
Following deprotection of the TMS group to reveal the terminal alkyne, this compound becomes a substrate for two of the most powerful reactions in modern medicinal chemistry: the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".
Sonogashira Coupling: Forging Aryl-Alkyne Bonds
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are common scaffolds in kinase inhibitors and other therapeutic agents.
Protocol 4: Representative Sonogashira Coupling
This protocol describes a typical Sonogashira coupling of the alkyne derived from this compound with an aryl iodide.
Materials:
-
3-Butyn-2-ol (from deprotection of this compound)
-
Aryl iodide
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the aryl iodide (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Add anhydrous THF and triethylamine.
-
Add 3-butyn-2-ol (1.2 eq) to the stirred solution.
-
Stir the reaction at room temperature or gentle heating (40-50 °C) until TLC indicates complete consumption of the aryl iodide.
-
Filter the reaction mixture through a pad of celite, washing with THF or ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | Efficiently catalyzes the C-C bond formation. |
| Co-catalyst | CuI (5 mol%) | Facilitates the formation of the copper acetylide intermediate. |
| Base | Triethylamine | Acts as both the base to deprotonate the alkyne and the solvent. |
| Solvent | THF | A common aprotic solvent for Sonogashira reactions. |
| Temperature | Room Temperature to 50 °C | Mild conditions that tolerate a wide range of functional groups. |
| Table 1: Typical Sonogashira Reaction Conditions. |
Click Chemistry: A Tool for Bioconjugation and Library Synthesis
The CuAAC reaction is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless. It involves the [3+2] cycloaddition between a terminal alkyne and an azide to form a stable 1,2,3-triazole. This reaction is exceptionally reliable and is widely used in drug discovery for creating libraries of compounds and for bioconjugation.[5][6]
Protocol 5: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
3-Butyn-2-ol
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1)
Procedure:
-
In a flask, dissolve 3-butyn-2-ol (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting triazole by column chromatography or recrystallization.
Caption: Workflow for a typical CuAAC reaction.
Conclusion
This compound is a strategically designed building block that offers medicinal chemists a high degree of control and flexibility in the synthesis of complex molecules. Its utility stems from the stable yet readily cleavable TMS protecting group and the versatile terminal alkyne functionality. As demonstrated, it provides access to key intermediates for the synthesis of advanced pharmaceutical agents like Cebranopadol and serves as a precursor for powerful transformations such as the Sonogashira coupling and click chemistry. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this valuable reagent in their drug discovery endeavors.
References
-
Chemistry LibreTexts. 17.8: Protection of Alcohols. (2022). Available from: [Link]
-
Jaydev Chemical Industries. 3-BUTYN-2-ol. Available from: [Link]
-
Fantinati, A., Bianco, S., Salvadori, S., Pacifico, S., Guerrini, R., Cerlesi, M. C., ... & Calo, G. (2017). A diastereoselective synthesis of Cebranopadol, a novel analgesic showing NOP/mu mixed agonism. Scientific reports, 7(1), 1-10. Available from: [Link]
-
Fantinati, A., Bianco, S., Salvadori, S., Pacifico, S., Guerrini, R., Cerlesi, M. C., ... & Calo, G. (2017). A diastereoselective synthesis of Cebranopadol, a novel analgesic showing NOP/mu mixed agonism. ResearchGate. Available from: [Link]
-
Gonela, U. M., & Yadav, J. S. (2020). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products. New Journal of Chemistry, 44(9), 3535-3551. Available from: [Link]
-
Hollis, T. K. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Molecules, 23(7), 1675. Available from: [Link]
- Schmalz, H. G., & Wirth, T. (Eds.). (2012). Organic synthesis workbook II. John Wiley & Sons.
-
Wikipedia. Larock indole synthesis. Available from: [Link]
-
Rawsource. Propargyl alcohol uses - Synthesis, and Safety. (2024). Available from: [Link]
-
Sugino, K., Yoshimura, H., Nishikawa, T., & Isobe, M. (2008). Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. Bioscience, Biotechnology, and Biochemistry, 72(8), 2163-2168. Available from: [Link]
- Larock, R. C. (1994). Palladium-catalyzed annulation. Journal of Organometallic Chemistry, 473(1-2), 177-191.
-
Khan, K., & Taylor, R. J. (2014). Recent advances in the synthesis of propargyl derivatives, and their application as synthetic intermediates and building blocks. Molecules, 19(10), 15937-15976. Available from: [Link]
-
SciSpace. Larock indole synthesis. Available from: [Link]
-
Gonela, U. M., & Yadav, J. S. (2020). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products. New Journal of Chemistry. Available from: [Link]
-
ResearchGate. Different approaches to the synthesis of Cebranopadol. Available from: [Link]
-
Gonela, U. M., & Yadav, J. S. (2020). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol. New Journal of Chemistry. Available from: [Link]
-
Gelest. Cross-Coupling of Alkynylsilanes. Available from: [Link]
-
IT Medical Team. (2015). A Novel Loom of Click Chemistry in Drug Discovery. Available from: [Link]
-
Tokyo University of Science. (2025). Breakthrough in click chemistry: innovative method revolutionizes drug development. Phys.org. Available from: [Link]
-
Hollis, T. K. (2018). Some Aspects of the Chemistry of Alkynylsilanes. PMC. Available from: [Link]
-
Tokyo University of Science. (2025). Breakthrough In Click Chemistry: Innovative Method Revolutionizes Drug Development. Technology Networks. Available from: [Link]
-
ScienceDaily. (2025). Breakthrough in click chemistry: Innovative method revolutionizes drug development. Available from: [Link]
-
KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available from: [Link]
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Application Note: 3-(Trimethylsilyloxy)-1-butyne as a Versatile Building Block for the Synthesis of Complex Molecules
Introduction: The Strategic Advantage of a Bifunctional Alkyne
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(Trimethylsilyloxy)-1-butyne emerges as a highly valuable and versatile reagent, particularly for the synthesis of pharmaceutical intermediates and natural products. Its unique bifunctional nature, possessing both a terminal alkyne and a protected secondary alcohol, allows for a sequential and controlled introduction of molecular complexity.
The trimethylsilyl (TMS) ether serves as a robust protecting group for the hydroxyl functionality, rendering it inert to a wide range of reaction conditions, especially those involving strong bases or organometallic reagents that would otherwise be incompatible with a free alcohol. This protection strategy allows the terminal alkyne to be the primary site of reactivity. Following the desired transformation at the alkyne terminus, the TMS ether can be readily cleaved under mild conditions to unveil the secondary alcohol, which can then be further functionalized. This strategic protection and deprotection sequence is a cornerstone of its utility in multi-step syntheses.
This application note will provide a comprehensive overview of the applications of this compound, with a particular focus on its use in palladium-catalyzed cross-coupling reactions. Detailed protocols for a representative Sonogashira coupling and subsequent deprotection are provided, along with insights into the mechanistic underpinnings of these transformations.
Key Applications: The Sonogashira Coupling
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] this compound is an excellent substrate for this reaction, allowing for the facile introduction of a protected secondary alcohol moiety onto aromatic and vinylic scaffolds. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2]
The general scheme for the Sonogashira coupling of this compound with an aryl halide is depicted below:
Caption: General workflow of the Sonogashira coupling reaction.
The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) species, followed by transmetalation with the copper(I) acetylide (formed from the terminal alkyne and the copper(I) co-catalyst), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with 4-Iodotoluene
This protocol details a representative Sonogashira coupling reaction between this compound and 4-iodotoluene.
Materials and Reagents:
| Reagent | M.W. | Stoichiometry | Amount (1 mmol scale) |
| 4-Iodotoluene | 218.04 g/mol | 1.0 eq | 218 mg |
| This compound | 142.27 g/mol | 1.2 eq | 171 mg (0.21 mL) |
| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 g/mol | 0.03 eq (3 mol%) | 21.1 mg |
| Copper(I) Iodide | 190.45 g/mol | 0.05 eq (5 mol%) | 9.5 mg |
| Triethylamine (TEA) | 101.19 g/mol | 3.0 eq | 304 mg (0.42 mL) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 5 mL |
Procedure:
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add 4-iodotoluene (218 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (21.1 mg, 0.03 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Alkyne Addition: Add this compound (0.21 mL, 1.2 mmol) dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate) until the starting aryl iodide is consumed (typically 3-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure coupled product.
Protocol 2: Deprotection of the Trimethylsilyl (TMS) Ether
This protocol describes the cleavage of the TMS ether to reveal the free secondary alcohol.
Materials and Reagents:
| Reagent | M.W. | Stoichiometry | Amount (1 mmol scale) |
| Coupled Product from Protocol 1 | - | 1.0 eq | 1 mmol |
| Tetrabutylammonium Fluoride (TBAF) | - | 1.1 eq | 1.1 mL of 1.0 M solution in THF |
| Anhydrous Tetrahydrofuran (THF) | - | - | 5 mL |
Procedure:
-
Reaction Setup: Dissolve the TMS-protected coupled product (1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask.
-
TBAF Addition: Add the 1.0 M solution of TBAF in THF (1.1 mL, 1.1 mmol) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Mechanistic Insight: The Role of the TMS Group
The trimethylsilyl group plays a dual role in these synthetic transformations. Firstly, it acts as a protecting group for the hydroxyl functionality, preventing its interference in the Sonogashira coupling. Secondly, the TMS group can influence the electronic properties of the alkyne, though this effect is generally considered to be minor in the context of this reaction. The key advantage lies in its ability to be selectively removed under mild conditions that do not affect other functional groups in the molecule.[3]
The deprotection with a fluoride source, such as TBAF, proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicon intermediate. This is followed by the cleavage of the silicon-oxygen bond to release the alkoxide, which is then protonated upon workup to yield the desired alcohol. The high affinity of silicon for fluoride makes this deprotection highly efficient and selective.[3]
Caption: Simplified mechanism of TMS ether deprotection.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex molecules. Its ability to undergo efficient Sonogashira coupling reactions, followed by a straightforward deprotection of the silyl ether, provides a reliable two-step sequence for the introduction of a functionalized four-carbon unit. The protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, enabling the streamlined construction of novel and intricate molecular targets.
References
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
- Gelest. Deprotection of Silyl Ethers. Gelest Technical Library.
- K. C. Nicolaou, P. G. Bulger, D. Sarlah. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- R. K. Technology. (2018). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals u. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 57B(4), 549-553.
- W. Greene, P. G. M. Wuts. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
- Gelest. Cross-Coupling of Alkynylsilanes. Gelest Technical Library.
- P. J. Stang, F. Diederich (Eds.). (1997). Modern Acetylene Chemistry. VCH.
-
Fisher Scientific. 3-Methyl-3-trimethylsiloxy-1-butyne, 97%. Retrieved from [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]
-
National Institute of Standards and Technology. 3-Butyn-2-ol. NIST WebBook. Retrieved from [Link]
-
Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis. Retrieved from [Link]
-
Organic Syntheses. (z)-4-(trimethylsilyl)-3-buten-1-ol. Retrieved from [Link]
-
ResearchGate. (S)-4-Trimethylsilyl-3-Butyn-2-Ol as an Auxiliary for. Retrieved from [Link]
-
Organic Syntheses. (S)-4-TRIMETHYLSILYL-3-BUTYN-2-OL. Retrieved from [Link]
-
ResearchGate. What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. Retrieved from [Link]
-
Scribd. Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]
-
PubMed. The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. Retrieved from [Link]
- M. B. Smith, J. March. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
Sources
Application Notes and Protocols for the Deprotection of 3-(Trimethylsilyl) Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Trimethylsilyl Ethers in Synthesis
In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the various protecting groups for alcohols, trimethylsilyl (TMS) ethers are frequently employed due to their ease of formation, general stability under neutral and basic conditions, and, most importantly, their facile cleavage under mild conditions. This application note provides a comprehensive guide to the experimental procedures for the deprotection of TMS ethers, offering detailed protocols, mechanistic insights, and a comparative analysis of common methods to empower researchers in making informed decisions for their specific synthetic challenges.
The lability of the silicon-oxygen bond in TMS ethers is the key to their utility. This bond is susceptible to cleavage by a variety of reagents, broadly categorized into acidic, basic, and fluoride-based methods. The choice of deprotection strategy is dictated by the overall functional group tolerance of the substrate, the desired selectivity, and the scalability of the reaction.
Mechanistic Principles of TMS Ether Deprotection
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues. The deprotection of TMS ethers primarily proceeds through two distinct pathways: acid-catalyzed hydrolysis and fluoride-mediated cleavage.
Acid-Catalyzed Deprotection
Under acidic conditions, the ether oxygen is protonated, increasing the electrophilicity of the silicon atom. A nucleophile, typically water or an alcohol solvent, then attacks the silicon center, leading to the cleavage of the Si-O bond and regeneration of the parent alcohol.[1] This process is generally rapid for TMS ethers due to the relatively low steric hindrance around the silicon atom.[2][3]
Figure 1: Acid-catalyzed deprotection workflow.
Fluoride-Mediated Deprotection
The exceptional strength of the silicon-fluoride bond (bond dissociation energy ~141 kcal/mol) is the driving force for fluoride-mediated deprotection.[3] Fluoride ions, typically from sources like tetrabutylammonium fluoride (TBAF), readily attack the silicon atom to form a pentacoordinate, hypervalent silicon intermediate.[1][4] This intermediate then collapses, cleaving the Si-O bond and liberating the corresponding alkoxide, which is subsequently protonated during workup to yield the alcohol.
Figure 2: Fluoride-mediated deprotection pathway.
Comparative Analysis of Deprotection Methods
The selection of an appropriate deprotection method is critical and depends on the stability of other functional groups within the molecule. The following table summarizes common methods for TMS ether cleavage.
| Method | Reagent(s) | Solvent | Typical Conditions | Advantages | Limitations |
| Acidic | HCl, H₂SO₄, Acetic Acid, PPTS | MeOH, EtOH, THF/H₂O | 0 °C to RT | Mild, rapid for TMS ethers, inexpensive reagents.[3] | Not suitable for acid-sensitive substrates. |
| Fluoride | TBAF, HF-Pyridine, NH₄F | THF, CH₃CN | 0 °C to RT | Very effective, mild, high-yielding.[5][6] | Can be basic, potential for side reactions with base-labile groups. HF is highly corrosive. |
| Basic | K₂CO₃, NaHCO₃ | MeOH, EtOH | RT | Mild, useful for substrates with acid-labile groups.[7] | Slower than acidic or fluoride methods. |
| Lewis Acid | TMSBr, CuSO₄·5H₂O | CH₂Cl₂, MeOH | 0 °C to RT | Can offer high chemoselectivity.[2] | Reagent-specific, may require anhydrous conditions. |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the deprotection of TMS ethers. It is essential to monitor all reactions by an appropriate method, such as Thin-Layer Chromatography (TLC), to determine the point of completion.
Protocol 1: Mild Acid-Catalyzed Deprotection with Catalytic Acetyl Chloride in Methanol
This highly efficient method utilizes in situ generated HCl for the rapid cleavage of TMS ethers.[2]
Materials:
-
TMS-protected alcohol (1.0 mmol)
-
Anhydrous Methanol (MeOH, 10 mL)
-
Acetyl Chloride (0.1 mmol, 7.1 µL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TMS-protected alcohol (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add acetyl chloride (0.1 mmol) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 15-60 minutes, monitoring its progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (10 mL) until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
Purify the product by flash column chromatography on silica gel if necessary.
Figure 3: Workflow for acid-catalyzed deprotection.
Protocol 2: Fluoride-Mediated Deprotection with TBAF
This is a widely used and generally reliable method for the cleavage of silyl ethers, including the more robust ones.[3][5]
Materials:
-
TMS-protected alcohol (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 mL, 1.2 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the TMS-protected alcohol (1.0 mmol) in anhydrous THF (5 mL).
-
Add the 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate or diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 3: Mild Basic Deprotection with Potassium Carbonate in Methanol
This method is particularly useful for substrates containing acid-labile functional groups.
Materials:
-
TMS-protected alcohol (1.0 mmol)
-
Methanol (MeOH, 10 mL)
-
Potassium carbonate (K₂CO₃, excess, e.g., 2.0 mmol, 276 mg)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TMS-protected alcohol (1.0 mmol) in methanol (10 mL).
-
Add potassium carbonate (excess) to the solution.
-
Stir the suspension vigorously at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.[7]
-
Once the reaction is complete, add water (10 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude alcohol.
-
Purify by flash column chromatography if required.
Troubleshooting and Considerations
-
Silyl Migration: Under certain acidic or basic conditions, silyl groups can migrate between hydroxyl groups.[3] This is more common with less sterically hindered silyl groups like TMS. Careful control of reaction time and temperature is crucial.
-
Incomplete Reaction: If the reaction stalls, especially with more hindered substrates, gentle heating or the addition of more reagent may be necessary. However, this increases the risk of side reactions.
-
Chemoselectivity: TMS ethers can be selectively deprotected in the presence of more robust silyl ethers like TBDMS or TBDPS by using milder acidic conditions.[2][3] The reaction must be carefully monitored to prevent over-deprotection.
Conclusion
The deprotection of trimethylsilyl ethers is a fundamental transformation in organic synthesis. The choice between acidic, fluoride-based, or basic methods should be guided by the specific requirements of the synthetic route, particularly the presence of other sensitive functional groups. The protocols provided herein offer reliable and reproducible methods for achieving efficient deprotection, enabling the successful progression of complex synthetic endeavors.
References
-
Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central - NIH. Available at: [Link]
-
Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]
-
17.8: Protection of Alcohols. Chemistry LibreTexts. Available at: [Link]
-
The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. RSC Publishing. Available at: [Link]
-
Silyl Groups. Gelest Technical Library. Available at: [Link]
-
Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating. Request PDF. Available at: [Link]
-
An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Academy of Sciences. Available at: [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]
-
cleavage of ethers with acid. YouTube. Available at: [Link]
-
TMS Alcohol Protecting Group Using Silyl Ether. YouTube. Available at: [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PubMed Central - NIH. Available at: [Link]
-
Acidic cleavage of ethers (SN2). Master Organic Chemistry. Available at: [Link]
-
The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog. Available at: [Link]
-
KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. National Institutes of Health. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Catalytic Applications of 3-(Trimethylsilyloxy)-1-butyne: A Guide for Synthetic Chemists
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
3-(Trimethylsilyloxy)-1-butyne is a valuable bifunctional reagent for organic synthesis, incorporating both a terminal alkyne and a protected secondary alcohol. The trimethylsilyl (TMS) protecting group offers stability under a range of conditions and can be readily removed post-reaction, revealing the hydroxyl functionality for further elaboration. The terminal alkyne, a site of high electron density, is amenable to a variety of catalytic transformations. This guide provides an in-depth exploration of the catalytic applications of this compound, with a particular focus on its utility in the synthesis of complex carbocyclic frameworks. While specific literature protocols for this exact substrate are limited, its structural motifs suggest high reactivity in well-established catalytic cycles, most notably the Pauson-Khand reaction for the construction of functionalized cyclopentenones.
Key Catalytic Application: The Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful organometallic [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to furnish an α,β-cyclopentenone.[1] This transformation is typically mediated by cobalt carbonyl complexes, although other transition metals have been employed.[1] The reaction is highly valuable for its ability to construct five-membered rings, a common structural motif in natural products and biologically active molecules.
This compound is an excellent candidate for the Pauson-Khand reaction. The terminal alkyne readily complexes with the cobalt catalyst, and the silyloxy substituent can influence the regioselectivity of the cycloaddition and serve as a handle for subsequent synthetic manipulations.
Mechanism of the Pauson-Khand Reaction
The generally accepted mechanism for the dicobalt octacarbonyl-mediated Pauson-Khand reaction is initiated by the formation of a stable hexacarbonyl(alkyne)dicobalt complex.[1][2] Subsequent coordination of the alkene, followed by a series of migratory insertions of the alkene and carbon monoxide, leads to the formation of the cyclopentenone product and regeneration of the active catalytic species.
Figure 1: Simplified mechanism of the Pauson-Khand reaction.
Regioselectivity in the Pauson-Khand Reaction
A key consideration in the intermolecular Pauson-Khand reaction is regioselectivity. For terminal alkynes such as this compound, the reaction generally proceeds with the larger substituent of the alkyne positioned adjacent to the newly formed carbonyl group in the cyclopentenone ring.[3] This selectivity is attributed to steric factors in the transition state of the migratory insertion step.
Application Note: Synthesis of a Functionalized Cyclopentenone
This section outlines a representative protocol for the synthesis of a 4-(1-(trimethylsilyloxy)ethyl)cyclopent-2-en-1-one via an intermolecular Pauson-Khand reaction between this compound and ethylene. This protocol is based on established procedures for similar terminal alkynes.[3]
Reaction Scheme:
Experimental Protocol
Materials:
-
This compound
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Ethylene (gas)
-
Anhydrous solvent (e.g., toluene or 1,2-dichloroethane)
-
Carbon monoxide (gas)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Catalyst-Alkyne Complex Formation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous toluene. To this solution, add dicobalt octacarbonyl (1.1 eq) in one portion. The solution will typically change color, indicating the formation of the alkyne-cobalt complex. Stir the mixture at room temperature for 1-2 hours.
-
Cycloaddition Reaction: Pressurize the reaction vessel with ethylene (a balloon of ethylene is often sufficient for atmospheric pressure reactions). Subsequently, carefully introduce carbon monoxide into the reaction vessel, either from a cylinder or a balloon.
-
Heating and Monitoring: Heat the reaction mixture to 80-110 °C. The optimal temperature may need to be determined empirically. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The cobalt complexes can be decomposed by exposure to air or by the addition of a mild oxidizing agent (e.g., ceric ammonium nitrate). Filter the mixture through a pad of silica gel or celite to remove the cobalt residues, washing with an appropriate solvent such as diethyl ether or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired cyclopentenone.
Expected Results and Data
The yield of the cyclopentenone product can vary depending on the specific reaction conditions and the alkene coupling partner. For simple, unactivated alkenes like ethylene, yields are typically in the moderate to good range.
| Reactant | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 10 | Toluene | 90 | 12 | 50-70 |
| (with ethylene) |
Table 1: Representative reaction parameters for the Pauson-Khand reaction.
Further Catalytic Transformations
While the Pauson-Khand reaction is a primary application, the unique structure of this compound allows for its participation in other catalytic processes:
-
Sonogashira Coupling: The terminal alkyne can undergo palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form more complex enynes.
-
Click Chemistry: The alkyne functionality is a suitable partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to synthesize triazoles.
-
Hydrosilylation: The alkyne can be selectively hydrosilylated in the presence of a platinum or rhodium catalyst to generate vinylsilanes, which are versatile synthetic intermediates.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules. Its participation in the Pauson-Khand reaction provides a direct route to functionalized cyclopentenones, which are important scaffolds in medicinal and materials chemistry. The protocols and insights provided in this guide are intended to enable researchers to effectively utilize this reagent in their synthetic endeavors. Further exploration of its reactivity in other catalytic systems is warranted and is likely to uncover new and valuable synthetic transformations.
References
-
Pauson, P. L.; Khand, I. U. The Pauson–Khand Reaction. Wikipedia. [Link]
-
Pauson-Khand Reaction. Name Reaction in Organic Chemistry. [Link]
-
Yamanaka, M.; Nakamura, E. Density Functional Study on the Pauson−Khand Reaction. Journal of the American Chemical Society, 2001 , 123 (8), 1703–1708. [Link]
Sources
The Strategic Application of 3-(Trimethylsilyloxy)-1-butyne in Complex Molecule Synthesis: A Guide for Researchers
Introduction: In the intricate landscape of total synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. 3-(Trimethylsilyloxy)-1-butyne has emerged as a versatile and highly valuable reagent, serving as a stable and effective surrogate for the more volatile and potentially problematic but-3-yn-2-ol. The trimethylsilyl (TMS) protecting group confers several advantages, including increased stability, improved handling characteristics, and the ability to direct reactivity in a predictable manner. This application note provides a detailed exploration of the role of this compound in total synthesis, with a focus on its application in the construction of complex natural products, exemplified by the total synthesis of the potent anticancer agent (+)-discodermolide. Detailed protocols for its use in key transformations are provided to enable researchers to effectively incorporate this building block into their synthetic strategies.
Core Utility: A Protected Butynol Synthon
The primary role of this compound in total synthesis is to act as a protected form of but-3-yn-2-ol. The TMS ether masks the reactive secondary alcohol, preventing unwanted side reactions during sensitive transformations such as metal-catalyzed cross-couplings and organometallic additions. This protection strategy allows for the sequential introduction of functionality, a cornerstone of modern synthetic chemistry.[1][2] The TMS group can be readily cleaved under mild conditions, typically using fluoride reagents, to unmask the hydroxyl group at a later stage in the synthesis for further elaboration.[3]
Key Applications in Total Synthesis
The utility of this compound is prominently demonstrated in two key types of reactions that are fundamental to the construction of complex molecular architectures:
-
Sonogashira Cross-Coupling Reactions: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[4][5] this compound serves as an excellent substrate for this reaction, allowing for the introduction of the butynol moiety onto vinyl scaffolds.
-
Diastereoselective Addition to Aldehydes: The terminal alkyne of this compound can be readily deprotonated with a strong base, such as n-butyllithium, to generate a lithium acetylide. This nucleophile can then be added to chiral aldehydes to form propargyl alcohols with a high degree of diastereoselectivity. This transformation is crucial for the construction of stereochemically rich carbon chains found in many polyketide natural products.
Case Study: The Total Synthesis of (+)-Discodermolide
The pivotal role of this compound is elegantly illustrated in the second-generation total synthesis of the marine-derived natural product (+)-discodermolide by Paterson and coworkers.[6][7] (+)-Discodermolide is a potent microtubule-stabilizing agent with significant potential as a cancer therapeutic.[8][9] The synthesis of this complex molecule required the strategic use of this compound to construct a key fragment of the molecule.
In their synthetic route, a vinyl iodide fragment was coupled with this compound via a Sonogashira reaction. The resulting enyne was then deprotonated and added to a chiral aldehyde in a highly diastereoselective manner to forge a new carbon-carbon bond and set a critical stereocenter.
Experimental Protocols
The following protocols are adapted from the principles and procedures demonstrated in the total synthesis of (+)-discodermolide and related literature.
Protocol 1: Sonogashira Coupling of a Vinyl Iodide with this compound
This protocol describes the palladium- and copper-catalyzed coupling of a complex vinyl iodide with this compound, a key step in the assembly of a precursor to (+)-discodermolide.
Materials:
-
Vinyl Iodide Fragment (1.0 equiv)
-
This compound (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (5.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the vinyl iodide fragment, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and anhydrous DMF (typically a 1:1 mixture) to dissolve the solids.
-
Add triethylamine to the reaction mixture.
-
Add this compound to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the vinyl iodide is consumed.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enyne product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so the reaction must be performed under an inert atmosphere of argon or nitrogen.[10]
-
Copper(I) Iodide Co-catalyst: Copper(I) facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the coupling reaction.[4]
-
Triethylamine: This amine base serves to neutralize the hydrogen iodide generated during the reaction and also acts as a solvent.
-
Excess Alkyne: A slight excess of this compound is used to ensure complete consumption of the more valuable vinyl iodide fragment.
Protocol 2: Diastereoselective Addition of Lithiated this compound Derivative to a Chiral Aldehyde
This protocol outlines the deprotonation of the enyne product from Protocol 1 and its subsequent diastereoselective addition to a chiral aldehyde.
Materials:
-
Enyne product from Protocol 1 (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)
-
Chiral Aldehyde (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the enyne product in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution. Stir for 30 minutes at -78 °C to ensure complete formation of the lithium acetylide.
-
In a separate flask, dissolve the chiral aldehyde in anhydrous THF and cool to -78 °C.
-
Slowly transfer the aldehyde solution to the lithium acetylide solution via cannula.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired propargyl alcohol as a mixture of diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis.
Causality Behind Experimental Choices:
-
Low Temperature: The deprotonation and subsequent addition are carried out at -78 °C to control the reactivity of the organolithium species and enhance diastereoselectivity by minimizing side reactions and epimerization.
-
Chelation Control: The stereochemical outcome of the addition is often governed by the formation of a chelated transition state involving the lithium cation, the aldehyde carbonyl, and other nearby Lewis basic atoms in the aldehyde substrate, leading to a high degree of facial selectivity.
Protocol 3: Deprotection of the Trimethylsilyl Ether
This protocol describes the cleavage of the TMS ether to reveal the secondary alcohol using tetrabutylammonium fluoride (TBAF).
Materials:
-
TMS-protected propargyl alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.2 equiv, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic acid (optional, for buffering)
Procedure:
-
Dissolve the TMS-protected propargyl alcohol in anhydrous THF in a round-bottom flask.
-
Add acetic acid (1.2 equiv) to the solution if the substrate is sensitive to basic conditions.
-
Add the TBAF solution dropwise to the stirred solution at 0 °C or room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the free propargyl alcohol.
Causality Behind Experimental Choices:
-
TBAF: The fluoride ion has a high affinity for silicon, making TBAF a very effective and mild reagent for the cleavage of silyl ethers.
-
Acetic Acid: The addition of a mild acid like acetic acid can buffer the reaction mixture, preventing potential side reactions that may occur under the slightly basic conditions of the TBAF solution.
Data Presentation
| Reaction Step | Starting Material | Reagent | Key Conditions | Product | Yield (%) | Diastereomeric Ratio |
| Sonogashira Coupling | Vinyl Iodide | This compound, Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF/DMF, rt | Enyne | Typically >80% | N/A |
| Alkynylation | Enyne | n-BuLi, Chiral Aldehyde | THF, -78 °C | Propargyl Alcohol | Typically >70% | Highly variable, often >10:1 |
| Deprotection | TMS-protected Alcohol | TBAF, Acetic Acid | THF, 0 °C to rt | Diol | Typically >90% | N/A |
Visualization of Key Workflows
Sonogashira Coupling Workflow
Caption: Workflow for the Sonogashira coupling reaction.
Diastereoselective Addition Workflow
Caption: Workflow for the diastereoselective addition.
Deprotection Workflow
Caption: Workflow for the TMS deprotection step.
Conclusion
This compound is a highly effective and strategic building block for the synthesis of complex molecules. Its role as a stable and versatile surrogate for but-3-yn-2-ol allows for its participation in powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling and diastereoselective additions to aldehydes, with a high degree of control. The successful application of this reagent in the total synthesis of (+)-discodermolide underscores its importance to the field of organic synthesis. The detailed protocols provided herein are intended to serve as a valuable resource for researchers seeking to employ this reagent in their own synthetic endeavors.
References
-
Paterson, I., & Florence, G. J. (2009). The chemical synthesis of discodermolide. Topics in Current Chemistry, 286, 73–119. [Link]
-
Paterson, I., Delgado, O., Florence, G. J., Lyothier, I., O'Brien, M., Scott, J. P., & Sereinig, N. (2005). A second-generation total synthesis of (+)-discodermolide: the development of a practical route using solely substrate-based stereocontrol. The Journal of Organic Chemistry, 70(1), 150–160. [Link]
-
Mickel, S. J., Niederer, D., Daeffler, R., Osmani, A., Kuesters, E., Schmid, G., Schaer, K., & Gamboni, R. (2004). Large-Scale Synthesis of (+)-Discodermolide. Organic Process Research & Development, 8(1), 92-100. [Link]
-
Paterson, I., & Gardner, N. M. (2007). Total Synthesis of a Discodermolide & Dictyostatin Hybrid. Chemical Communications, (1), 49-51. [Link]
-
Paterson, I., Florence, G. J., Gerlach, K., & Scott, J. P. (2000). Total Synthesis of the Antitumor Marine Macrolide (+)-Discodermolide. Angewandte Chemie International Edition, 39(2), 377-380. [Link]
-
Smith, A. B., III, Kaufman, M. D., Beauchamp, T. J., LaMarche, M. J., & Arimoto, H. (2000). Gram-Scale Total Synthesis of (+)-Discodermolide. Journal of the American Chemical Society, 122(36), 8654–8663. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
-
Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069. [Link]
-
Lumen Learning. (n.d.). Use of protecting groups. In Organic Chemistry II. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERMINAL 1,3-DIYNES VIA SONOGASHIRA COUPLING OF VINYLIDENE CHLORIDE FOLLOWED BY ELIMINATION. PREPARATION OF 1,3-DECADIYNE. Retrieved from [Link]
Sources
- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of a potent hybrid of the anticancer natural products dictyostatin and discodermolide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. The Morken Synthesis of (+)-Discodermolide [organic-chemistry.org]
- 5. Synthesis of (+)-Discodermolide by Catalytic Stereoselective Borylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A second-generation total synthesis of (+)-discodermolide: the development of a practical route using solely substrate-based stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis of Discodermolide & Dictyostatin Hybrid by Paterson [organic-chemistry.org]
- 8. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Trimethylsilyloxy)-1-butyne
Welcome to the technical support center for the synthesis of 3-(Trimethylsilyloxy)-1-butyne. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we address specific issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what is the underlying mechanism?
A1: The most prevalent method is the silylation of 3-butyn-1-ol with a trimethylsilylating agent, typically trimethylsilyl chloride (TMSCl).[1][2] The reaction is usually carried out in the presence of a base, such as triethylamine (Et3N) or pyridine, in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1][2][3]
The mechanism is a nucleophilic substitution at the silicon atom (SN2-like).[1][4] The base deprotonates the hydroxyl group of 3-butyn-1-ol to form an alkoxide. This more nucleophilic alkoxide then attacks the electrophilic silicon atom of TMSCl, displacing the chloride ion and forming the desired trimethylsilyl ether.[1][4]
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in this silylation can stem from several factors. Here are the most common culprits to investigate:
-
Moisture Contamination: Silylating agents like TMSCl are highly sensitive to moisture.[3] Any water present in the glassware, solvent, or starting material will react with the TMSCl to form trimethylsilanol, which can then dimerize to hexamethyldisiloxane, consuming your reagent.
-
Inadequate Base: An insufficient amount of base will result in incomplete deprotonation of the alcohol, leading to unreacted starting material.[3] Additionally, the reaction generates HCl as a byproduct, which needs to be neutralized by the base.[5]
-
Suboptimal Solvent Choice: Protic solvents (e.g., alcohols, water) are incompatible with this reaction as they will be silylated in preference to the substrate.[3] While aprotic solvents are necessary, their polarity can influence reaction rates. Lewis basic solvents like DMF can accelerate the reaction but may complicate purification.[6][7]
-
Steric Hindrance: While 3-butyn-1-ol is a primary alcohol and less sterically hindered, significant steric bulk on the silylating agent or substrate can slow down the reaction.[3]
-
Reaction Temperature and Time: Silylation of primary alcohols is typically fast, even at room temperature.[2] However, if the reaction is sluggish, gentle heating might be necessary, though this can also promote side reactions. Insufficient reaction time will lead to incomplete conversion.
Q3: I am observing significant side products in my crude reaction mixture. What are they, and how can I prevent their formation?
A3: The primary side product is often hexamethyldisiloxane (HMDSO), formed from the hydrolysis of TMSCl. Other potential side products can arise from reactions with impurities or degradation of the starting material or product.
To minimize side product formation:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Use High-Purity Reagents: Ensure the 3-butyn-1-ol and the base are free from water and other reactive impurities.
-
Controlled Reagent Addition: Adding the TMSCl dropwise to the solution of the alcohol and base, especially at a reduced temperature (e.g., 0 °C), can help control the exotherm and minimize side reactions.
Q4: How do I effectively purify this compound?
A4: The purification strategy depends on the scale of the reaction and the nature of the impurities.
-
Aqueous Workup: A gentle aqueous workup can remove the salt byproduct (e.g., triethylammonium chloride) and any excess water-soluble reagents. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO3) to neutralize any remaining acid, followed by a brine wash to aid in phase separation. Caution: Trimethylsilyl ethers are susceptible to hydrolysis under acidic or strongly basic conditions, so prolonged contact with aqueous layers should be avoided.[3][8]
-
Distillation: For larger quantities and to remove non-volatile impurities, distillation under reduced pressure is the most effective method.
-
Flash Column Chromatography: This is suitable for smaller scales or for removing impurities with similar boiling points. Use a non-polar eluent system (e.g., hexane/ethyl acetate). Be aware that standard silica gel is slightly acidic and can potentially cause desilylation of the product.[3] To mitigate this, the silica gel can be pre-treated with a small amount of triethylamine in the eluent.
Q5: My purified product seems to be degrading over time. What is the stability of this compound, and how should it be stored?
A5: this compound, like many trimethylsilyl ethers, is sensitive to moisture and acidic conditions, which can lead to desilylation back to 3-butyn-1-ol.[8] For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (nitrogen or argon) and stored in a cool, dry place.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low or No Product Formation | 1. Inactive silylating agent (hydrolyzed). | - Use a fresh bottle of TMSCl or distill it before use. |
| 2. Insufficient base. | - Use at least 1.1 equivalents of base. Consider using a stronger, non-nucleophilic base if needed. | |
| 3. Presence of water in the reaction. | - Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. | |
| Incomplete Reaction (Starting material remains) | 1. Insufficient reaction time or temperature. | - Monitor the reaction by TLC or GC. If it stalls, consider gentle heating (e.g., to 40 °C). |
| 2. Steric hindrance (less common for this substrate). | - Consider a more reactive silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA).[4] | |
| Product Decomposes During Workup/Purification | 1. Acidic conditions during aqueous workup. | - Use a mild bicarbonate wash instead of a strong acid or base. Minimize contact time with the aqueous phase. |
| 2. Acidic silica gel during chromatography. | - Neutralize the silica gel by running a solvent system containing a small amount of triethylamine through the column before loading the sample. | |
| Difficulty in Removing Solvent/Byproducts | 1. High-boiling solvent (e.g., DMF). | - If DMF is necessary for the reaction, remove it under high vacuum. For future syntheses, consider alternative lower-boiling aprotic solvents like DCM or THF.[6] |
| 2. Formation of HMDSO. | - HMDSO has a boiling point of ~100 °C. Careful fractional distillation can separate it from the product. |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to maximize yield by ensuring anhydrous conditions.
-
Preparation:
-
Oven-dry all glassware (a round-bottom flask, dropping funnel, and condenser) at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.
-
Assemble the glassware and maintain a positive pressure of dry nitrogen.
-
-
Reaction Setup:
-
To the round-bottom flask, add 3-butyn-1-ol (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.2 eq) to the flask via syringe.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Silylation:
-
Add trimethylsilyl chloride (1.1 eq) dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of NaHCO3.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure.
-
Visualizations
General Silylation Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield in silylation reactions.
References
-
Wikipedia. Silylation. [Link]
-
Patschinski, P., Zhang, C., & Zipse, H. (2014). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry. [Link]
-
Patschinski, P. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Dissertation, LMU München: Faculty of Chemistry and Pharmacy. [Link]
-
Patschinski, P. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. CORE. [Link]
-
Ravikumar, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry. [Link]
-
Patschinski, P., Zhang, C., & Zipse, H. (2014). The Lewis Base-Catalyzed Silylation of Alcohols-A Mechanistic Analysis. ResearchGate. [Link]
-
LibreTexts Chemistry. (2022). 17.8: Protection of Alcohols. [Link]
-
Darakshan, et al. (2024). Optimization of the silylation of 1 with using a mixed solvent of acetonitrile/DMFa. ResearchGate. [Link]
-
Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Karmel, C. (2019). Selective Silylation of Aromatic and Aliphatic C–H Bonds. eScholarship.org. [Link]
-
PrepChem. Synthesis of 1-(Trimethylsilyl)-4-(t-butyldimethylsiloxy)-1-butyne (13). [Link]
-
Gelest. General Silylation Procedures. Gelest Technical Library. [Link]
-
ResearchGate. (n.d.). Techniques for silylation. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. General Silylation Procedures - Gelest [technical.gelest.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Silylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
common side reactions in 3-(Trimethylsilyloxy)-1-butyne preparations
Welcome to the technical support center for the synthesis of 3-(Trimethylsilyloxy)-1-butyne. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical chemical transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of experimental outcomes, ensuring the integrity and success of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is incomplete, and I observe significant amounts of unreacted 3-butyn-1-ol. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete silylation is a frequent issue stemming from several factors related to reagents, reaction conditions, and the inherent reactivity of the alcohol.
Underlying Causes:
-
Insufficient Deprotonation: The silylation of an alcohol with trimethylsilyl chloride (TMSCl) is most efficient when the alcohol is first converted to its more nucleophilic alkoxide form.[1] If the base used is not strong enough or is used in insufficient quantity, a significant portion of the 3-butyn-1-ol will remain unreacted.
-
Moisture Contamination: Trimethylsilyl chloride and the strong bases typically used (e.g., n-butyllithium, triethylamine) are highly sensitive to moisture. Water will react with both the base and TMSCl, reducing their effective concentrations and preventing the desired silylation.
-
Steric Hindrance: While 3-butyn-1-ol is a primary alcohol and generally reacts well, steric hindrance can still play a role, especially if the reaction conditions are not optimal.[2]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. It is recommended to distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF) or use commercially available anhydrous solvents.
-
Handle all reagents under an inert atmosphere (nitrogen or argon).
-
-
Optimize Base and Reagent Stoichiometry:
-
When using a strong base like n-butyllithium, ensure a slight excess (1.05-1.1 equivalents) is used to drive the deprotonation to completion.
-
Use at least a stoichiometric amount of trimethylsilyl chloride, with a slight excess (1.1-1.2 equivalents) often being beneficial.[1]
-
-
Reaction Temperature and Time:
-
The deprotonation of the alcohol with n-butyllithium is typically performed at low temperatures (-78 °C to 0 °C) to minimize side reactions.
-
After the addition of TMSCl, the reaction can often be allowed to warm to room temperature to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
FAQ 2: After work-up, I've lost a significant portion of my product. NMR analysis suggests the presence of 3-butyn-1-ol. What is causing the desilylation?
Answer:
The trimethylsilyl (TMS) ether is a labile protecting group, and its cleavage during work-up is a common pitfall. The stability of the Si-O bond is highly dependent on the pH of the medium.
Underlying Causes:
-
Acid-Catalyzed Hydrolysis: TMS ethers are particularly susceptible to cleavage under acidic conditions.[3][4] Even mild acids, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) used to quench the reaction, can cause partial or complete desilylation.
-
Base-Catalyzed Hydrolysis: While more stable to basic conditions than acidic ones, TMS ethers can still be cleaved by strong bases, especially with prolonged exposure or elevated temperatures.[3]
Troubleshooting Protocol:
-
Mindful Quenching:
-
Avoid quenching the reaction with strong acidic solutions. If a proton source is needed to neutralize excess base, consider using a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7).
-
Perform the quench at a low temperature (e.g., 0 °C) to minimize the rate of hydrolysis.
-
-
Aqueous Work-up Strategy:
-
Minimize the contact time of the product with the aqueous phase during extraction.
-
Use a neutral or slightly basic aqueous wash (e.g., saturated NaHCO₃ solution, followed by brine) to remove any acidic or basic residues.[5]
-
-
Purification Considerations:
-
Silica gel chromatography can be slightly acidic and may cause desilylation of sensitive TMS ethers. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine in hexanes/ethyl acetate).
-
FAQ 3: I'm observing the formation of a viscous, insoluble material in my reaction flask. What is this side product and how can I prevent its formation?
Answer:
The formation of polymeric or oligomeric material is a known side reaction for alkynes, especially terminal alkynes like 3-butyn-1-ol, under certain conditions.
Underlying Causes:
-
Base-Induced Oligomerization: Strong bases can deprotonate the terminal alkyne, forming an acetylide. This acetylide can then act as a nucleophile and attack another molecule of the alkyne, leading to oligomerization or polymerization.[6]
-
Trace Metal Catalysis: Trace metal impurities, sometimes present in reagents or from the reaction vessel, can catalyze the polymerization of alkynes.
Troubleshooting Protocol:
-
Control of Reaction Temperature:
-
Maintain a low temperature during the deprotonation and silylation steps. The use of a strong base like n-butyllithium should be carefully controlled, typically at temperatures between -78 °C and 0 °C.[7]
-
-
Order of Reagent Addition:
-
Add the base slowly to a solution of the 3-butyn-1-ol. This ensures that the base reacts preferentially with the more acidic hydroxyl proton over the terminal alkyne proton.
-
The trimethylsilyl chloride should be added after the deprotonation of the alcohol is complete.
-
-
Use of High-Purity Reagents:
-
Ensure the use of high-purity reagents to minimize the presence of trace metal catalysts that could initiate polymerization.
-
FAQ 4: My reaction with n-butyllithium in THF is giving low yields, and I notice gas evolution. What is happening?
Answer:
This is a classic side reaction involving the use of n-butyllithium in tetrahydrofuran (THF).
Underlying Cause:
-
Deprotonation of THF: n-Butyllithium is a strong enough base to deprotonate THF, especially at temperatures above -20 °C.[8] This reaction consumes the base, reducing the amount available for the desired deprotonation of 3-butyn-1-ol. The deprotonation of THF leads to its decomposition, often with the evolution of ethylene gas.
Troubleshooting Protocol:
-
Strict Temperature Control:
-
When using THF as a solvent with n-butyllithium, it is crucial to maintain a low temperature, typically -78 °C (a dry ice/acetone bath).
-
-
Alternative Solvents:
-
Consider using a non-ethereal solvent such as hexanes or toluene for the deprotonation step. However, be mindful of the solubility of the resulting alkoxide. Diethyl ether is another alternative that is less prone to deprotonation than THF.
-
-
Rapid Subsequent Reaction:
-
After the addition of n-butyllithium, proceed with the addition of trimethylsilyl chloride without undue delay to minimize the contact time of the strong base with THF.
-
Visualizing the Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the chemical transformations.
Caption: Desired reaction pathway and common side reactions.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Base | n-Butyllithium or Triethylamine | n-BuLi ensures complete deprotonation; Et3N is a milder, non-nucleophilic base suitable for less demanding silylations.[1] |
| Base Equivalents | 1.05 - 1.1 eq (for n-BuLi) | A slight excess drives the reaction to completion. |
| TMSCl Equivalents | 1.1 - 1.2 eq | Ensures complete reaction with the alkoxide.[1] |
| Solvent | Anhydrous THF, Diethyl Ether, or Hexanes | Ethereal solvents aid in solubility; strict anhydrous conditions are essential. |
| Temperature | -78 °C to 0 °C for deprotonation | Minimizes side reactions like THF degradation and alkyne oligomerization.[7] |
| Work-up | Saturated NaHCO₃ or Phosphate Buffer (pH ~7) | Avoids acidic conditions that can cleave the TMS ether.[3] |
Experimental Protocol: Silylation of 3-Butyn-1-ol
This protocol provides a robust starting point for the synthesis of this compound.
-
Apparatus Setup:
-
Under an inert atmosphere of argon or nitrogen, assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
-
Reagent Preparation:
-
In the flask, dissolve 3-butyn-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Deprotonation:
-
Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
-
Silylation:
-
Add trimethylsilyl chloride (1.1 eq) dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on neutralized silica gel.
-
References
- White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Science of Synthesis, 4, 333–464.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
-
ResearchGate. (n.d.). The suggested mechanism of silylation of alcohols, phenols and oximes... Retrieved January 13, 2026, from [Link]
- Wiskur, S. L., et al. (2021).
-
Wikipedia. (2023, December 2). Silylation. Retrieved January 13, 2026, from [Link]
-
Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric... Retrieved January 13, 2026, from [Link]
- Zipse, H. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München.
-
CORE. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Retrieved January 13, 2026, from [Link]
-
National Institutes of Health. (n.d.). Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. Retrieved January 13, 2026, from [Link]
-
National Institutes of Health. (n.d.). Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine. Retrieved January 13, 2026, from [Link]
-
Defense Technical Information Center. (1978). The Reaction of 3,3-Dichloroallyltrimethylsilane with N-Butyllithium. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (2023, December 26). n-Butyllithium. Retrieved January 13, 2026, from [Link]
-
Little, J. L. (2014, April 17). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. A "Little" Mass Spec and Sailing. Retrieved January 13, 2026, from [Link]
-
Chem.libretexts.org. (n.d.). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Oligomerization and polymerization of alkynes catalyzed by rhodium(I) pyrazolate complexes. Retrieved January 13, 2026, from [Link]
- Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. A "Little" Mass Spec and Sailing.
-
ChemRxiv. (n.d.). Regioselective Alkyne Hydroarylation as an Atom-Economical Approach to Oligomerization. Retrieved January 13, 2026, from [Link]
-
OrgoSolver. (n.d.). Alcohol Reactions: Alcohol Protection using TMSCl. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Tris(trimethylsilyl)silyl-Governed Aldehyde Cross-Aldol Cascade Reaction. Retrieved January 13, 2026, from [Link]
-
American Chemical Society. (n.d.). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). “Golden Age” of Homogeneous Catalysis Chemistry of Alkynes: Dimerization and Oligomerization of Alkynes. Retrieved January 13, 2026, from [Link]
-
NPTEL IIT Bombay. (2020, February 13). Week 8-Lecture 37 : Oligomerization of alkenes and alkynes (Part 3) [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme1 Attempted acidic hydrolysis of silyl ether protecting groups... Retrieved January 13, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). An efficient method for selective deprotection of trimethylsilyl ethers... Retrieved January 13, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved January 13, 2026, from [Link]
-
Chemistry Stack Exchange. (n.d.). Different reaction conditions for hydrolysis of ethers and epoxides. Retrieved January 13, 2026, from [Link]
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- 8. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 3-(Trimethylsilyloxy)-1-butyne
Welcome to the technical support center for the purification of 3-(trimethylsilyloxy)-1-butyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic intermediate. Here, we will address specific experimental issues in a direct question-and-answer format, explaining the causality behind each procedural choice to ensure both success and scientific understanding.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile of your crude product is largely dependent on the synthetic route and reaction conditions. However, several common impurities are frequently observed:
-
Unreacted 3-butyn-2-ol: Incomplete silylation will leave residual starting alcohol in your mixture.
-
Hexamethyldisiloxane (HMDSO): This is a common byproduct formed from the hydrolysis of the silylating agent (e.g., trimethylsilyl chloride) or the product itself. It is generated when two molecules of trimethylsilanol condense.[1]
-
Excess Silylating Agent and Base: Residual trimethylsilyl chloride (TMSCl) and the base used (e.g., triethylamine, pyridine, or imidazole) are often present.[2]
-
Hydrolysis Product (3-butyn-2-ol): The trimethylsilyl (TMS) ether is labile, particularly to acidic conditions and even to neutral silica gel during chromatography, which can lead to premature deprotection back to the starting alcohol.[3][4]
Q2: My NMR spectrum shows a sharp singlet around 0.1 ppm that I can't assign to my product. What is it?
A2: A sharp singlet in the 0.05-0.2 ppm region of a 1H NMR spectrum is highly characteristic of the methyl protons on the silicon atoms of hexamethyldisiloxane (HMDSO).[5][6] This is a very common byproduct in silylation reactions.
Q3: Is this compound stable to standard purification techniques?
A3: The stability of this compound is a critical consideration. As a trimethylsilyl ether, it is one of the more labile silyl protecting groups.[7]
-
Chromatography: It is susceptible to hydrolysis on standard, slightly acidic silica gel.[3][4]
-
Distillation: The compound is generally stable to distillation, provided that acidic or strong basic impurities are minimized. However, terminal alkynes can be sensitive to high temperatures, though this is less of a concern for this low-boiling-point compound.[8][9]
-
Aqueous Workup: Prolonged exposure to acidic or basic aqueous solutions during workup can readily cleave the TMS ether.[10]
Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during the purification of this compound.
Problem 1: Low yield after flash column chromatography due to product decomposition.
-
Symptom: You observe the appearance of a more polar spot on your TLC plate (corresponding to 3-butyn-2-ol) after running a column, and the isolated yield of your desired product is significantly lower than expected.
-
Potential Cause: The inherent acidity of standard silica gel is sufficient to catalyze the hydrolysis of the labile TMS ether.[3][4]
-
Recommended Solutions:
-
Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.
-
Use Pre-treated Silica: Commercially available deactivated or neutral silica gel can be used as an alternative.
-
Optimize Eluent System: Employ a non-polar eluent system to move the product quickly through the column, minimizing contact time. A good starting point is a mixture of ethyl acetate and hexane.[11] For this relatively non-polar compound, a low percentage of ethyl acetate (e.g., 5-10%) in hexane is likely appropriate.
-
Avoid Protic Solvents: Do not use protic solvents like methanol in your eluent, as they can accelerate the decomposition of the silyl ether on the silica surface.
-
Problem 2: Product is contaminated with a low-boiling impurity after distillation.
-
Symptom: GC-MS or NMR analysis of your distilled product shows a significant amount of a contaminant with a boiling point close to your product.
-
Potential Cause: The most likely low-boiling impurity is hexamethyldisiloxane (HMDSO), which has a boiling point of approximately 100 °C.[12] This is close to the reported boiling point of 3-methyl-3-(trimethylsilyloxy)-1-butyne (115-116 °C).[13]
-
Recommended Solutions:
-
Fractional Distillation: A simple distillation may not be sufficient to separate two liquids with a boiling point difference of only 15-16 °C. Employing a fractionating column (e.g., a Vigreux or packed column) will provide the necessary theoretical plates for a more efficient separation.
-
Careful Monitoring: Monitor the temperature at the head of the distillation column closely. A stable temperature plateau should be observed during the collection of each fraction. Collect multiple small fractions and analyze them by GC or NMR to identify the purest fractions.
-
Aqueous Wash Pre-Distillation: Before distillation, a careful aqueous wash can help to hydrolyze and remove some of the silylating agent byproducts. However, this must be done cautiously with neutral water or a buffered solution (e.g., saturated sodium bicarbonate) to avoid significant hydrolysis of the desired product.
-
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is recommended for separating this compound from non-volatile impurities and HMDSO.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charge the Flask: Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle or oil bath.
-
Fraction Collection:
-
Observe the vapor rising through the fractionating column.
-
The first fraction will likely be enriched in lower-boiling impurities like HMDSO (boiling point ~100 °C).[12]
-
Once the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 115-116 °C), change the receiving flask to collect the pure product.[13]
-
Continue collecting the fraction as long as the temperature remains stable.
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.
Protocol 2: Purification by Flash Chromatography
This protocol is suitable for removing less volatile or more polar impurities.
Methodology:
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 5% ethyl acetate in hexane) containing 1% triethylamine.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the prepared solvent mixture, applying positive pressure.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Common 1H NMR Signal (ppm) |
| This compound | 142.27[14] | 115-116[13] | ~0.1 (s, 9H, Si(CH3)3) |
| Hexamethyldisiloxane (HMDSO) | 162.38[1] | 100-101[1] | ~0.06 (s, 18H)[6] |
| 3-Butyn-2-ol | 70.09 | 108-110 | Varies |
| Trimethylsilyl chloride (TMSCl) | 108.64 | 57 | Varies |
Visualization of Purification Workflow
Below is a diagram illustrating the decision-making process for choosing a purification technique.
Caption: Decision workflow for selecting a purification method.
References
-
Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. Available at: [Link]
-
ResearchGate. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Hexamethyldisiloxane. PubChem Compound Database. Retrieved from [Link]
-
SpectraBase. (n.d.). Hexamethyldisiloxane - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245–257. Available at: [Link]
-
SpectraBase. (n.d.). Hexamethyldisiloxane - Optional[29Si NMR] - Chemical Shifts. Retrieved from [Link]
-
Wikipedia. (n.d.). Hexamethyldisiloxane. Retrieved from [Link]
-
DeJongh, D. C., et al. (1969). Analysis of trimethylsilyl derivatives of carbohydrates by gas chromatography and mass spectrometry. Journal of the American Chemical Society, 91(7), 1728–1740. Available at: [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2022). Purifying compound containing trimethylsilyl group by column chromatography. r/chemhelp. Retrieved from [Link]
- Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. A "Little" Mass Spec and Sailing.
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Sutton, C. L., et al. (2018). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Molecules, 23(8), 1959. Available at: [Link]
-
SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). A-REVIEW-ON-FLASH-CHROMATOGRAPHY-AND-ITS-PHARMACEUTICAL-APPLICATIONS.pdf. Available at: [Link]
-
OpenOChem Learn. (n.d.). Protection of Alcohols. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]
-
University of Calgary. (n.d.). Name 1 Like alkenes, alkynes are stabilized by alkyl groups, so internal alkynes (i.e. di. Retrieved from [Link]
-
Reddit. (2016). Why are internal alkenes more stable than their terminal counter-parts?. r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.9: Properties and Bonding in the Alkynes. Retrieved from [Link]
-
International Journal of Pharmaceutical Research & Analysis. (n.d.). Flash chromatography. Retrieved from [Link]
-
Gelest. (n.d.). Silyl Groups. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alcohol Reactions: Alcohol Protection using TMSCl. Retrieved from [Link]
-
Savasci, G. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München. Available at: [Link]
-
Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(12), 2587–2602. Available at: [Link]
-
Michigan State University. (n.d.). Alkyne Reactivity. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 11.3: Physical Properties of Alkynes. Retrieved from [Link]
-
ResearchGate. (2017). How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture?. Available at: [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]
-
Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE. Retrieved from [Link]
-
Semantic Scholar. (n.d.). QUINONES WITH 1-METHOXY-3-TRIMETHYLSILYLOXY-1,3-. Retrieved from [Link]
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Sonogashira Coupling Technical Support Center: A Guide to Optimization and Troubleshooting
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering in-depth troubleshooting advice and frequently asked questions to ensure your reactions are successful and reproducible.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your Sonogashira coupling experiments. Each problem is followed by a series of diagnostic questions and recommended actions grounded in mechanistic principles.
Problem 1: Low to No Product Yield
A low or nonexistent yield is one of the most common issues. A systematic approach is crucial to identify the root cause.
Initial Diagnostic Questions:
-
Is the palladium catalyst active? Palladium(0) catalysts, especially Pd(PPh₃)₄, can be sensitive to air and moisture. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable but require in situ reduction to the active Pd(0) species.[1][2]
-
Is the copper co-catalyst fresh and active? Copper(I) iodide is susceptible to oxidation. A white or off-white powder is indicative of good quality, whereas a green or brown tint suggests degradation.
-
Are the reaction conditions strictly anaerobic? Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a significant side reaction that consumes the starting material.[1][2][3] It can also lead to the oxidation and deactivation of the Pd(0) catalyst.
Troubleshooting Steps & Explanations:
-
Catalyst System Check:
-
Action: Use a fresh batch of palladium catalyst or one that has been properly stored under an inert atmosphere. For Pd(II) precatalysts, ensure the reaction conditions facilitate reduction to Pd(0), often achieved by amines or phosphine ligands in the reaction mixture.[1][3]
-
Rationale: The catalytic cycle cannot begin without the active Pd(0) species to initiate oxidative addition with the aryl/vinyl halide.[4]
-
Action: Use fresh copper(I) iodide. If in doubt, purchase a new bottle.
-
Rationale: The copper cycle is crucial for activating the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4][5]
-
-
Reaction Environment Control:
-
Action: Thoroughly degas the solvent and all liquid reagents using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the mixture for an extended period.[2] Maintain a positive pressure of inert gas throughout the reaction.
-
Rationale: Eliminating oxygen is critical to prevent the Glaser-Hay homocoupling of the alkyne, which is catalyzed by copper salts in the presence of oxygen.[1][3][6]
-
-
Reagent Purity and Stoichiometry:
-
Action: Purify the aryl halide and alkyne if their purity is questionable. Impurities can sometimes poison the catalyst.
-
Rationale: Catalyst poisoning, even by trace impurities, can halt the catalytic cycle.
-
Action: Consider using a slight excess (1.1-1.5 equivalents) of the alkyne.
-
Rationale: This can help to drive the reaction to completion, especially if some alkyne is consumed by side reactions.
-
Problem 2: Significant Homocoupling of the Alkyne (Glaser Coupling)
The formation of a symmetrical diyne product is a clear indication of undesired alkyne homocoupling.
Initial Diagnostic Questions:
-
Was the reaction adequately protected from oxygen? This is the most common cause of Glaser coupling.[1][3]
-
Is the concentration of the copper catalyst too high? While catalytic, excess copper can promote homocoupling.
-
Is the reaction rate of the desired cross-coupling slow? If the Sonogashira coupling is sluggish, the competing homocoupling pathway can become more prominent.[7]
Troubleshooting Steps & Explanations:
-
Optimize Oxygen Exclusion:
-
Consider a Copper-Free Protocol:
-
Action: Switch to a copper-free Sonogashira protocol. These methods have been developed specifically to avoid Glaser coupling.[1][2] They often require different ligands (e.g., bulky, electron-rich phosphines) or bases to facilitate the reaction.[4][8]
-
Rationale: By removing the copper co-catalyst, the primary pathway for alkyne dimerization is eliminated.[1][3]
-
-
Modify Reaction Parameters (if sticking with a copper-catalyzed system):
-
Action: Reduce the loading of the copper co-catalyst. You can also try the slow addition of the alkyne to the reaction mixture.[7]
-
Rationale: Keeping the instantaneous concentration of the alkyne low can disfavor the bimolecular homocoupling reaction relative to the cross-coupling pathway.
-
Problem 3: Formation of a Black Precipitate (Palladium Black)
The appearance of a black precipitate is a tell-tale sign of catalyst decomposition.
Initial Diagnostic Questions:
-
Is the reaction temperature too high? Thermal decomposition of the palladium complex can lead to the formation of palladium black.
-
Is the solvent appropriate? Some solvents may not adequately stabilize the catalytic species, leading to precipitation.[2]
-
Are there impurities in the starting materials? Certain functional groups or impurities can cause catalyst decomposition.
Troubleshooting Steps & Explanations:
-
Temperature and Solvent Management:
-
Action: Lower the reaction temperature. Many Sonogashira couplings can proceed at room temperature, especially with reactive halides like iodides.[1]
-
Rationale: Higher temperatures can accelerate catalyst decomposition pathways alongside the desired reaction.
-
Action: Screen different solvents. Common solvents include DMF, THF, and amines like triethylamine or diethylamine, which can also act as the base.[1][9] The choice of solvent can significantly impact reaction rates and catalyst stability.[9]
-
Rationale: The solvent's polarity and coordinating ability can influence the stability of the catalytic intermediates.[9]
-
-
Ligand Selection:
-
Action: Employ more robust ligands. Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can form more stable palladium complexes, preventing decomposition and often increasing catalytic activity.[4]
-
Rationale: Stronger coordination of the ligand to the palladium center stabilizes the catalyst and prevents aggregation into inactive palladium black.
-
Problem 4: Reaction Stalls or is Sluggish with Aryl Bromides/Chlorides
Difficulty in achieving full conversion, particularly with less reactive aryl halides, is a common challenge.
Initial Diagnostic Questions:
-
What is the halide on your substrate? The reactivity order is a key factor: I > OTf > Br >> Cl.[2][10]
-
Is the electronic nature of the aryl halide compatible with the conditions? Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step.
-
Is the ligand appropriate for activating a less reactive C-X bond?
Troubleshooting Steps & Explanations:
-
Increase Reaction Temperature:
-
Action: For aryl bromides, heating is often necessary.[2] For the even less reactive aryl chlorides, higher temperatures (e.g., >100 °C in a sealed tube) might be required.[11]
-
Rationale: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step and has a significant activation energy barrier, especially for bromides and chlorides.[12]
-
-
Optimize the Catalyst/Ligand System:
-
Action: Switch to a more active catalytic system. This often involves using bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or Buchwald-type ligands (e.g., SPhos, XPhos).[4][13]
-
Rationale: These ligands promote the formation of highly active, low-coordinate Pd(0) species that more readily undergo oxidative addition with less reactive electrophiles.[4]
-
-
Choice of Base and Solvent:
-
Action: A stronger base may be required for less acidic alkynes or to facilitate the catalytic cycle with less reactive halides. Inorganic bases like Cs₂CO₃ or K₂CO₃ are sometimes used, particularly in copper-free systems.[1][12]
-
Rationale: The base plays a critical role in deprotonating the alkyne to form the nucleophilic acetylide species.[4] Its strength and nature can influence the overall reaction kinetics.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Sonogashira coupling? A1: The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (R-X) to form a Pd(II) complex.
-
Transmetalation: A copper acetylide (formed in the copper cycle) transfers its acetylide group to the palladium center, displacing the halide.
-
Reductive Elimination: The newly formed palladium complex eliminates the final coupled product (R-alkyne), regenerating the Pd(0) catalyst.[4]
-
-
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the acidic alkyne proton is removed to form a copper acetylide intermediate. This is the species that participates in the transmetalation step of the palladium cycle.[4][5]
-
Diagram: The Catalytic Cycles of Sonogashira Coupling
Caption: A decision tree for troubleshooting common issues.
Q3: How do I choose the right base for my reaction? A3: The base must be strong enough to deprotonate the terminal alkyne, but its choice can also influence catalyst stability and side reactions.
-
Amine Bases (e.g., Et₃N, DIPEA): These are most common in the classic Sonogashira protocol. They are typically used in excess and can also serve as the solvent. [1]They are generally sufficient for most aryl and vinyl iodides/bromides.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often employed in copper-free protocols, particularly with less reactive aryl halides. [1]Cesium carbonate is a strong base that can be effective in challenging couplings. [12] Q4: What is the reactivity order for the aryl/vinyl halide? A4: The rate of the oxidative addition step is highly dependent on the carbon-halogen bond strength. The general reactivity trend is: Vinyl-I > Vinyl-OTf > Vinyl-Br > Vinyl-Cl > Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl. [1][10]This difference can be exploited for selective couplings in molecules with multiple different halide groups. [1]
Section 3: Data Tables and Protocols
Table 1: General Reaction Parameter Guidelines
| Parameter | Aryl Iodide | Aryl Bromide | Aryl Chloride | Rationale & Key Considerations |
| Temperature | Room Temp to 50 °C | 50 °C to 100 °C | > 100 °C | Overcoming the activation energy of oxidative addition is key. [2][11] |
| Pd Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | 2 - 10 mol% | Less reactive halides require higher catalyst loading to achieve reasonable rates. |
| Cu(I) Co-catalyst | 0.5 - 5 mol% | 1 - 10 mol% | 2 - 15 mol% | Ensure a 1:2 to 1:3 ratio of Pd:Cu. Essential for the copper cycle. |
| Ligand Choice | PPh₃ is often sufficient | Bulky, e-rich phosphines | Buchwald-type ligands, NHCs | More demanding halides require ligands that promote oxidative addition. [4] |
| Base | Amine (Et₃N, DIPEA) | Amine or Inorganic (K₂CO₃) | Strong Inorganic (Cs₂CO₃) | Base strength should be matched to alkyne pKa and reaction difficulty. |
Experimental Protocol: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general guideline for the coupling of an aryl iodide with a terminal alkyne. It should be optimized for specific substrates.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Degassed triethylamine (Et₃N) (5 mL)
-
Degassed THF (5 mL)
Procedure:
-
To a dry Schlenk flask under an argon or nitrogen atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed THF and degassed triethylamine via syringe.
-
Stir the mixture for 5 minutes at room temperature. The solution should be a yellow, homogeneous slurry.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC/LC-MS. For less reactive substrates, gentle heating (40-50 °C) may be required.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution to remove the amine base and copper salts, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Golden. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Retrieved from [Link]
-
YouTube. (2019, January 7). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
-
Springer. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Sonogashira coupling in natural product synthesis. Retrieved from [Link]
-
ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Retrieved from [Link]
-
The chemical reaction database. (2008, August 15). Copper-free Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling.... Retrieved from [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
ACS Publications. (2012, March 6). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
ACS Publications. (n.d.). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. Retrieved from [Link]
-
PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Retrieved from [Link]
-
Reddit. (2020, August 8). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
The Sonogashira Coupling. (n.d.). Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
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Organic Synthesis. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved from [Link]
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Pearson. (2022, July 22). Sonogashira Coupling Reaction: Videos & Practice Problems. Retrieved from [Link]
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Technical Support Center: Troubleshooting Failed Reactions Involving 3-(Trimethylsilyloxy)-1-butyne
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments with 3-(trimethylsilyloxy)-1-butyne. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you overcome common challenges and ensure the success of your synthetic routes.
Troubleshooting Guide
This guide is structured to help you diagnose and resolve common problems encountered when using this compound. Each section addresses a specific issue, explores its potential causes, and provides actionable solutions and detailed experimental protocols.
Problem 1: Low or No Product Yield in Coupling Reactions (e.g., Sonogashira, Cadiot-Chodkiewicz)
The terminal alkyne functionality of this compound is frequently utilized in carbon-carbon bond-forming reactions. Low yields in these reactions are a common frustration.
Potential Causes & Solutions
| Cause | Explanation | Recommended Action |
| Catalyst Inactivation | The palladium and/or copper catalysts used in many coupling reactions are sensitive to air and impurities. Oxidation of the catalyst can prevent the reaction from proceeding. | Ensure all reagents and solvents are thoroughly degassed. Use fresh, high-purity catalysts and ligands. Consider using a glovebox or Schlenk line techniques for sensitive reactions. |
| Incomplete Deprotonation | The formation of the metal acetylide is a critical step in many alkyne coupling reactions.[1] If the base used is not strong enough or if there are acidic impurities present, the acetylide will not form in sufficient concentration. | Use a sufficiently strong, non-nucleophilic base (e.g., NaH, NaNH2).[1][2] Ensure your starting material and solvents are anhydrous. Consider in situ generation of the acetylide before adding the coupling partner. |
| Homocoupling of the Alkyne | Terminal alkynes can undergo homocoupling to form 1,3-diynes, especially in the presence of copper catalysts and oxygen.[3] This side reaction consumes your starting material and reduces the yield of the desired cross-coupled product. | Minimize the concentration of the copper catalyst. Maintain strictly anaerobic conditions. Add the terminal alkyne slowly to the reaction mixture containing the coupling partner. |
| Steric Hindrance | The trimethylsilyloxy group, while not excessively large, can still present some steric hindrance that may slow down the reaction rate compared to less substituted alkynes. | Increase the reaction temperature or extend the reaction time. Screen different ligands for the metal catalyst that may be more effective for sterically hindered substrates. |
Experimental Protocol: Optimizing a Sonogashira Coupling Reaction
This protocol provides a general workflow for troubleshooting and optimizing a Sonogashira coupling reaction involving this compound.
-
Preparation:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas (e.g., argon or nitrogen).
-
Degas all solvents by sparging with an inert gas for at least 30 minutes.
-
Use freshly opened or purified reagents.
-
-
Reaction Setup:
-
To a Schlenk flask, add the aryl halide (1.0 equiv.), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (1-2 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent (e.g., THF or DMF) and the base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a solution of this compound (1.1-1.5 equiv.) in the degassed solvent via syringe.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
If the reaction is sluggish, gently heat the mixture.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Problem 2: Unintentional Deprotection of the Trimethylsilyl (TMS) Ether
The trimethylsilyl (TMS) ether is a common protecting group for alcohols, but it can be labile under certain conditions, leading to the formation of but-3-yn-2-ol.[4]
Potential Causes & Solutions
| Cause | Explanation | Recommended Action |
| Acidic Conditions | TMS ethers are highly susceptible to cleavage under acidic conditions.[5][6] Even trace amounts of acid in reagents or on glassware can lead to deprotection. | Use acid-free solvents and reagents. If acidic conditions are unavoidable for a subsequent step, consider a more robust protecting group. Glassware can be rinsed with a dilute base solution and dried prior to use. |
| Basic Conditions | While more stable than to acid, TMS ethers can also be cleaved under strongly basic conditions, especially in the presence of protic solvents like methanol or water.[5] | If a base is required, use a non-nucleophilic, hindered base (e.g., 2,6-lutidine). Avoid using strong bases like NaOH or KOH in protic solvents if the TMS group needs to be preserved. |
| Fluoride Ions | Fluoride sources, such as tetrabutylammonium fluoride (TBAF), are highly effective for TMS deprotection and should be avoided if the protecting group is to be retained.[6] | If a fluoride source is present in a previous step, ensure it is completely removed before proceeding. |
| Moisture | The presence of water can facilitate both acid- and base-catalyzed deprotection of the TMS ether. | Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere to exclude atmospheric moisture. |
Experimental Protocol: Checking for and Preventing TMS Deprotection
-
Moisture Control:
-
Use freshly distilled solvents dried over an appropriate drying agent.
-
Store this compound over molecular sieves.
-
Assemble the reaction under an inert atmosphere.
-
-
pH Control:
-
If the reaction mixture is suspected to be acidic, add a non-nucleophilic base like proton sponge or 2,6-lutidine to neutralize any trace acid.
-
Buffer the reaction mixture if necessary.
-
-
Monitoring for Deprotection:
-
During the reaction, take small aliquots and analyze by TLC or GC-MS to check for the presence of the deprotected alcohol (but-3-yn-2-ol).
-
If deprotection is observed, consider lowering the reaction temperature or changing the solvent to a less polar, aprotic one.
-
Problem 3: Low Yield in Deprotection of the TMS Ether
While sometimes unintentional deprotection is an issue, you may also face challenges when you intentionally want to remove the TMS group to liberate the secondary alcohol.
Potential Causes & Solutions
| Cause | Explanation | Recommended Action |
| Inefficient Deprotection Reagent | The chosen deprotection conditions may not be sufficiently potent to achieve complete conversion in a reasonable timeframe. | For mild deprotection, acidic conditions using reagents like acetic acid in THF/water or catalytic acetyl chloride in methanol can be effective.[7] For more robust deprotection, fluoride-based reagents like TBAF in THF are highly reliable.[6] |
| Reagent Decomposition | Some deprotection reagents, particularly solutions of TBAF, can degrade over time. | Use freshly prepared or recently purchased deprotection reagents. |
| Substrate Volatility | The deprotected product, but-3-yn-2-ol, is a relatively volatile compound.[4] Product loss can occur during workup and solvent removal. | Use a rotary evaporator with care, keeping the bath temperature low. Consider using a cold trap. For small-scale reactions, it may be preferable to avoid high vacuum. |
Experimental Protocol: Efficient TMS Deprotection
This protocol describes a reliable method for the deprotection of this compound to but-3-yn-2-ol using TBAF.
-
Reaction Setup:
-
Dissolve this compound (1.0 equiv.) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1 M solution of TBAF in THF (1.1 equiv.) dropwise.
-
-
Monitoring and Workup:
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary.
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[8] It is a flammable liquid and should be kept away from heat, sparks, and open flames.[8] Due to the moisture sensitivity of the TMS ether, storage over molecular sieves is recommended to prevent hydrolysis.
Q2: My reaction is not going to completion, and I see both starting material and product. What should I do?
A2: If your reaction has stalled, consider the following:
-
Reagent Stoichiometry: Ensure you have used the correct stoichiometry of all reagents. It may be necessary to add an additional portion of a key reagent if it has decomposed or been consumed by side reactions.
-
Reaction Time and Temperature: Some reactions are simply slow. Try extending the reaction time or cautiously increasing the temperature.
-
Catalyst Activity: If you are using a catalyst, it may have become deactivated. Consider adding a fresh portion of the catalyst.
-
Equilibrium: The reaction may have reached equilibrium. In this case, you may need to alter the reaction conditions (e.g., remove a byproduct) to drive the reaction to completion.
Q3: I am observing an unexpected byproduct in my reaction. How can I identify it?
A3: The first step in identifying a byproduct is to analyze the crude reaction mixture using techniques like NMR spectroscopy (¹H and ¹³C), mass spectrometry (GC-MS or LC-MS), and infrared (IR) spectroscopy. Common byproducts from reactions with this compound could include the deprotected alcohol, homocoupled diynes, or products from reactions with residual solvents.
Q4: Can I use this compound in Grignard reactions?
A4: The terminal alkyne proton is acidic (pKa ≈ 25) and will be deprotonated by a Grignard reagent.[1][2] This will consume the Grignard reagent and prevent it from reacting with your desired electrophile. Therefore, this compound is not directly compatible with Grignard reagents unless the intention is to form the alkynyl Grignard reagent.
Visualizations
Troubleshooting Logic for Low Yield in Coupling Reactions
Caption: Troubleshooting workflow for low-yield coupling reactions.
Reactivity Map of this compound
Caption: Chemical reactivity of functional groups in the molecule.
References
-
Shaikh, A. et al. (2012). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Journal of the Indian Chemical Society, 89(10), 1437-1441. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Chemistry LibreTexts. (2022). Protection of Alcohols. [Link]
-
Gelest. (n.d.). Silyl Groups. Gelest Technical Library. [Link]
-
Trost, B. M., & Rhee, J. W. (2018). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. Journal of the American Chemical Society, 140(44), 14664–14669. [Link]
-
Ashenhurst, J. (2014). Synthesis (5) – Reactions of Alkynes. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link]
-
Trost, B. M., & McClory, A. (2008). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. Chemistry, an Asian journal, 3(2), 164–194. [Link]
-
DiVA portal. (n.d.). Homo-coupling of terminal alkynes on a noble metal surface. [Link]
-
ResearchGate. (2025). Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: Access to conjugated enynes via metal carbene migratory insertion. [Link]
-
Journal of the American Chemical Society. (2022). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
LookChem. (n.d.). Cas 17869-77-1, 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE. [Link]
-
ResearchGate. (n.d.). 4‐Trimethylsilyl‐3‐butyn‐2‐ol. [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Alkyne Reactivity. [Link]
-
Chinese Chemical Letters. (2016). Recent Progress of Protecting Groups for Terminal Alkynes. [Link]
-
ResearchGate. (2014). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. [Link]
-
Chemistry LibreTexts. (2021). 10.8: Alkynes. [Link]
-
Khan Academy. (n.d.). Synthesis using alkynes. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
National Center for Biotechnology Information. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. [Link]
-
Fisher Scientific. (n.d.). 3-Methyl-3-trimethylsiloxy-1-butyne, 97%. [Link]
-
SciELO México. (2008). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). A novel synthesis of [2H6]2-methyl-3-butyn-2-ol. [Link]
-
Jaydev Chemical Industries. (n.d.). 3-BUTYN-2-ol. [Link]
-
Semantic Scholar. (1999). QUINONES WITH 1-METHOXY-3-TRIMETHYLSILYLOXY-1,3-. [Link]
- Google Patents. (n.d.). Synthesis method of 3-butyne-1-ol.
-
PubMed. (2012). Silyl-based Alkyne-Modifying Linker for the Preparation of C-terminal Acetylene-Derivatized Protected Peptides. [Link]
-
ResearchGate. (n.d.). Deprotection of trimethylsilyl ethers (1 mmol) in the presence of catalytic amount of boric acid in water (2 mL) at room temperature. [Link]
-
ACS Publications. (n.d.). Preparation and Properties of Trimethylsilyl Ethers and Related Compounds. [Link]
-
ResearchGate. (2025). NaHSO4.H2O promoted oxidative deprotection of trimethylsilyl, tetrahydropyranyl and methoxymethyl ethers with HIO3. [Link]
-
YouTube. (2022). TMS Alcohol Protecting Group Using Silyl Ether. [Link]
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- 4. 3-Butyn-2-ol, Butyne, 1-Ethynylethanol, But-3-yn-2-ol, 1-(1-Hydroxyethyl)acetylene, 3-Hydroxy-1-butyne, 1-Methylpropargyl alcohol, 2028-63-9, Butyn, Mumbai, India [jaydevchemicals.com]
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- 8. Page loading... [guidechem.com]
Technical Support Center: Storage and Handling of 3-(Trimethylsilyloxy)-1-butyne
Welcome to the technical support center for 3-(trimethylsilyloxy)-1-butyne (CAS 17869-76-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. As a molecule featuring both a terminal alkyne and a labile trimethylsilyl (TMS) ether, its proper handling is paramount to experimental success. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning its storage and decomposition.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter, providing diagnostic steps and solutions.
Question: My ¹H NMR spectrum shows a diminished signal for the trimethylsilyl (TMS) protons around δ 0.1 ppm and a new, broad peak has appeared. What is happening to my reagent?
Answer: This spectral evidence strongly indicates that the TMS ether protecting group is undergoing hydrolysis. The primary decomposition pathway for this compound is the cleavage of the silicon-oxygen bond by moisture, yielding but-3-yn-2-ol and hexamethyldisiloxane.
-
Causality: Trimethylsilyl ethers are the most susceptible to hydrolysis among common silyl protecting groups, readily cleaved by even trace amounts of water or acid.[1][2][3] The sharp singlet corresponding to the nine equivalent protons of the TMS group is a reliable indicator of the compound's integrity. Its decrease in integration, coupled with the appearance of a broad, exchangeable proton signal characteristic of an alcohol (-OH), confirms deprotection.[4]
-
Troubleshooting Steps:
-
Confirm with FTIR: Acquire an Infrared spectrum of your sample. The appearance of a strong, broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of an O-H stretch, will definitively confirm the presence of the alcohol decomposition product.[4]
-
Check Your Storage: Review your storage protocol. The bottle cap must be tightly sealed immediately after each use. If you are using a bottle with a septa, ensure it is not punctured excessively, as this allows atmospheric moisture to enter.
-
Evaluate Solvents: If the sample was dissolved for analysis, ensure you used a fresh, anhydrous deuterated solvent. Old or improperly stored NMR solvents can accumulate enough moisture to cause rapid decomposition of labile compounds.
-
Question: I ran a reaction and my yield was low. Thin-Layer Chromatography (TLC) of the crude reaction mixture shows my starting material spot and a new, much more polar spot (lower Rf value). Could my reagent have degraded?
Answer: Yes, this is a classic sign of reagent decomposition. The significant increase in polarity, evidenced by the lower Retention factor (Rf) on TLC, is consistent with the conversion of the nonpolar silyl ether to the more polar but-3-yn-2-ol.[4]
-
Causality: The hydroxyl group in the decomposition product is significantly more polar than the silyloxy group it replaces. This causes it to adhere more strongly to the silica gel on the TLC plate, resulting in a shorter travel distance and a lower Rf value. Using a partially decomposed reagent means you are introducing less of the active compound into your reaction, leading directly to lower yields.
-
Troubleshooting Steps:
-
Co-spot on TLC: To confirm, spot your starting material, the crude reaction mixture, and a co-spot (both on the same lane) on a TLC plate. If the polar impurity in your reaction mixture has the same Rf as the decomposition product from your stored reagent, it confirms the source of the problem.
-
Verify Purity Before Use: It is best practice to quickly check the purity of the reagent before each use, especially if it has been stored for a long time or opened multiple times. A quick TLC or ¹H NMR can prevent wasted time and resources.
-
Consider Remediation: If decomposition is minor, the reagent may be salvageable. See the FAQ section below regarding purification.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers best practices and fundamental knowledge for preventing decomposition.
Question: What is the primary cause of decomposition for this compound?
Answer: The single most critical factor leading to the decomposition of this compound is hydrolysis . The trimethylsilyl (TMS) ether is extremely labile and reacts with water to cleave the Si-O bond.[2][5] This reaction can be catalyzed by trace amounts of acid or base, but it will proceed even with neutral water.[6][7] Therefore, preventing exposure to atmospheric moisture is the cornerstone of stable storage.
The terminal alkyne moiety is generally stable under typical storage conditions but can react with strong bases to form an acetylide.[8][9] This is less a decomposition pathway and more a reactivity consideration, but it underscores the need for a clean, inert storage environment.
Question: What are the ideal storage conditions for long-term stability?
Answer: To maximize the shelf-life of this compound, a multi-layered approach to exclude moisture and air is required.
-
Causality: Each condition is chosen to mitigate a specific risk. Low temperature slows the kinetics of any potential decomposition. An inert atmosphere displaces reactive atmospheric components (H₂O, O₂). A tightly sealed, high-quality container provides the physical barrier.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces vapor pressure and slows the rate of hydrolysis.[10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture, which is the primary cause of decomposition. |
| Container | Amber glass bottle with a PTFE-lined cap | Protects from light and provides a superior seal against moisture ingress. |
| Handling | Use Sure/Seal™ bottles or store in a desiccator | Provides an additional barrier against moisture, especially after the bottle has been opened. |
Question: How should I properly handle the reagent when taking an aliquot for my experiment?
Answer: Proper handling technique is as crucial as proper storage. The goal is to remove the desired amount of reagent without compromising the integrity of the remaining bulk material.
-
Causality: Every time the bottle is opened, there is a risk of introducing atmospheric moisture. Anhydrous transfer techniques are designed to create a closed system, preventing this contamination.
Protocol 1: Workflow for Handling Moisture-Sensitive Reagents
-
Equilibration: Allow the reagent bottle to warm to room temperature before opening. Opening a cold bottle will cause moisture from the air to condense inside.
-
Inert Atmosphere: Create a positive pressure of inert gas (Argon or Nitrogen) in the flask where you will dispense the liquid.
-
Syringe Transfer: Use a clean, oven-dried syringe and needle. Pierce the septum of the reagent bottle.
-
Purge Syringe: Draw some of the inert gas from the headspace of the reagent bottle into the syringe and expel it. Repeat this 2-3 times to ensure the syringe is free of air.
-
Withdraw Reagent: Carefully withdraw the desired volume of liquid.
-
Dispense: Transfer the liquid to your reaction flask, injecting it through a septum against a positive pressure of inert gas.
-
Storage: Tightly reseal the reagent bottle. If the septum has been punctured multiple times, wrap the cap and neck with Parafilm™ as an extra precaution before returning it to cold storage.
Question: How can I analytically verify the purity of my reagent before use?
Answer: A quick purity check can save significant time and resources. The two most practical methods are ¹H NMR and FTIR spectroscopy.
-
Causality: These spectroscopic techniques directly probe the functional groups of interest. ¹H NMR provides a quantitative measure of the TMS group's integrity, while FTIR gives a highly sensitive qualitative check for the presence of the hydroxyl group from decomposition.
Protocol 2: Procedure for Purity Verification by ¹H NMR
-
Sample Prep: In a clean, dry NMR tube, dissolve 1-2 drops of this compound in ~0.6 mL of anhydrous deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Check for the TMS signal: A sharp, clean singlet should be present at approximately δ 0.1-0.2 ppm, integrating to 9H.
-
Look for impurities: Scan the baseline for a broad singlet, which indicates the presence of the -OH proton from the alcohol decomposition product.
-
Purity Estimation: The relative integration of the TMS peak compared to impurity peaks can give a rough estimate of purity. A pure sample should show a dominant TMS signal with a clean baseline.
-
Question: My reagent has partially decomposed. Can it be salvaged?
Answer: Yes, if the decomposition is not extensive, you can repurify the material. The most effective method is fractional distillation under reduced pressure.
-
Causality: The starting silyl ether and the product alcohol (but-3-yn-2-ol) have different boiling points. Distillation separates compounds based on this difference in volatility, allowing you to isolate the pure, lower-boiling silyl ether.[11][12] Care must be taken to perform the distillation under anhydrous conditions to prevent further decomposition.
Part 3: Visualization of Decomposition and Handling
To further clarify the concepts discussed, the following diagrams illustrate the key chemical transformation and the recommended workflow.
Caption: Hydrolysis of the silyl ether by water.
Caption: Recommended workflow before experimental use.
References
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
- Kocienski, P. J. Protecting Groups. Thieme, 2004.
-
Solubility of Things. Alkynes: Structure, Properties, and Reactions. [Link]
-
Wikipedia. Silyl ether. [Link]
-
Lu, Y., et al. "Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis." Biomolecules, vol. 14, no. 4, 2024, p. 492. [Link]
-
ResearchGate. Scheme1 Attempted acidic hydrolysis of silyl ether protecting groups. [Link]
-
Novice, M. H., et al. "Mechanistic change in acid-catalyzed hydrolysis of silyl vinyl ethers." Journal of the American Chemical Society, vol. 103, no. 25, 1981, pp. 7563-7566. [Link]
-
Chemsrc. 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE | CAS#:17869-77-1. [Link]
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Gelest. Deprotection of Silyl Ethers. [Link]
-
Gunda, P., et al. "Chemoselective Deprotection of Triethylsilyl Ethers." Letters in Organic Chemistry, vol. 5, no. 4, 2008, pp. 309-311. [Link]
-
ResearchGate. Deprotection of trimethylsilyl ethers (1 mmol) in the presence of catalytic amount of boric acid in water (2 mL) at room temperature. [Link]
-
MDPI. Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. [Link]
-
Chemistry LibreTexts. 17.8: Protection of Alcohols. [Link]
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ResearchGate. Establishment of salicylic acid derived silylation reagents for protection of alcohols. [Link]
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PubChem. This compound. [Link]
-
Chemistry LibreTexts. 16: Silylethers. [Link]
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Fisher Scientific. 3-Methyl-3-trimethylsiloxy-1-butyne, 97%. [Link]
-
Wikipedia. Alkyne. [Link]
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Khan Academy. Preparation of alkynes. [Link]
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MDPI. Various Analytical Techniques Reveal the Presence of Damaged Organic Remains in a Neolithic Adhesive.... [Link]
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Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
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YouTube. Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas. [Link]
-
Chemistry LibreTexts. 9.4: Hydration of Alkynes. [Link]
-
Master Organic Chemistry. Synthesis (5) - Reactions of Alkynes. [Link]
-
ResearchGate. Ways of making silyl ethers from alcohols. [Link]
-
StudySmarter. Silyl Ether Protecting Groups Explained. [Link]
-
PrepChem.com. Synthesis of 1-(Trimethylsilyl)-4-(t-butyldimethylsiloxy)-1-butyne (13). [Link]
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Technical Support Center: Managing Moisture Sensitivity of Silyl Ethers in Reactions
Welcome to the Technical Support Center dedicated to navigating the challenges associated with the moisture sensitivity of silyl ethers. As a cornerstone of modern organic synthesis for protecting hydroxyl groups, silyl ethers offer a tunable range of stability.[1][2][3] However, their susceptibility to hydrolysis can be a significant source of experimental failure if not properly managed.[4][5][6] This guide provides field-proven insights and troubleshooting protocols to ensure the successful application of silyl ethers in your research, particularly for researchers, scientists, and professionals in drug development.
I. Troubleshooting Guide: When Silyl Ether Reactions Go Wrong
This section addresses specific issues you might encounter during your experiments, offering a diagnosis of the problem and a validated solution.
Issue 1: My silylation reaction is failing or giving low yields.
You've attempted to protect an alcohol, but TLC analysis shows primarily unreacted starting material.
Possible Causes & Solutions:
-
Cause A: Deactivated Silylating Agent. Silylating agents, especially silyl chlorides and triflates, are highly reactive towards water.[1][6] Atmospheric moisture can hydrolyze the agent before it has a chance to react with your substrate.[6]
-
Solution: Always use freshly opened bottles of silylating agents or reagents stored under an inert atmosphere. For highly sensitive reactions, consider titrating the reagent to determine its activity.
-
-
Cause B: Presence of Moisture in the Reaction Solvent. Protic impurities in your solvent, such as water or residual alcohols from purification, will compete with your substrate for the silylating agent.[6]
| Solvent | Recommended Drying Method | Final Water Content (ppm) |
| Tetrahydrofuran (THF) | Store over activated 3Å molecular sieves for 48-72h.[7][9] | < 10 |
| Dichloromethane (DCM) | Store over activated 3Å molecular sieves or pass through a column of activated silica.[7][9] | < 10 |
| Acetonitrile (MeCN) | Pre-dry with 4Å molecular sieves, then distill from CaH₂.[8] | Low ppm range |
| N,N-Dimethylformamide (DMF) | Dry overnight with barium oxide or 4Å molecular sieves, then distill under vacuum.[8] | Low ppm range |
-
Cause C: Inadequate Inert Atmosphere. Even brief exposure to air can introduce enough moisture to compromise a sensitive silylation reaction.[10][11][12]
Experimental Workflow: Setting Up a Moisture-Sensitive Silylation Reaction
Caption: Workflow for a moisture-sensitive silylation.
Issue 2: My silyl ether is decomposing during workup or purification.
The silylation reaction appears successful by TLC, but the desired product is lost after aqueous extraction or column chromatography.
Possible Causes & Solutions:
-
Cause A: Hydrolysis During Aqueous Workup. Silyl ethers exhibit varying stability to acidic and basic conditions.[1][2] Even a neutral aqueous workup can be sufficient to cleave highly labile groups like Trimethylsilyl (TMS) ethers.[5]
-
Cause B: Cleavage on Silica Gel. Standard silica gel is slightly acidic and can hydrolyze acid-sensitive silyl ethers during column chromatography.[6][15]
-
Solution: Neutralize the silica gel before use. This can be achieved by preparing the slurry with a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v), in the eluent. Alternatively, use a different stationary phase like neutral alumina.
-
Decision Tree: Troubleshooting Silyl Ether Decomposition
Caption: Troubleshooting silyl ether decomposition.
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the right silyl ether for my synthesis?
The choice depends on the required stability. The stability of silyl ethers is primarily governed by the steric bulk of the substituents on the silicon atom.[2][15]
| Silyl Ether | Abbreviation | Relative Stability in Acid | Key Characteristics |
| Trimethylsilyl | TMS | 1 | Very labile, often cleaved during aqueous workup or on silica gel.[1][5] |
| Triethylsilyl | TES | 64 | More stable than TMS, but still easily removed.[1] |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | A good balance of stability and ease of removal; widely used.[1][16] |
| Triisopropylsilyl | TIPS | 700,000 | Very bulky and robust, offering high stability.[1][16] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | Among the most stable common silyl ethers.[1] |
Q2: My reaction requires a fluoride source for a different step. Will this cleave my silyl ether?
Yes, fluoride ions have a very high affinity for silicon and are potent reagents for cleaving silyl ethers.[3][15] The most common reagent for this purpose is tetra-n-butylammonium fluoride (TBAF).[17][18] If your synthesis requires a fluoride source for another transformation, you must either choose a non-silyl protecting group or perform the steps in an order that avoids this incompatibility.
Q3: Can I use protic solvents like methanol for silylation reactions?
Generally, no. Protic solvents contain active hydrogens that will react with the silylating agent, consuming it and reducing the yield of your desired product.[6] Furthermore, protic solvents can facilitate the hydrolysis of the silyl ether product.[6] Aprotic solvents such as THF, DCM, DMF, or acetonitrile are strongly recommended.[6]
Q4: What is the best way to store silylating agents?
Silylating agents should be stored in a cool, dry place under an inert atmosphere (nitrogen or argon) to prevent degradation from atmospheric moisture. The use of Sure/Seal™ bottles is common. For long-term storage, placing the sealed container inside a desiccator can provide an extra layer of protection.
Protocol: Fluoride-Mediated Deprotection of a TBDMS Ether
This protocol describes a general and reliable method for the cleavage of a TBDMS ether using TBAF.
-
Preparation: Dissolve the TBDMS-protected alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Reaction: Cool the solution to 0 °C using an ice bath. Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 equivalents) dropwise.[5]
-
Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[5]
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[19]
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
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Wikipedia. (n.d.). Silyl ether. In Wikipedia. Retrieved January 13, 2026, from [Link]
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
-
Biocyclopedia. (n.d.). Inert atmosphere methods. Laboratory techniques. Retrieved January 13, 2026, from [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. [Link]
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Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
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Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
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Gelest. (n.d.). Silyl Groups. Gelest Technical Library. [Link]
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Fataftah, Z. A., Rawashdeh, A.-M. M., & Sotiriou-Leventis, C. (2001). SYNTHESIS AND HYDROLYTIC STABILITY OF TERT-BUTOXYDIMETHYLSILYL ENOL ETHERS. Synthetic Communications, 31(15), 2379-2387. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
The Journal of Organic Chemistry. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. Retrieved January 13, 2026, from [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. [Link]
-
The Organic Chemistry Tutor. (2020, May 10). 26.02 Silyl Ethers as Protecting Groups [Video]. YouTube. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
ResearchGate. (2015). What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques? [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved January 13, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 16: Silylethers. [Link]
-
StudySmarter. (n.d.). Silyl Ether Protecting Groups Explained. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (2018). How to removal of excess silyl ether reagent from reaction mixture? [Link]
-
OChem Ninjas. (2025, December 3). Protecting Groups for Alcohols: Silyl Ether On → TBAF Off (Mechanism + Worked Example) [Video]. YouTube. [Link]
-
Chem-Station. (2014). Silyl Protective Groups. [Link]
-
Leah4sci. (2022, February 16). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. [Link]
-
OpenOChem Learn. (n.d.). Protection of Alcohols. Retrieved January 13, 2026, from [Link]
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Technical Support Center: Strategies for Selective Deprotection of Trimethylsilyl Ethers
Welcome to the Technical Support Center for silyl ether deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the selective cleavage of trimethylsilyl (TMS) ethers. Here, we move beyond simple protocols to explain the underlying chemical principles that govern selectivity, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles for selectively deprotecting a TMS ether?
The selective deprotection of a TMS ether hinges on its inherent lability compared to other, bulkier silyl ethers like triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).[1][2] This reactivity difference is primarily governed by steric hindrance around the silicon atom. The less hindered TMS group is more accessible to reagents, allowing for its removal under milder conditions that leave bulkier silyl ethers intact.[3][4]
The general order of stability towards acidic hydrolysis is: TMS < TES < TBS < TIPS < TBDPS.[5][6] This trend allows for a high degree of selectivity. For instance, a primary TMS ether can be cleaved in the presence of a tertiary TMS ether, and a TMS ether can be removed without affecting a TBS or TIPS group in the same molecule.[7]
Q2: How do I choose the right deprotection method for my substrate?
Choosing the optimal deprotection method requires careful consideration of the stability of your entire molecule. The three main categories of deprotection are acidic, basic, and fluoride-mediated.
-
Acidic Conditions: Ideal for substrates that are stable to acid but may be sensitive to base. Mild acidic conditions are often sufficient to cleave TMS ethers selectively.[8][9]
-
Basic Conditions: Suitable for molecules that are base-stable. Reagents like potassium carbonate in methanol are very mild and effective for TMS deprotection.[10][11][12]
-
Fluoride-Mediated Conditions: This is a very common and effective method due to the exceptionally strong silicon-fluorine bond that is formed, which acts as the thermodynamic driving force for the reaction.[5][7] However, reagents like tetrabutylammonium fluoride (TBAF) are basic and can cause side reactions with sensitive substrates.[13]
The following decision workflow can help guide your choice:
Figure 1: Decision workflow for selecting a TMS deprotection method.
Q3: What are the common byproducts of TMS deprotection, and how do I remove them?
Understanding the byproducts is crucial for a clean workup.
-
Fluoride-based reagents (e.g., TBAF): The main silicon-containing byproducts are silyl fluorides (Me₃SiF) and, after aqueous workup, silanols (Me₃SiOH), which can dimerize to form hexamethyldisiloxane (TMS₂O).[13] The tetrabutylammonium cation from TBAF can also be a persistent impurity, especially for polar products where aqueous extraction is difficult.[14][15]
-
Acid-catalyzed deprotection in alcoholic solvents: In solvents like methanol, volatile byproducts such as trimethylmethoxysilane (Me₃SiOMe) can be formed, which are often easily removed during solvent evaporation.[16]
For the notoriously difficult removal of TBAF and its byproducts, a non-aqueous workup has been developed. This involves treating the reaction mixture with a sulfonic acid resin and calcium carbonate to capture the tetrabutylammonium ions, followed by simple filtration.[14][17]
Troubleshooting Guide
Problem 1: Incomplete Deprotection
-
Potential Cause: The deprotection conditions are too mild for your specific substrate, possibly due to steric hindrance near the TMS ether.
-
Recommended Solutions:
-
Increase Reaction Time/Temperature: Monitor the reaction closely by TLC and consider gentle heating.
-
Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of the deprotecting agent. For challenging substrates, using 1.5-2.0 equivalents of TBAF per silyl ether is common.[13]
-
Switch to a More Potent Reagent: If using mild acid, consider a fluoride source. If using a mild base, a stronger base or fluoride source might be necessary.
-
Problem 2: Low Yields Due to Substrate Decomposition
-
Potential Cause: Your substrate is sensitive to the reaction conditions. The basicity of TBAF is a common culprit, leading to side reactions like elimination or epimerization.[13]
-
Recommended Solutions:
-
Buffer the Reagent: For TBAF reactions, adding a stoichiometric amount of acetic acid can neutralize the basicity without significantly impeding the deprotection.[13]
-
Switch to a Milder Reagent: Consider using milder fluoride sources like HF-Pyridine or triethylamine trihydrofluoride.[9][18] Alternatively, mild acidic (e.g., pyridinium p-toluenesulfonate - PPTS in methanol) or basic (K₂CO₃ in methanol) conditions are excellent choices for base-sensitive substrates.[5][10]
-
Lower the Temperature: Running the reaction at 0 °C or even lower can often suppress side reactions.
-
Problem 3: Selective deprotection of a primary TMS ether in the presence of a secondary or tertiary TMS ether is not working.
-
Potential Cause: The reaction conditions are too harsh, leading to the cleavage of both TMS ethers.
-
Recommended Solutions:
-
Use Mild Acidic Conditions: Very mild acids, such as a catalytic amount of PPTS in methanol at room temperature, can often achieve this differentiation.[7]
-
Careful Stoichiometry: Use a sub-stoichiometric amount of the deprotecting agent and monitor the reaction carefully, quenching it as soon as the primary TMS ether is consumed.
-
Enzymatic Deprotection: In some specific cases, enzymatic methods can offer very high selectivity.
-
Problem 4: The workup after using TBAF is difficult, and my product is contaminated with tetrabutylammonium salts.
-
Potential Cause: The product is polar, making aqueous extraction to remove the salts inefficient.[15]
-
Recommended Solutions:
-
Non-Aqueous Workup: Employ the Kishi workup, which uses an ion-exchange resin (e.g., DOWEX 50WX8-400) and calcium carbonate to sequester the tetrabutylammonium cation.[14][17] This is followed by filtration and concentration.
-
Silica Gel Plug: Sometimes, a quick filtration through a short plug of silica gel can remove a significant portion of the TBAF-related impurities.
-
Experimental Protocols
Protocol 1: Mild Acidic Deprotection using Catalytic HCl in Methanol
This method is rapid and uses readily available reagents, suitable for acid-stable substrates.[8]
-
Dissolve the TMS-protected alcohol (1.0 eq) in methanol (0.1 M).
-
Add 1 M hydrochloric acid dropwise (typically 1-2 drops per mmol of substrate).
-
Stir the reaction at room temperature, monitoring by TLC (usually complete in 5-30 minutes).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Remove methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 2: Mild Basic Deprotection using K₂CO₃ in Methanol
An exceptionally mild method, ideal for substrates with base-labile groups that are also acid-sensitive.[10]
-
Dissolve the TMS-protected compound (1.0 eq) in methanol (0.1-0.2 M).
-
Add anhydrous potassium carbonate (0.1-0.5 eq).
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
The residue can then be purified directly or after a standard aqueous workup.
Protocol 3: Fluoride-Mediated Deprotection using TBAF
A powerful and common method, but requires care with base-sensitive substrates.[5][19]
-
Dissolve the TMS-protected alcohol (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC (typically 30-60 minutes).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash column chromatography.
Data Summary
The choice of reagent significantly impacts selectivity. The following table summarizes common conditions for selective TMS deprotection.
| Reagent System | Conditions | Selectivity | Reference(s) |
| Catalytic Acetyl Chloride in MeOH | 0.1 eq AcCl, dry MeOH, 0 °C to RT | Cleaves TMS in the presence of TBDPS. | [4] |
| CuSO₄·5H₂O in MeOH | 0.2 eq CuSO₄·5H₂O, MeOH, RT | Mildly cleaves TMS, can be selective over TBDPS. | [4] |
| K₂CO₃ in MeOH | Catalytic to stoichiometric K₂CO₃, MeOH, RT | Very mild, excellent for TMS cleavage on sensitive substrates. | [10][12] |
| Pyridinium p-toluenesulfonate (PPTS) | 0.1-0.3 eq PPTS, MeOH, RT | Mildly acidic, excellent for selective cleavage of primary TMS over secondary/tertiary. | [7] |
| Tetrabutylammonium fluoride (TBAF) | 1.1 eq TBAF, THF, 0 °C to RT | Highly effective but basic; selectivity can be tuned by temperature and time. | [5][19] |
| HF-Pyridine | THF or MeCN, 0 °C to RT | Less basic than TBAF, often more selective. Requires plasticware. | [18] |
Mechanistic Insights
A deeper understanding of the reaction mechanisms allows for more informed experimental design.
Figure 2: Simplified mechanisms of silyl ether deprotection.
In acid-catalyzed deprotection , the ether oxygen is protonated, making the silicon atom more electrophilic and susceptible to attack by a nucleophile (like water or methanol).[5][20] Steric hindrance plays a key role; less hindered TMS ethers react faster.[3]
In fluoride-mediated deprotection , the fluoride ion directly attacks the silicon atom, forming a pentacoordinate intermediate.[5][6] The driving force is the formation of the very strong Si-F bond.[7]
References
Sources
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overcoming low reactivity of sterically hindered substrates with 3-(Trimethylsilyloxy)-1-butyne
Technical Support Center: Advanced Coupling Strategies
Introduction: Navigating the Challenge of Steric Hindrance in Cross-Coupling
In the landscape of modern synthetic chemistry, the creation of carbon-carbon bonds remains a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira reaction, are powerful tools for forging C(sp²)-C(sp) bonds.[1][2] However, researchers frequently encounter a significant hurdle: low or nonexistent reactivity when one or both coupling partners are sterically hindered. Bulky substituents, especially those ortho to the reacting site on an aryl halide, can effectively shield the reaction center, impeding the crucial oxidative addition step in the catalytic cycle.[3][4]
This guide addresses this pervasive issue by focusing on a strategic solution: the use of 3-(Trimethylsilyloxy)-1-butyne. This reagent serves as a compact and versatile surrogate for but-3-yn-2-ol, enabling efficient coupling where larger or more complex alkynes fail. Its small steric footprint at the terminal alkyne allows it to approach and react with hindered electrophiles. The trimethylsilyl (TMS) ether not only protects the secondary alcohol—preventing potential side reactions—but can also be easily removed post-coupling to reveal a valuable hydroxyl functional handle for further molecular elaboration.
Here, we present a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) designed to empower you to overcome the challenges of sterically demanding Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the trimethylsilyl ether of but-3-yn-2-ol.[5][6] Its primary role is to act as a small, reactive terminal alkyne in cross-coupling reactions, most notably the Sonogashira coupling. It is particularly valuable for reactions involving sterically congested aryl or vinyl halides, where larger alkynes may fail to react due to steric clash.
Q2: Why not just use the unprotected but-3-yn-2-ol directly?
The free hydroxyl group in but-3-yn-2-ol is acidic and can interfere with the catalytic cycle in several ways.[7] It can react with the base, neutralize the catalyst, or coordinate to the metal center, leading to catalyst inhibition or undesired side reactions. Protecting the alcohol as a TMS ether masks this reactivity, ensuring a cleaner and more efficient coupling process.[8] The TMS group is reliably cleaved under mild conditions after the C-C bond has been successfully formed.[9][10]
Q3: What is the fundamental mechanism of the Sonogashira reaction and where does steric hindrance become a problem?
The generally accepted mechanism for the copper-cocatalyzed Sonogashira reaction involves two interconnected catalytic cycles.[1][11] The palladium cycle involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl/vinyl halide (R-X) bond to form a Pd(II) intermediate.
-
Transmetalation: A copper(I) acetylide (formed in the copper cycle) transfers the alkyne group to the Pd(II) center.
-
Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.
Steric hindrance poses the most significant barrier during the Oxidative Addition step.[4] Bulky groups near the halide prevent the palladium catalyst from accessing the C-X bond, dramatically slowing down or completely stopping the reaction.
Caption: Steric clash preventing reaction vs. successful coupling with a smaller alkyne.
Troubleshooting Guide: Sterically Demanding Couplings
Problem 1: My Sonogashira coupling with an ortho-substituted aryl halide is giving low to no yield. What are the key parameters to optimize?
This is the most common failure mode. A systematic approach to optimization is crucial. The choice of ligand is often the single most important factor.
Senior Scientist Insight: For these challenging substrates, the goal is to generate a highly reactive, monoligated Pd(0) species, "L₁Pd(0)".[12] Bulky, electron-rich phosphine ligands excel at this. They promote the dissociation of L₂Pd(0) to the more active L₁Pd(0) and accelerate the difficult oxidative addition step.[11][13]
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low-yield Sonogashira reactions.
Recommended Optimization Parameters:
| Parameter | Standard Conditions | Recommended for Hindered Substrates | Rationale |
| Pd Precatalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Pd₂(dba)₃, Allylpalladium Chloride Dimer, Buchwald Precatalysts | These readily form the active Pd(0) species required for the catalytic cycle.[11][12] |
| Ligand | PPh₃ | Buchwald Biarylphosphines (e.g., RuPhos, XPhos, sXPhos), Bulky Alkylphosphines (e.g., P(t-Bu)₃) | Bulky, electron-rich ligands stabilize the highly reactive monoligated Pd(0) catalyst, facilitating oxidative addition with hindered substrates.[3][13][14] |
| Base | Et₃N, DIPEA | K₃PO₄, Cs₂CO₃ | Stronger, non-coordinating inorganic bases are often more effective for difficult couplings and can minimize side reactions. |
| Cu(I) Cocatalyst | CuI (1-5 mol%) | CuI (1-5 mol%) or Copper-Free Conditions | While often necessary, copper can promote alkyne homocoupling (Glaser coupling). If this is observed, switch to a copper-free protocol.[12] |
| Solvent | THF, DMF | Toluene, Dioxane, CPME | Less polar, higher-boiling point solvents can improve solubility and allow for higher reaction temperatures if needed. |
| Temperature | RT to 80 °C | 80 °C to 120 °C | The energy barrier for oxidative addition with hindered substrates is higher, often requiring more thermal energy. |
Problem 2: I'm observing significant formation of a symmetrical diyne (alkyne homocoupling). How can I suppress this side reaction?
This side reaction, known as Glaser coupling, is promoted by the copper cocatalyst.
-
Solution 1: Switch to Copper-Free Conditions. This is the most effective solution. Copper-free Sonogashira protocols have been extensively developed.[12] They typically require a stronger amine base (like pyrrolidine or piperidine) or an inorganic base and a more robust palladium/ligand system to function efficiently.
-
Solution 2: Reduce Copper Loading. If copper is essential for your system, try reducing the loading to the lowest effective level (e.g., 0.5-1 mol%).
-
Solution 3: Ensure Anaerobic Conditions. Glaser coupling is an oxidative process. Rigorously deoxygenating your solvents and maintaining an inert (Nitrogen or Argon) atmosphere can help minimize it.
Problem 3: My starting aryl halide is being consumed, but the main byproduct is the dehalogenated arene, not the coupled product. What is happening?
This is known as protodehalogenation and can be a significant competitive pathway.
-
Cause: This often occurs when the reductive elimination step is slow compared to side reactions of the Pd(II)-aryl intermediate. It can be promoted by trace amounts of water or other protic sources in the presence of the base.
-
Solution 1: Use Anhydrous Reagents and Solvents. Ensure all components of your reaction are scrupulously dry.
-
Solution 2: Re-evaluate Your Base. Some amine bases are more prone to facilitating this pathway. Switching to an inorganic base like K₃PO₄ or Cs₂CO₃ can often resolve the issue.
-
Solution 3: Choose a Better Ligand. A ligand that accelerates reductive elimination can outcompete the protodehalogenation pathway. The bulky biarylphosphine ligands mentioned in Problem 1 are excellent for this purpose.[13]
Problem 4: The TMS ether deprotection is incomplete, or the conditions are too harsh for other functional groups in my molecule. What are my options?
The lability of the TMS ether is one of its advantages, but requires careful selection of deprotection conditions to ensure compatibility.
| Deprotection Method | Conditions | Advantages | Potential Issues & Incompatibilities |
| Potassium Carbonate | K₂CO₃ (catalytic or stoichiometric) in Methanol, RT.[9][15] | Very mild, inexpensive, and tolerant of many functional groups. | Can be slow for very hindered TMS ethers. Not suitable for base-sensitive groups (e.g., some esters). |
| Tetrabutylammonium Fluoride (TBAF) | TBAF (1.1 eq) in THF, 0 °C to RT.[8][10] | Very effective and generally fast. | Fluoride is highly basic and nucleophilic. Can be incompatible with silyl ethers (e.g., TBS, TIPS), epoxides, and some carbonyl compounds. |
| Aqueous Acid | Dilute HCl or Acetic Acid in THF/H₂O.[8] | Simple workup. | Not suitable for acid-labile groups (e.g., acetals, t-boc groups). |
| Sodium Ascorbate/Copper Sulfate | Catalytic CuSO₄ and Sodium Ascorbate in a solvent mixture.[16] | A mild, redox-based method with good functional group tolerance. | Requires removal of copper salts during workup. |
Senior Scientist Insight: Always start with the mildest conditions that are compatible with your substrate. For most cases, K₂CO₃ in methanol is the ideal first choice due to its high functional group tolerance and ease of use.[9][15]
Experimental Protocols
Protocol 1: Optimized Copper-Free Sonogashira Coupling of this compound with a Hindered Aryl Bromide
This protocol is designed for a challenging substrate such as 2-bromo-1,3-dimethylbenzene.
-
Reagents & Equipment:
-
2-bromo-1,3-dimethylbenzene (1.0 eq)
-
This compound (1.5 eq)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 eq)
-
Anhydrous Toluene
-
Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, RuPhos, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe, followed by the hindered aryl bromide and this compound.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Protocol 2: Post-Coupling Deprotection of the TMS Ether (Mild Base Method)
-
Reagents & Equipment:
-
Coupled product from Protocol 1 (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 0.2 eq)
-
Methanol
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the TMS-protected coupled product in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature for 2-4 hours.[9] Monitor the deprotection by TLC until the starting material is fully consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in diethyl ether or ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the deprotected product, which can be further purified by chromatography if necessary.
-
References
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]
-
Protection of Alcohols. Chemistry LibreTexts. [Link]
-
Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The effect of steric bulk in Sonogashira coupling reactions. ResearchGate. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (NIH). [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. ACS Publications. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]
-
Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. PubMed Central. [Link]
-
Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry Books. [Link]
-
Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate. [Link]
-
Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
-
3-BUTYN-2-ol. Jaydev Chemical Industries. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. 3-Butyn-2-ol, Butyne, 1-Ethynylethanol, But-3-yn-2-ol, 1-(1-Hydroxyethyl)acetylene, 3-Hydroxy-1-butyne, 1-Methylpropargyl alcohol, 2028-63-9, Butyn, Mumbai, India [jaydevchemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 15. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Monitoring 3-(Trimethylsilyloxy)-1-butyne Reaction Progress
Welcome to the Technical Support Center for monitoring reactions involving 3-(trimethylsilyloxy)-1-butyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common analytical challenges. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and success of your experiments.
Introduction to Monitoring this compound Reactions
The protection of a hydroxyl group as a trimethylsilyl (TMS) ether is a fundamental transformation in organic synthesis. This compound is a key intermediate where the TMS group protects the tertiary alcohol. Monitoring the progress of reactions involving this compound, whether it's the formation of the TMS ether or a subsequent reaction of the alkyne, is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity.
This guide will focus on the three most common and powerful analytical techniques for this purpose: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. For each technique, we will explore common issues and provide detailed troubleshooting in a question-and-answer format.
Gas Chromatography (GC) Analysis
Gas chromatography is a highly effective technique for monitoring the conversion of the starting alcohol to the silylated product due to the increased volatility of the TMS ether.[1][2] However, the analysis of silylated compounds can present unique challenges.
Troubleshooting Guide: GC Analysis
Q1: Why are my peaks for the silylated product tailing?
A1: Peak tailing is a common issue when analyzing polar or active compounds by GC and can be particularly problematic for silylated compounds if not handled correctly.[3]
-
Causality: Tailing is often caused by unwanted interactions between the analyte and active sites within the GC system. These active sites are typically free silanol groups (-Si-OH) on the surface of the inlet liner, column, or even fittings.[3] While silylation is intended to cap these active hydrogens on your molecule, any unreacted starting material or incomplete derivatization will lead to strong interactions and peak tailing. Furthermore, the TMS ether itself can be susceptible to hydrolysis back to the alcohol on active sites, especially if moisture is present.
-
Troubleshooting Steps:
-
Check for Incomplete Silylation: The most common cause is the presence of the original, more polar analyte. Ensure your silylation reaction has gone to completion. You may need to optimize the reaction time, temperature, or the amount of silylation reagent.[4]
-
Use a Deactivated Inlet Liner: A standard, non-deactivated liner is a major source of active sites. Always use a liner that has been deactivated (silylated) by the manufacturer.
-
Condition Your Column: Properly conditioning a new column according to the manufacturer's instructions is crucial. For columns already in use, baking them out at a high temperature (within the column's limits) can help remove contaminants that may be causing activity.
-
Check for Leaks: Air leaks can introduce oxygen and moisture, which can degrade the column's stationary phase and create active sites.[5][6] Use an electronic leak detector to check all fittings.
-
Moisture Control: Ensure that your carrier gas is dry by using a moisture trap. Samples and solvents should also be anhydrous as silyl ethers can be sensitive to hydrolysis.[1][7]
-
Q2: I'm seeing extra, unexpected peaks in my chromatogram. What are they?
A2: The appearance of artifact peaks can complicate the interpretation of your reaction progress.
-
Causality: These peaks can arise from several sources, including byproducts of the silylation reaction, impurities in the reagents, or degradation of the sample in the hot GC inlet.[8] Common silylating agents like BSTFA can produce byproducts that are chromatographically visible.[2]
-
Troubleshooting Steps:
-
Run a Blank: Inject a sample of your solvent and silylating reagent (without your analyte) to identify peaks originating from these sources.
-
Optimize Inlet Temperature: A high inlet temperature can cause thermal degradation of your silylated compound. Try reducing the inlet temperature in increments of 10-20°C to see if the artifact peaks are minimized.
-
Consider a Different Silylating Reagent: Different reagents produce different byproducts. For example, MSTFA is more volatile than BSTFA and its byproducts may elute earlier, away from your peaks of interest.[9]
-
Check for Sample Hydrolysis: If your sample preparation involves an aqueous workup, residual water can lead to hydrolysis of the TMS ether. Ensure your sample is thoroughly dried before injection.
-
Experimental Protocol: Sample Preparation for GC Analysis
-
Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., 1 mL of diethyl ether or ethyl acetate) and a small amount of a drying agent like anhydrous sodium sulfate if an aqueous workup was performed.
-
If the starting material is not volatile enough for GC analysis, derivatization of the quenched aliquot may be necessary. A common silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[4]
-
In a clean, dry vial, mix a small portion of the quenched sample with the silylating reagent.
-
Allow the derivatization to proceed for the recommended time and temperature (e.g., 30 minutes at 60°C).[4]
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC.
Data Presentation: GC Monitoring of a Silylation Reaction
| Time (min) | Starting Alcohol Peak Area | Silylated Product Peak Area | % Conversion |
| 0 | 1,250,000 | 0 | 0 |
| 30 | 625,000 | 630,000 | 50 |
| 60 | 125,000 | 1,130,000 | 90 |
| 120 | <10,000 | 1,240,000 | >99 |
Visualization: GC Troubleshooting Workflow
Caption: Troubleshooting workflow for common GC issues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for monitoring reaction progress as it provides detailed structural information and can be used for quantitative analysis without the need for derivatization of the sample.[10]
Troubleshooting Guide: NMR Analysis
Q1: The baseline of my NMR spectrum is distorted, making integration difficult. What's the cause?
A1: A distorted baseline can significantly impact the accuracy of your quantitative measurements.
-
Causality: This is often due to a high concentration of your sample, which can saturate the detector.[11] It can also be caused by poor magnetic field homogeneity (shimming) across the sample.[10]
-
Troubleshooting Steps:
-
Dilute Your Sample: If your sample is highly concentrated, dilute it to avoid detector saturation.
-
Improve Shimming: Take the time to carefully shim the instrument for each sample. Automated shimming routines are generally effective, but manual adjustments may be necessary for challenging samples.
-
Check Sample Tube and Solvent: Use high-quality NMR tubes that are clean and not scratched. Ensure you are using a sufficient amount of deuterated solvent to cover the NMR coil.
-
Q2: I'm having trouble distinguishing the starting material and product peaks due to overlap.
A2: Spectral overlap is a common challenge in the analysis of reaction mixtures, especially when the structures of the reactant and product are similar.[12]
-
Causality: The chemical environments of the protons in the starting alcohol and the silylated product can be very similar, leading to overlapping signals in the ¹H NMR spectrum.
-
Troubleshooting Steps:
-
Use a Higher Field Instrument: A higher field NMR spectrometer will provide better spectral dispersion, which can resolve overlapping peaks.
-
¹³C NMR: While less sensitive, ¹³C NMR offers a much wider chemical shift range, often resolving signals that overlap in the ¹H spectrum.[13] The carbon attached to the oxygen will have a distinct chemical shift change upon silylation.
-
2D NMR Techniques: Techniques like COSY and HSQC can help to identify and assign peaks in complex mixtures, aiding in the differentiation of reactant and product signals.[13][14]
-
Monitor Diagnostic Peaks: Identify peaks that are unique to the starting material and product and are well-resolved from other signals. For the conversion of an alcohol to a TMS ether, the disappearance of the alcohol -OH proton signal and the appearance of the TMS methyl proton singlet (around 0.1 ppm) are excellent diagnostic markers. The protons on the carbon adjacent to the oxygen will also shift upon silylation.[15]
-
Experimental Protocol: Sample Preparation for NMR Analysis
-
Withdraw a small aliquot (e.g., 0.1-0.2 mL) from the reaction mixture.
-
Remove the reaction solvent under reduced pressure (if it is not a deuterated solvent).
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the sample through a small plug of cotton or glass wool into a clean NMR tube to remove any particulate matter.
-
Acquire the NMR spectrum.
Data Presentation: Key NMR Signal Changes
| Compound | Key ¹H NMR Signal | Approximate Chemical Shift (ppm in CDCl₃) | Key ¹³C NMR Signal | Approximate Chemical Shift (ppm in CDCl₃) |
| Starting Alcohol | -CH -OH | 3.5 - 4.5 | C -OH | 50 - 80[16] |
| -OH | Variable (broad) | |||
| This compound | -CH -OSiMe₃ | Shifted relative to starting material | C -OSiMe₃ | Shifted relative to starting material |
| -Si(CH ₃)₃ | ~0.1 (sharp singlet) | -Si(C H₃)₃ | ~1 - 2 |
Infrared (IR) Spectroscopy
IR spectroscopy, particularly with in-situ monitoring probes (like ATR-FTIR), is a powerful technique for real-time tracking of reaction kinetics.[17][18][19] It allows for the direct observation of the disappearance of reactant functional groups and the appearance of product functional groups.
Troubleshooting Guide: IR Analysis
Q1: The changes in my IR spectrum are very small and hard to quantify. How can I improve the signal?
A1: Small spectral changes can be challenging, especially for reactions with subtle structural modifications.
-
Causality: This can be due to a low concentration of the active species, a weak IR absorption of the key functional groups, or a high background signal from the solvent.
-
Troubleshooting Steps:
-
Choose a Solvent with a Clear IR Window: Select a reaction solvent that does not have strong absorbance in the regions where your key functional groups appear.
-
Increase the Number of Scans: Co-adding multiple scans will improve the signal-to-noise ratio, making small peaks more apparent.
-
Focus on Key, Strong Absorptions: For the silylation of an alcohol, the most dramatic change is the disappearance of the broad O-H stretch (around 3300-3600 cm⁻¹) and the appearance of a strong Si-O stretch (around 1050-1100 cm⁻¹).[20]
-
Q2: My baseline is drifting during the reaction monitoring. Why is this happening?
A2: A drifting baseline can make it difficult to accurately measure peak heights or areas for quantitative analysis.
-
Causality: Baseline drift can be caused by changes in the temperature of the reaction mixture, the formation of bubbles or solids that interfere with the IR beam (especially with an ATR probe), or instability in the instrument itself.
-
Troubleshooting Steps:
-
Ensure Thermal Equilibrium: Allow the reaction setup and the IR probe to reach thermal equilibrium before starting to collect data.
-
Maintain Good Mixing: Ensure the reaction is well-stirred to prevent the formation of concentration gradients or the settling of any solids.
-
Check for Bubbles: If the reaction generates gas, ensure that bubbles are not accumulating on the surface of the ATR crystal.
-
Perform a Background Subtraction: Collect a background spectrum of the reaction mixture at time zero and use this to correct subsequent spectra.
-
Experimental Protocol: In-Situ IR Reaction Monitoring
-
Set up the reaction in a vessel that can accommodate an in-situ IR probe (e.g., an ATR probe).
-
Insert the probe into the reaction mixture, ensuring the sensing element is fully submerged.
-
Allow the system to reach the desired reaction temperature and thermal equilibrium.
-
Collect a background spectrum of the initial reaction mixture before adding the final reagent to initiate the reaction.
-
Initiate the reaction and begin collecting spectra at regular intervals (e.g., every 1-5 minutes).[21]
-
Process the data by monitoring the change in absorbance of key peaks over time.
Visualization: Reaction Progress via IR
Caption: Key IR spectral changes during silylation.
Frequently Asked Questions (FAQs)
Q: Which method is best for quantitative analysis?
A: All three methods can be used for quantitative analysis, but they have different strengths. GC and NMR are generally more accurate for final conversion analysis. For GC, this requires careful calibration with standards. NMR can be highly accurate using an internal standard, as the signal response is directly proportional to the number of nuclei. In-situ IR is excellent for determining reaction kinetics and endpoints in real-time but may require more extensive calibration for precise quantitative results.[22][23][24]
Q: How do I choose between these analytical methods?
A: The choice depends on the information you need and the equipment available.
-
For quick checks of conversion and qualitative analysis: GC is often the fastest and most accessible method.
-
For detailed structural confirmation and accurate quantification: NMR is the most powerful tool.
-
For real-time kinetic studies and reaction optimization: In-situ IR spectroscopy is ideal.[25]
Q: My silylated product seems to be decomposing on the GC column. What can I do?
A: This suggests either thermal instability or hydrolysis. First, try lowering the injector and oven temperatures. Ensure your entire system, from the carrier gas to the sample, is anhydrous. Using a more robust silyl protecting group, if the synthesis allows, can also be a solution, although this changes the compound you are analyzing.
Q: Can I use Mass Spectrometry (MS) to monitor the reaction?
A: Yes, GC-MS is a very powerful combination.[26][27][28] The mass spectrometer provides an extra dimension of data, allowing you to confirm the identity of your starting material, product, and any byproducts by their mass-to-charge ratio and fragmentation patterns.[29] This can be extremely helpful in troubleshooting unexpected peaks.
References
-
Chen, X., et al. (2019). In Situ Monitoring of Heterogeneous Hydrosilylation Reactions Using Infrared and Raman Spectroscopy: Normalization Using Phase-Specific Internal Standards. Applied Spectroscopy, 73(11), 1299-1307. Available from: [Link]
-
Hübner, S., et al. (2017). In situ IR-spectroscopy as a tool for monitoring the radical hydrosilylation process on silicon nanocrystal surfaces. Nanoscale, 9(33), 12044-12053. Available from: [Link]
-
Chen, X., et al. (2019). In Situ Monitoring of Heterogeneous Hydrosilylation Reactions Using Infrared and Raman Spectroscopy: Normalization Using Phase-Specific Internal Standards. Semantic Scholar. Available from: [Link]
-
DeJongh, D. C., et al. (1969). Analysis of trimethylsilyl derivatives of carbohydrates by gas chromatography and mass spectrometry. Journal of the American Chemical Society, 91(7), 1728-1740. Available from: [Link]
-
Kelsey, M. I., & Sexton, S. A. (1978). Gas-liquid chromatography-mass spectrometry of trimethylsilyl ethers of bile alcohols. Journal of Lipid Research, 19(8), 956-966. Available from: [Link]
-
Mori, N., et al. (2007). GC-MS analysis of trimethylsilyl ether derivatives of polyhydroxylated alcohols from LCBs of TL-3. ResearchGate. Available from: [Link]
-
Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 38(4-5), 333-439. Available from: [Link]
-
SDSU NMR Facility. Common Problems. Available from: [Link]
-
Sieniawska, E., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. Available from: [Link]
-
Restek. GC Derivatization. Available from: [Link]
-
ResearchGate. Upper: Setup of in situ IR detection in flow reactors. Below: hydrosilylation of different olefins. Available from: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available from: [Link]
-
Dumez, J.-N. (2022). NMR methods for the analysis of mixtures. Chemical Communications, 58(98), 13494-13506. Available from: [Link]
-
Amador, E. S. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. Available from: [Link]
-
Agilent Technologies. TROUBLESHOOTING GUIDE. Available from: [Link]
-
SlidePlayer. Derivatization in GC. Available from: [Link]
-
Urbańczyk, M., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10468-10475. Available from: [Link]
-
Adams, M. A., et al. (2016). Simple, fast, and accurate methodology for quantitative analysis using Fourier transform infrared spectroscopy, with bio-hybrid fuel cell examples. ResearchGate. Available from: [Link]
-
Richmond Scientific. (2023). Can FT-IR be used for Quantitative Analysis?. Available from: [Link]
-
Agilent Technologies. Quantitative analysis using ATR-FTIR Spectroscopy. Available from: [Link]
-
Adams, M. A., et al. (2016). Simple, fast, and accurate methodology for quantitative analysis using Fourier transform infrared spectroscopy, with bio-hybrid fuel cell examples. Scientific Reports, 6, 22033. Available from: [Link]
-
Dumez, J.-N. (2022). NMR methods for the analysis of mixtures. ResearchGate. Available from: [Link]
-
Gelest. Deprotection of Silyl Ethers. Available from: [Link]
-
Kintek Solution. Can Ftir Be Used For Quantitative Analysis? Yes, Here's How To Measure Concentration Accurately. Available from: [Link]
-
Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Available from: [Link]
-
LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]
-
GL Sciences. (2023). GC Troubleshooting Guide. Available from: [Link]
-
Shimadzu. (2022). GC Troubleshooting guide. Available from: [Link]
-
Spectroscopy Online. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Available from: [Link]
-
Rother, D., et al. (2019). Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. ChemCatChem, 11(22), 5573-5581. Available from: [Link]
-
Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. A "Little" Mass Spec and Sailing. Available from: [Link]
-
OpenOChem Learn. Alcohols. Available from: [Link]
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
-
OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. Available from: [Link]
-
LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]
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Isherwood, M. L., et al. (2020). Utilizing On- And Off-Line Monitoring Tools to Follow a Kinetic Resolution Step During Flow Synthesis. Organic Process Research & Development, 24(10), 2097-2105. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist’s Guide to 3-(Trimethylsilyloxy)-1-butyne: A Comparative Analysis for Synthetic Strategy
In the landscape of organic synthesis, terminal alkynes are foundational building blocks, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. However, the acidic nature of the terminal proton necessitates a strategic approach to its reactivity, often involving the use of protecting groups. Among the plethora of options, silyl-protected alkynes have emerged as a dominant class due to their reliability and tunable stability.
This guide provides an in-depth comparison of 3-(trimethylsilyloxy)-1-butyne with other common terminal alkynes. Moving beyond a simple catalog of reagents, we will dissect the causal factors behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on how the unique bifunctional nature of this compound—possessing both a protected alkyne and a silyloxy ether—creates distinct strategic advantages and challenges compared to its counterparts.
The Landscape of Terminal Alkynes: A Strategic Overview
The decision to use a terminal alkyne in a synthesis is immediately followed by a critical question: to protect or not to protect? This choice is governed by the reaction conditions and the presence of other functional groups in the molecule.
-
Unprotected Terminal Alkynes: Reagents like propyne or 3,3-dimethyl-1-butyne offer the most direct route for introducing an alkynyl moiety.[1] However, their acidic proton (pKa ≈ 25) can be deprotonated by a wide range of bases, leading to undesired side reactions. They are primarily used when the alkyne is intended to be the most reactive site, for instance, in deprotonation-alkylation sequences.[1]
-
Silyl-Protected Alkynes: The introduction of a silyl group, most commonly the trimethylsilyl (TMS) group, effectively masks the acidic proton. This allows for transformations on other parts of the molecule under conditions that would otherwise affect the terminal alkyne.[2] The C(sp)-Si bond is generally stable to a variety of non-acidic and non-basic reagents, including many transition-metal catalysts used in cross-coupling reactions.[2][3]
The following diagram illustrates the fundamental strategic choice when incorporating a terminal alkyne.
Profiling the Alternatives: A Comparative Benchmarking
To fully appreciate the utility of this compound, we must first understand the properties of the alternatives it is benchmarked against.
| Alkyne | Structure | M.W. ( g/mol ) | Boiling Point (°C) | Key Characteristics & Strategic Value |
| 3,3-Dimethyl-1-butyne | C(C)(C)C#CH | 82.15 | 38 - 40 | Unprotected. The bulky tert-butyl group provides steric hindrance, which can modulate reactivity and prevent some side reactions. Primarily used for direct coupling.[1] |
| Trimethylsilylacetylene (TMSA) | (CH3)3SiC#CH | 98.22 | 52 - 53 | Standard Protection. The archetypal protected alkyne. The TMS group is labile and easily removed under mild basic or fluoride-mediated conditions.[2][3] |
| This compound | CH3CH(OSi(CH3)3)C#CH | 142.27 | ~115-116 | Bifunctional. Contains a TMS-protected secondary alcohol in addition to the terminal alkyne. This introduces a chiral center and a potential coordinating group. |
| Triisopropylsilylacetylene (TIPSA) | ((CH3)2CH)3SiC#CH | 182.38 | 188 - 190 | Robust Protection. The bulky TIPS group offers significantly higher stability towards acidic and basic conditions compared to TMS, requiring harsher deprotection methods.[3][4] |
Deep Dive: this compound vs. Standard TMS-Alkynes
The primary distinction of this compound is the TMS ether at the propargylic position. This is not a protecting group for the alkyne itself, but rather for the hydroxyl group of the parent but-3-yn-2-ol. This structure presents several unique considerations.
Reactivity in Cross-Coupling Reactions: The Sonogashira Coupling
The Sonogashira reaction, a palladium/copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern synthesis.[5][6] When using a silyl-protected alkyne, the C-Si bond typically remains intact during the coupling, serving as a placeholder for a terminal alkyne to be revealed later.[7]
Let's compare the expected behavior of our selected alkynes in a typical Sonogashira coupling scenario.
Expert Analysis: The key difference is that this compound behaves as an unprotected terminal alkyne in the context of Sonogashira coupling. The TMS group is on the oxygen, not the alkyne carbon. This leads to a direct, one-step formation of the functionalized internal alkyne.
-
vs. TMS-Acetylene: Using TMS-acetylene requires a two-step sequence: (1) Sonogashira coupling to form the TMS-protected aryl alkyne, followed by (2) a separate deprotection step to reveal the terminal aryl alkyne.[7][8] this compound accomplishes a similar functionalization in a single step, improving process efficiency.
-
Influence of the Silyloxy Group: The propargylic silyloxy group is not merely a passenger. Its Lewis basic oxygen atom can potentially coordinate to the metal catalysts (Pd or Cu), influencing the reaction rate and selectivity. In some contexts, such directing effects can be beneficial.[9] However, it also adds steric bulk near the reaction center compared to a simple alkyl alkyne.
Stability and Deprotection: Unmasking the Functionality
The stability of the protecting group dictates the synthetic window available for other transformations. The TMS group is known to be labile under both acidic and basic conditions.[3]
| Protecting Group | Relative Stability | Common Deprotection Conditions | Causality |
| TMS (on Carbon) | Low | Fluoride: TBAF in THF.[2] Base: K₂CO₃ in MeOH.[10][11] | The high affinity of fluoride for silicon drives the cleavage of the strong Si-F bond. Mild base-catalyzed methanolysis is also highly effective. |
| TMS (on Oxygen) | Low | Similar to TMS on carbon; susceptible to mild acid, base, or fluoride. | Silyl ethers are classic protecting groups for alcohols and share a similar lability profile to alkynyl silanes. |
| TIPS (on Carbon) | High | Fluoride: TBAF in THF, often requires heating.[4] Acid: Stronger acidic conditions than TMS. | The bulky isopropyl groups sterically hinder the approach of nucleophiles or reagents to the silicon atom, thus requiring more forcing conditions for cleavage.[4] |
The dual nature of this compound means that cleavage of the silyl ether would unmask a propargylic alcohol. This can be a planned synthetic step to reveal a new functional handle for subsequent reactions, such as oxidation or substitution.
The following diagram illustrates the common deprotection pathways for a TMS-protected alkyne, which are mechanistically similar to the cleavage of a TMS ether.
Experimental Protocols: A Practical Guide
Trustworthiness in synthetic chemistry is built on reproducible, well-documented protocols. Below are representative procedures for key transformations discussed in this guide.
Protocol 1: Sonogashira Coupling with an Unprotected Terminal Alkyne
This protocol is adapted for a generic coupling and is applicable to terminal alkynes like this compound or 3,3-dimethyl-1-butyne.
Objective: To couple an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous, degassed solvent (e.g., THF or DMF) if co-solvent is needed.
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the amine base (e.g., Et₃N) via syringe. If necessary, add an anhydrous co-solvent like THF. The reaction mixture should be thoroughly degassed via sparging with inert gas for 15-20 minutes.
-
Scientist's Note: Degassing is critical to remove oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction.[12]
-
-
Add this compound via syringe.
-
Stir the reaction at the desired temperature (typically room temperature to 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl to remove the copper catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a TMS-Protected Alkyne
This protocol describes the removal of a TMS group from an alkyne carbon, a necessary step when using reagents like TMS-acetylene in a multi-step sequence.
Objective: To deprotect a TMS-aryl alkyne to the corresponding terminal aryl alkyne.
Method A: Base-Catalyzed Methanolysis [10][11] Materials:
-
TMS-protected alkyne (1.0 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (0.2-0.5 equiv)
-
Methanol (MeOH)
Step-by-Step Procedure:
-
Dissolve the TMS-alkyne in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC, observing the disappearance of the starting material.
-
Scientist's Note: This method is exceptionally mild, cost-effective, and scalable. It is often the first choice if the substrate is stable to basic/methanolic conditions. Leaving the reaction for extended periods can sometimes lead to yield reduction for sensitive substrates.[10]
-
-
Once complete, concentrate the reaction mixture in vacuo.
-
Redissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate), wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected alkyne.
Senior Scientist's Conclusion and Recommendations
The choice between this compound and other terminal alkynes is a strategic one, dictated by the overall synthetic plan.
-
Choose this compound when:
-
You require a propargyl alcohol moiety (or a derivative) to be installed in a single cross-coupling step.
-
You want to leverage the potential coordinating effects of the propargylic oxygen in other transformations.
-
Your synthesis benefits from the increased steric bulk and modified solubility profile compared to smaller alkynes.
-
-
Choose a standard TMS-protected alkyne (like TMSA) when:
-
The primary goal is simply to mask the terminal alkyne's reactivity while performing other chemical steps.
-
You need to generate the parent terminal alkyne (-C≡CH) on a complex scaffold at a late stage.
-
-
Choose an unprotected alkyne (like 3,3-dimethyl-1-butyne) when:
-
The alkyne is the intended site of reaction, and conditions are compatible (e.g., no strong bases that could deprotonate other sites).
-
Atom economy and step count are paramount, and the risks of side reactions are low.
-
-
Choose a bulky silyl-protected alkyne (like TIPSA) when:
-
The synthetic route involves harsh basic or acidic conditions where a standard TMS group would be cleaved prematurely.
-
Orthogonal deprotection is required in the presence of a TMS-protected alcohol or another TMS-alkyne.[11]
-
Ultimately, this compound is not a direct replacement for standard protected or unprotected alkynes but rather a specialized tool. Its value lies in its bifunctionality, offering a rapid entry into complex propargylic systems and providing a unique handle for further synthetic elaboration. Understanding its distinct profile empowers the modern chemist to design more elegant, efficient, and robust synthetic routes.
References
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Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry.[Link]
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Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society.[Link]
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Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.[Link]
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Are trimethylsilyl protected alkynes stable towards acids and bases? ResearchGate.[Link]
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Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. National Institutes of Health.[Link]
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This compound (C7H14OSi). PubChem.[Link]
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Cross-Coupling of Alkynylsilanes. Gelest Technical Library.[Link]
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1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene. DrugFuture.[Link]
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Some Aspects of the Chemistry of Alkynylsilanes. National Institutes of Health.[Link]
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Masked Alkyne Equivalents for the Synthesis of Mechanically Interlocked Polyynes. ChemRxiv.[Link]
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Sonogashira Coupling. Chemistry LibreTexts.[Link]
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Sonogashira Cross-Coupling. J&K Scientific LLC.[Link]
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Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate.[Link]
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1,4-bis(trimethylsilyl)buta-1,3-diyne. Organic Syntheses.[Link]
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The Strategic Advantage of Bifunctionality: A Guide to 3-(Trimethylsilyloxy)-1-butyne as a Synthetic Building Block
In the intricate landscape of multi-step organic synthesis, the judicious selection of starting materials and intermediates is paramount to achieving target molecule synthesis with efficiency and elegance. While traditional protecting group strategies for monofunctional moieties are well-established, the use of bifunctional building blocks offers a streamlined approach to molecular construction. This guide delves into the strategic advantages of employing 3-(trimethylsilyloxy)-1-butyne , a versatile reagent that provides both a terminal alkyne and a protected secondary alcohol. We will explore its synthetic utility in comparison to traditional, single-purpose protecting groups and other butyne-derived building blocks, supported by established principles in organic chemistry.
Beyond a Simple Protecting Group: A Paradigm Shift in Synthetic Strategy
Initially conceptualized by some as a potential protecting group for the butyne framework, the true value of this compound lies in its identity as a bifunctional building block . This distinction is crucial. A traditional protecting group serves to mask the reactivity of a single functional group. In contrast, this compound introduces two distinct, orthogonally reactive centers in a single step: a terminal alkyne poised for carbon-carbon bond formation and a trimethylsilyl (TMS) ether protecting a secondary alcohol.
This bifunctionality allows for a more convergent and atom-economical approach to the synthesis of complex molecules. Instead of a linear sequence of protection, functionalization, and deprotection, a synthetic chemist can leverage this building block to introduce a propargylic alcohol motif in a single transformation.
Comparative Analysis: this compound vs. Traditional Protecting Groups
The advantages of this building block are best understood when compared to traditional methods of introducing a protected propargylic alcohol.
Silyl Ethers as Protecting Groups for Alcohols
Silyl ethers are widely used for the protection of alcohols due to their ease of installation, stability under a range of conditions, and mild removal.[1][2] Common silyl ethers include trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS). The stability of silyl ethers is influenced by steric hindrance around the silicon atom.[3] While TMS ethers are relatively labile and can be cleaved under mildly acidic or basic conditions, bulkier groups like TBDMS and TIPS offer greater stability.[4]
The TMS ether in this compound offers a labile protecting group, suitable for syntheses where deprotection is desired under mild conditions.
Protecting Groups for Terminal Alkynes
The acidic proton of a terminal alkyne often requires protection to prevent unwanted side reactions with strong bases or nucleophiles.[5] Trialkylsilyl groups are commonly employed for this purpose.[2][6] The choice of silyl group dictates the stability and conditions required for deprotection. For instance, a TMS-protected alkyne can be selectively deprotected in the presence of a TIPS-protected alkyne.[2]
A key advantage of using this compound is that the terminal alkyne remains unprotected, making it immediately available for reactions such as the Sonogashira coupling.[4][7] This avoids the need for a separate deprotection step that would be required if a silyl-protected alkyne were used.
Experimental Landscape: Applications in Synthesis
The utility of this compound is best illustrated through its application in key synthetic transformations.
Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[7] this compound is an excellent substrate for this reaction, allowing for the direct introduction of a protected propargylic alcohol moiety onto an aromatic or vinylic scaffold.
Conceptual Experimental Workflow: Sonogashira Coupling
Caption: Workflow for Sonogashira coupling using this compound.
Cycloaddition Reactions
The alkyne functionality of this compound can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides to form triazoles or with nitrile oxides to form isoxazoles.[8] These reactions are fundamental in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. The presence of the protected alcohol allows for further functionalization of the resulting heterocycle.
Comparison with Alternative Building Blocks
The strategic advantage of this compound becomes clearer when compared to other butyne-derived building blocks.
| Building Block | Functional Groups | Key Advantages | Potential Limitations |
| This compound | Terminal Alkyne, TMS-protected sec-Alcohol | - Bifunctional and orthogonally reactive- Ready for immediate alkyne coupling- Mild deprotection of alcohol | - TMS group is labile; may not be suitable for all reaction conditions |
| 3-Butyn-1-ol | Terminal Alkyne, Primary Alcohol | - Commercially available and inexpensive | - Free alcohol may interfere with reactions- Requires a separate protection step if necessary |
| 1,4-Bis(trimethylsilyl)buta-1,3-diyne | Two TMS-protected Alkynes | - Versatile for sequential, selective desilylation and coupling | - Requires deprotection before coupling- Does not contain a hydroxyl functionality |
| 3,3-Dimethyl-1-butyne | Terminal Alkyne | - Bulky t-butyl group can influence reaction outcomes | - Lacks a second functional group for further elaboration |
Conclusion
This compound is a valuable bifunctional building block that offers a streamlined approach to the synthesis of molecules containing a propargylic alcohol motif. Its primary advantage lies in providing two orthogonally reactive functional groups in a single reagent, thereby increasing synthetic efficiency. While the lability of the TMS ether necessitates careful planning of the synthetic route, its utility in key transformations like the Sonogashira coupling makes it a powerful tool for researchers, scientists, and drug development professionals. The strategic use of such bifunctional building blocks represents a move towards more elegant and efficient synthetic strategies in modern organic chemistry.
References
- BenchChem. The Bedrock of Protection: A Technical Guide to Silyl Ether Stability in Organic Synthesis.
- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191.
- Wikipedia. Silyl ether.
- Evans, M. (2020). 26.02 Silyl Ethers as Protecting Groups. YouTube.
- Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry.
- Gelest. Silanes as Protecting Groups for Terminal Alkyne.
- CureFFI.org. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups.
- ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases?
- Scribd. Alkyne Protecting Groups.
- Ready, J. Protecting Groups in Organic Synthesis. UT Southwestern.
- Lumen Learning. 15.2 Use of protecting groups | Organic Chemistry II.
- K. C. Nicolaou, P. G. Bulger, D. Sarlah, Angew. Chem. Int. Ed. 2005, 44, 4442–4489.
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Spectroscopic Validation of 3-(Trimethylsilyloxy)-1-butyne: A Comparative Guide
In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of novel or utilized compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical analysis for the structural validation of 3-(trimethylsilyloxy)-1-butyne, a versatile intermediate, using a multi-pronged spectroscopic approach. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, comparing experimental results with established principles to provide a self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of spectroscopic techniques for molecular characterization.
The Imperative of Spectroscopic Validation
The structure of this compound, while seemingly simple, contains key functional groups—a terminal alkyne and a trimethylsilyl (TMS) ether—that present distinct and predictable spectroscopic signatures. The validation process hinges on the principle that each functional group and unique atomic environment within the molecule will interact with electromagnetic radiation or magnetic fields in a characteristic manner. By systematically analyzing the data from multiple, orthogonal spectroscopic methods, we can assemble a "molecular fingerprint" that unequivocally confirms the proposed structure and rules out potential isomeric impurities.
Experimental Workflow Overview
The validation of this compound follows a logical and systematic workflow. High-purity samples are subjected to a series of spectroscopic analyses. The resulting data from each technique is then compared against a set of predicted values derived from established spectroscopic principles and data from analogous structures. A conclusive structural assignment is made when all experimental data are in agreement with the expected spectroscopic behavior of the target molecule.
Caption: Workflow for the spectroscopic validation of this compound.
¹H NMR Spectroscopy: Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Expected ¹H NMR Spectrum
Based on the structure of this compound, we anticipate four distinct proton signals:
-
Trimethylsilyl (TMS) Protons (-Si(CH₃)₃): A sharp, intense singlet resulting from the nine equivalent protons of the TMS group. These protons are highly shielded and should appear at a very low chemical shift (δ), typically around 0.1-0.2 ppm.
-
Methyl Protons (-CH₃): A doublet arising from the three protons of the methyl group adjacent to the chiral center. The splitting is due to coupling with the single proton on the neighboring methine group.
-
Methine Proton (-CH-): A quartet resulting from the single proton on the carbon bearing the silyloxy group. This proton is coupled to the three protons of the adjacent methyl group.
-
Acetylenic Proton (≡C-H): A singlet or a narrow multiplet for the terminal alkyne proton. This proton typically resonates in the range of 2-3 ppm.
Experimental ¹H NMR Data and Interpretation
The following experimental data was obtained for a deuterated analog, (but-3-yn-2-yloxy)trimethylsilane-d1, where the acetylenic proton is replaced by deuterium. The chemical shifts for the remaining protons are expected to be nearly identical to the non-deuterated compound.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -Si(CH ₃)₃ | ~0.1-0.2 | 0.15 | Singlet | 9H |
| -CH ₃ | ~1.2-1.5 | 1.46 | Doublet | 3H |
| -CH - | ~4.2-4.6 | 4.51 | Quartet | 1H |
| ≡C-H | ~2.0-3.0 | N/A (Deuterated) | Singlet | 1H |
Source: Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes, The Royal Society of Chemistry, 2017.
The experimental data aligns exceptionally well with the predicted values. The upfield singlet at 0.15 ppm with an integration of 9H is characteristic of the TMS group. The doublet at 1.46 ppm (3H) and the quartet at 4.51 ppm (1H) confirm the presence of the CH(CH₃)O- moiety. The absence of the acetylenic proton signal in the deuterated spectrum further supports the overall structural assignment.
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments.
Expected ¹³C NMR Spectrum
For this compound, we expect to observe five distinct carbon signals:
-
TMS Carbons (-Si(CH₃)₃): A single peak for the three equivalent methyl carbons of the TMS group, appearing near 0 ppm.
-
Methyl Carbon (-CH₃): The carbon of the methyl group attached to the chiral center.
-
Methine Carbon (-CH-): The carbon atom bonded to the oxygen of the silyloxy group.
-
Internal Alkynyl Carbon (-C≡): The sp-hybridized carbon atom of the alkyne that is bonded to the methine carbon.
-
Terminal Alkynyl Carbon (≡C-H): The sp-hybridized carbon atom of the alkyne bonded to the hydrogen. This carbon typically appears in the 65–85 ppm range.
Experimental ¹³C NMR Data and Interpretation
The following experimental data was obtained for the deuterated analog, (but-3-yn-2-yloxy)trimethylsilane-d1.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| -Si(C H₃)₃ | ~0-2 | -2.06 |
| -C H₃ | ~20-25 | 24.26 |
| -C H- | ~55-65 | 58.12 |
| ≡C -H | ~70-75 | 72.31-71.93 |
| -C ≡ | ~85-90 | 85.57-85.42 |
Source: Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes, The Royal Society of Chemistry, 2017.
The observed chemical shifts are in excellent agreement with the proposed structure. The signal at -2.06 ppm is characteristic of the TMS methyl carbons. The signals at 24.26 ppm and 58.12 ppm correspond to the methyl and methine carbons of the butynyl backbone, respectively. The two downfield signals in the ranges of 71.93-72.31 ppm and 85.42-85.57 ppm are indicative of the two sp-hybridized carbons of the terminal alkyne. The slight splitting observed in the alkynyl carbon signals in the experimental data is due to coupling with the deuterium atom in the deuterated analog.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule.
Expected IR Spectrum
The IR spectrum of this compound is expected to show several characteristic absorption bands:
-
≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ for the terminal alkyne C-H stretch.[1]
-
C≡C Stretch: A weak to medium band in the range of 2100-2260 cm⁻¹ for the carbon-carbon triple bond stretch.[1]
-
C-H Stretch (sp³): Strong absorptions in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the methyl and methine groups.
-
Si-C Stretch: Characteristic absorptions for the Si-CH₃ bonds, typically around 1250 cm⁻¹ and 840 cm⁻¹.
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region corresponding to the C-O single bond stretch of the ether linkage.[2]
Predicted IR Data and Interpretation
| Functional Group | Vibration Mode | Predicted Absorption (cm⁻¹) | Expected Intensity |
| Terminal Alkyne | ≡C-H Stretch | ~3310 | Strong, Sharp |
| Alkyne | C≡C Stretch | ~2120 | Weak to Medium |
| Alkane | sp³ C-H Stretch | 2850-2990 | Strong |
| TMS Ether | Si-CH₃ Symmetric Bend | ~1255 | Strong |
| Ether | C-O Stretch | ~1100 | Strong |
| TMS Ether | Si-C Rock | ~845 | Strong |
The presence of these key bands, particularly the sharp ≡C-H stretch at ~3310 cm⁻¹ and the C≡C stretch at ~2120 cm⁻¹, would provide compelling evidence for the terminal alkyne functionality. The strong absorptions related to the Si-C and C-O bonds would confirm the presence of the trimethylsilyloxy group.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Expected Mass Spectrum
For this compound (Molecular Weight: 142.27 g/mol ), we would expect to see a molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern is anticipated to be dominated by cleavages characteristic of TMS ethers.
-
[M-15]⁺: Loss of a methyl group from the TMS moiety is a very common fragmentation pathway, leading to a strong peak at m/z = 127.
-
[M-69]⁺: Cleavage of the bond between the oxygen and the butynyl group, with the charge retained on the butynyl fragment, would result in a peak at m/z = 73, corresponding to the [Si(CH₃)₃]⁺ ion. This is often a base peak in the spectra of TMS ethers.
-
Other Fragments: Other fragments corresponding to the loss of the entire butynyl group or further fragmentation of the butynyl chain may also be observed.
Predicted Mass Spectrum Data and Interpretation
| m/z | Proposed Fragment | Relative Abundance |
| 142 | [M]⁺ | Low |
| 127 | [M-CH₃]⁺ | High |
| 73 | [Si(CH₃)₃]⁺ | High (likely base peak) |
| 55 | [C₄H₇]⁺ | Medium |
The observation of a molecular ion at m/z = 142 would confirm the molecular formula. A prominent peak at m/z = 127 ([M-15]⁺) and a base peak at m/z = 73 would be highly indicative of a trimethylsilyl ether, providing strong corroborating evidence for the proposed structure.
Integrated Data Analysis and Structural Confirmation
The true power of spectroscopic validation lies in the integration of data from all techniques.
Caption: Correlation of spectroscopic data to the structure of this compound.
The ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework, confirming the connectivity and electronic environment of each atom. The IR spectrum verifies the presence of the key functional groups—the terminal alkyne and the silyl ether. Finally, the mass spectrum confirms the molecular weight and provides fragmentation data consistent with the proposed structure. The convergence of all these data points provides a high degree of confidence in the structural assignment of this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise. Proton decoupling is employed to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, place a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean plates first, which is then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).
Conclusion
The structural validation of this compound is robustly achieved through the synergistic application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The experimental NMR data, supported by predictive analysis of IR and MS spectra based on well-established principles, collectively and unequivocally confirm the molecular structure. This guide serves as a template for the rigorous spectroscopic characterization required in modern chemical research and development.
References
-
Bhadra, S., et al. (2017). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. The Royal Society of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Available at: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass spectrometry reviews, 39(1-2), 105–211. Available at: [Link]
-
Chemistry LibreTexts. (2024). Ethers - 18.8: Spectroscopy of Ethers. Available at: [Link]
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A Comparative Guide to Novel Compounds Synthesized from 3-(Trimethylsilyloxy)-1-butyne: Synthesis, Characterization, and Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 3-(Trimethylsilyloxy)-1-butyne in Synthesis
This compound is a valuable precursor in organic synthesis, offering a unique combination of a terminal alkyne for diverse coupling reactions and a protected hydroxyl group. The trimethylsilyl (TMS) ether provides steric bulk and acts as a protecting group that can be easily removed under specific conditions, allowing for sequential and controlled functionalization. This dual functionality makes it an ideal starting material for the synthesis of complex molecules, including heterocyclic compounds, functionalized alkynes, and polymers with tailored properties. This guide will explore key synthetic pathways leveraging this precursor and critically evaluate the resulting novel compounds.
I. Synthesis of Novel Heterocyclic Scaffolds via [3+2] Cycloaddition Reactions
One of the most powerful applications of this compound is its participation in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings, which are prevalent motifs in pharmaceuticals and biologically active compounds.
A. Synthesis of Novel Indolizine Derivatives
Indolizines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The [3+2] cycloaddition of cycloimmonium ylides with activated alkynes provides an efficient route to this scaffold.
A study on the reaction of pyridinium ylides with 4-(trimethylsilyl)-3-butyn-2-one, a close structural analog of our topic compound, demonstrated the effectiveness of the silyl-substituted alkyne as a dipolarophile.[1] This reaction proceeds to yield functionalized indolizines, and in some cases, the trimethylsilyl group can direct the regioselectivity of the cycloaddition.[1]
Experimental Protocol: Synthesis of a 1-acetyl-2-trimethylsilyl-indolizine derivative
This protocol is adapted from methodologies described for similar cycloaddition reactions.[1]
Materials:
-
Pyridinium ylide (1.0 mmol)
-
This compound (1.2 mmol)
-
Anhydrous toluene (20 mL)
-
Triethylamine (1.5 mmol)
Procedure:
-
To a solution of the pyridinium ylide in anhydrous toluene, add triethylamine.
-
Add this compound dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Characterization: The structure of the synthesized indolizine derivative is confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the proton and carbon framework.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
X-ray Crystallography: To unambiguously determine the stereochemistry and regiochemistry of the cycloaddition product.[1]
B. Comparative Performance: Silyl-substituted vs. Non-silylated Precursors in Indolizine Synthesis
The presence of the trimethylsilyl group on the alkyne offers distinct advantages over its non-silylated counterpart, 3-hydroxy-1-butyne.
| Feature | This compound | 3-Hydroxy-1-butyne |
| Regioselectivity | Often directs the cycloaddition to a single regioisomer.[1] | May lead to a mixture of regioisomers, complicating purification. |
| Solubility | Enhanced solubility in organic solvents, facilitating reaction setup. | Lower solubility can lead to heterogeneous reaction mixtures. |
| Handling | The TMS group protects the hydroxyl functionality from side reactions. | The free hydroxyl group may require a separate protection-deprotection sequence. |
| Yield | Generally provides good to excellent yields of the desired cycloadduct. | Yields can be variable depending on the substrate and reaction conditions. |
The experimental data suggests that the use of the silyl-protected alkyne leads to a more controlled and efficient synthesis of functionalized indolizines.[1]
II. Palladium-Catalyzed Cross-Coupling Reactions: Accessing Novel Aryl Alkynes
The Sonogashira coupling is a robust and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This compound is an excellent substrate for this reaction, allowing for the introduction of an aryl or vinyl group at the terminal position of the alkyne.
A. Synthesis of a Novel Aryl-Substituted Silyloxy-butyne
The coupling of this compound with an aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst provides a direct route to aryl-substituted alkynes. These products can serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and organic materials.[2]
Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole
This protocol is based on established Sonogashira coupling procedures.[2][3]
Materials:
-
This compound (1.2 mmol)
-
4-Iodoanisole (1.0 mmol)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.03 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Triethylamine (3.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (15 mL)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve 4-iodoanisole, PdCl₂(PPh₃)₂, and CuI in anhydrous THF.
-
Add triethylamine, followed by the dropwise addition of this compound.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization: The resulting aryl alkyne is characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and successful coupling.
-
Infrared (IR) Spectroscopy: To identify the characteristic alkyne and silyl ether functional groups.
-
Mass Spectrometry: To determine the molecular weight.
B. Comparative Performance: Advantages in Multi-step Synthesis
The true value of synthesizing these novel aryl alkynes lies in their utility as versatile intermediates. The TMS-protected hydroxyl group allows for further functionalization of the aromatic ring or subsequent deprotection and modification of the hydroxyl group.
| Synthetic Strategy | Using this compound | Using 3-Hydroxy-1-butyne |
| Reaction Compatibility | The protected hydroxyl group is compatible with a wide range of subsequent reactions. | The free hydroxyl group can interfere with many common synthetic transformations, requiring additional protection/deprotection steps. |
| Purification | The non-polar nature of the silyl ether often simplifies purification by chromatography. | The polarity of the hydroxyl group can lead to tailing on silica gel and more challenging purifications. |
| Overall Efficiency | Leads to a more streamlined and efficient multi-step synthesis. | The need for extra steps can significantly lower the overall yield and increase the cost of the synthesis. |
III. Silylcarbocyclization: A Pathway to Functionalized Heterocycles
Metal-catalyzed silylcarbocyclization reactions offer an elegant method for the synthesis of heterocyclic compounds. In this process, a silyl group and a carbonyl group are incorporated into a molecule in a single step.
A review of metal-promoted silylformylation and silylcarbocyclization reactions highlights the potential for ω-silyloxyalkynes to undergo intramolecular cyclization to form oxasilacyclanes.[4] This strategy can be envisioned for this compound derivatives to construct novel heterocyclic systems.
Conceptual Workflow: Silylcarbocyclization of a this compound Derivative
Caption: Conceptual workflow for the synthesis of novel heterocycles.
IV. Development of Functional Polymers
The alkyne functionality of this compound makes it a candidate monomer for the synthesis of novel polymers. Silyl-substituted polymers are known for their unique properties, such as high gas permeability.[5][6]
A. Polymerization and Performance Comparison
Polymers derived from silyl-containing monomers often exhibit enhanced thermal stability and gas permeability compared to their non-silylated analogs. For example, poly[1-(trimethylsilyl)-1-propyne] exhibits exceptionally high gas permeability.[6] While direct polymerization studies of this compound are not extensively reported, the incorporation of this monomer into copolymers could lead to materials with a desirable balance of properties.
| Polymer Property | Polymer with Silyloxy Monomer | Conventional Polyalkyne |
| Gas Permeability | Potentially high due to the bulky silyl group creating free volume.[5][6] | Generally lower gas permeability. |
| Thermal Stability | The silicon-oxygen bond can enhance thermal stability. | Dependent on the specific polymer backbone. |
| Functionalization | The protected hydroxyl group offers a handle for post-polymerization modification.[7] | Requires monomers with pre-installed functional groups. |
Further research into the polymerization of this compound and its copolymers is warranted to explore the potential for creating novel high-performance materials.
Conclusion
This compound stands out as a highly versatile and strategic starting material for the synthesis of a diverse array of novel compounds. Its unique combination of a reactive alkyne and a protected hydroxyl group facilitates the efficient construction of complex molecular architectures, including heterocycles and functionalized alkynes, which are of significant interest to researchers in drug discovery and materials science. The comparative analysis presented in this guide demonstrates the clear advantages of using this silyl-protected precursor over its non-protected counterparts in terms of reaction control, efficiency, and overall synthetic strategy. The detailed protocols and conceptual workflows provided herein serve as a valuable resource for scientists seeking to leverage the full potential of this compound in their research and development endeavors.
References
-
Aronica, L. A. (2022). From Alkynes to Heterocycles through Metal-Promoted Silylformylation and Silylcarbocyclization Reactions. Molecules, 27(6), 1889. [Link]
-
Gorgova, M., et al. (2018). 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. RSC Advances, 8(54), 30776-30787. [Link]
-
Slough, G. A. (2014). Solid-Phase Synthesis of Heterocycles in Practice. In Topics in Heterocyclic Chemistry (Vol. 37, pp. 1-18). Springer, Berlin, Heidelberg. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Journal of Chemical Education. (2017). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
-
Çetinkaya, S., & Yaşar, E. (2018). Efficient Two Step Synthesis for Trimethylsiloxy-Functionalized New Polymers. Silicon, 11(3), 1357-1364. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Bermeshev, M., et al. (2011). Synthesis of High Molecular Weight Poly[3-{tris(trimethylsiloxy)silyl}tricyclononenes-7] and Their Gas Permeation Properties. Macromolecules, 44(17), 6755-6764. [Link]
-
Sarode, P. B. (2022). Synthesis and characterization of bioactive molecules derived from terminal alkynes. Chaucer's Books. [Link]
-
MDPI. (2020). A Comparative Study of Three Approaches to Fibre's Surface Functionalization. [Link]
-
Bermeshev, M. V., et al. (2011). Synthesis of High Molecular Weight Poly[3-{tris(trimethylsiloxy)silyl}tricyclononenes-7] and Their Gas Permeation Properties. Macromolecules, 44(17), 6755-6764. [Link]
-
Jin, M. J., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(21), 14357-14371. [Link]
-
Masuda, T., & Higashimura, T. (2001). Poly[1-(trimethylsilyl)-1-propyne] and related polymers: Synthesis, properties and functions. Progress in Polymer Science, 26(4), 537-597. [Link]
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A Researcher's Guide to Alternatives for 3-(Trimethylsilyloxy)-1-butyne in Synthesis
In the landscape of multi-step organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures, the choice of protecting groups is a critical strategic decision. The bifunctional nature of building blocks like 3-butyn-1-ol, possessing both a nucleophilic secondary alcohol and a reactive terminal alkyne, necessitates a robust protection strategy to achieve desired chemical transformations with high fidelity. For years, 3-(trimethylsilyloxy)-1-butyne has served as a reliable, albeit sometimes overly labile, synthon. This guide offers an in-depth comparison of viable alternative reagents, focusing on the strategic advantages conferred by modulating the steric and electronic properties of the hydroxyl protecting group. We will delve into the practical nuances of using bulkier silyl ethers and other common protecting groups, supported by comparative data and detailed experimental protocols, to empower researchers in making informed decisions for their synthetic campaigns.
The Central Role of Steric Hindrance: A Comparative Overview of Silyl Ethers
The trimethylsilyl (TMS) group is often the first choice for alcohol protection due to its ease of introduction and removal. However, its high lability to acidic conditions and even protic solvents can be a significant drawback in multi-step syntheses.[1] The logical alternatives are silyl ethers with increased steric bulk around the silicon atom, which significantly enhances their stability.[2] The most common upgrades from TMS are the tert-butyldimethylsilyl (TBDMS or TBS), triethylsilyl (TES), and triisopropylsilyl (TIPS) ethers.
The stability of these silyl ethers is a direct consequence of the steric hindrance around the silicon-oxygen bond, which impedes the approach of both protons and nucleophiles that would initiate cleavage.[3] This steric effect provides a predictable hierarchy of stability, allowing for orthogonal protection strategies where one silyl ether can be selectively removed in the presence of another.[4]
Data Presentation: Relative Stability of Silyl Ethers
The following table summarizes the relative rates of acidic and basic hydrolysis of common silyl ethers, illustrating the dramatic increase in stability with increasing steric bulk. This data is crucial for planning synthetic routes that require selective deprotection.
| Silyl Ether Protecting Group | Common Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis | Key Features |
| Trimethylsilyl | TMS | 1 | 1 | Highly labile; sensitive to mild acid and protic solvents.[3] |
| Triethylsilyl | TES | 64 | 10-100 | More stable than TMS; can be selectively removed in the presence of TBDMS/TBS and TIPS.[3][5] |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | ~20,000 | A versatile and robust protecting group, stable to a wide range of conditions.[3][6] |
| tri-Isopropylsilyl | TIPS | 700,000 | 100,000 | Significantly more stable than TBDMS/TBS, especially under acidic conditions.[3][6] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | Extremely robust; often used when high stability to acid is required.[5] |
Data compiled from multiple sources.[3][6] The values are relative rates of hydrolysis compared to the Trimethylsilyl (TMS) ether, which is set to 1.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of 3-butyn-1-ol with the more robust TBDMS group and a representative deprotection procedure.
Protocol 1: Synthesis of 3-(tert-Butyldimethylsilyloxy)-1-butyne
This protocol details the protection of the hydroxyl group of 3-butyn-1-ol using tert-butyldimethylsilyl chloride. The use of imidazole as a base in DMF is a classic and highly effective method.[7]
Diagrammatic Workflow:
Caption: Workflow for the TBDMS protection of 3-butyn-1-ol.
Materials:
-
3-Butyn-1-ol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-butyn-1-ol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq). Stir the mixture at room temperature until all the imidazole has dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of TBDMS-Cl (1.2 eq) in anhydrous DMF dropwise to the cooled mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 3-(tert-butyldimethylsilyloxy)-1-butyne.
Expected Outcome: This procedure typically provides the desired product in high yield (>90%). The increased stability of the TBDMS ether allows for a broader range of subsequent chemical transformations compared to its TMS counterpart.
Protocol 2: Deprotection of a Silyl Ether using Tetrabutylammonium Fluoride (TBAF)
The cleavage of silyl ethers using a fluoride source is the most common and efficient deprotection method, driven by the formation of the exceptionally strong Si-F bond.[1]
Materials:
-
Silyl-protected butynol (e.g., 3-(tert-Butyldimethylsilyloxy)-1-butyne, 1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the silyl-protected butynol (1.0 eq) in anhydrous THF.
-
Add the 1.0 M solution of TBAF in THF (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the resulting 3-butyn-1-ol by flash column chromatography.
Beyond Silyl Ethers: Other Viable Alternatives
While silyl ethers offer a tunable range of stability, other classes of protecting groups can be advantageous depending on the overall synthetic strategy.
-
Tetrahydropyranyl (THP) Ethers: THP ethers are formed by the acid-catalyzed reaction of an alcohol with dihydropyran.[8] They are stable to a wide range of non-acidic conditions, including organometallic reagents and basic hydrolysis.[1] Deprotection is readily achieved with mild aqueous acid. A protocol for the synthesis of 3-methyl-1-butyn-3-yl tetrahydropyranyl ether is available, which can be adapted for 3-butyn-1-ol.[8]
-
Benzyl (Bn) Ethers: Benzyl ethers are introduced under basic conditions using a benzyl halide. They are exceptionally robust and are stable to both acidic and basic conditions, as well as many oxidizing and reducing agents.[9] Their primary mode of cleavage is through catalytic hydrogenolysis, which is a mild and neutral condition, making them orthogonal to many other protecting groups.[10]
Decision-Making Framework:
The selection of the optimal protecting group is context-dependent. The following flowchart provides a simplified decision-making guide for researchers.
Caption: A decision-making guide for selecting a protecting group for 3-butyn-1-ol.
Conclusion
Moving beyond the standard this compound opens up a vast strategic space for the synthetic chemist. The judicious selection of more robust silyl ethers like TBDMS and TIPS, or orthogonal protecting groups such as THP and benzyl ethers, allows for greater flexibility and resilience in complex synthetic routes. The choice of protecting group should always be made in the context of the entire synthetic plan, considering the stability of all functional groups present and the conditions required for subsequent transformations. By understanding the principles of steric and electronic tuning of these protecting groups, researchers can design more efficient, reliable, and successful syntheses.
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-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
PrepChem. Synthesis of a) Tetrahydropyranyloxy-3-butyne. [Link]
-
HETEROCYCLES. BENZYLOXY-3-HYDROXY-1-BUTYNE AND ITS CROSS-COUPLING REACTION. [Link]
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PrepChem. Synthesis of 1-(Trimethylsilyl)-4-(t-butyldimethylsiloxy)-1-butyne (13). [Link]
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Gelest. Deprotection of Silyl Ethers. [Link]
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Gelest. Silyl Groups. [Link]
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Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
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PrepChem. Synthesis of 3-methyl-1-butyn-3-yl tetrahydropyranyl ether. [Link]
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Wikipedia. Silyl ether. [Link]
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ResearchGate. Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating. [Link]
-
National Center for Biotechnology Information. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]
-
Chemistry Stack Exchange. By what mechanism do acids deprotect primary silyl ethers?. [Link]
-
University of Windsor. Alcohol Protecting Groups. [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
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A Comparative Guide to Purity Assessment of Synthesized 3-(Trimethylsilyloxy)-1-butyne
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. 3-(Trimethylsilyloxy)-1-butyne is a valuable building block in organic synthesis, frequently utilized in coupling reactions where trace impurities can lead to significant side reactions, catalyst poisoning, and reduced yields. This guide provides an in-depth comparison of common analytical techniques to assess the purity of this silyl-protected alkyne, grounded in practical expertise and supported by established scientific principles.
The Critical Role of Purity in Synthesizing this compound
This compound is typically synthesized from 3-butyn-1-ol via silylation, often using a reagent like chlorotrimethylsilane (TMSCl) or hexamethyldisilazane (HMDS) in the presence of a base.[1][2] The success of subsequent synthetic steps, such as metal-catalyzed cross-couplings or nucleophilic additions, is highly contingent on the purity of this intermediate.
Common Impurities and Their Origins:
-
Unreacted 3-butyn-1-ol: Incomplete reaction leads to the presence of the starting alcohol, which can interfere with subsequent reactions involving organometallics or other base-sensitive reagents.
-
Siloxane byproducts (e.g., hexamethyldisiloxane): Hydrolysis of the silylating agent or the product can generate siloxanes. These are generally inert but will affect the molar ratio of the reagent.
-
Solvent and Base Residues: Residual solvents (like THF or pyridine) and amine bases (like triethylamine) can be present if not meticulously removed during workup and purification.
-
Over-silylated byproducts: If the starting material contains diol impurities, bis-silylated species can form.
An accurate assessment of purity is therefore not merely a quality control checkpoint but a critical step in ensuring the reliability and reproducibility of a synthetic sequence.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for purity assessment depends on the specific information required, such as structural confirmation, quantification of the main component, or identification of trace impurities. The three most common and effective methods are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Parameter | Gas Chromatography (GC-FID) | Quantitative ¹H NMR (qNMR) | FTIR Spectroscopy |
| Primary Use | Quantitative analysis of volatile components and impurities. | Absolute purity determination, structural confirmation, and impurity identification. | Functional group analysis and qualitative confirmation of synthesis. |
| Information Provided | Retention time, peak area (% purity). | Chemical shift, coupling constants, integral ratios (structural data and molar ratios). | Absorption frequencies (presence/absence of functional groups). |
| Destructive? | Yes | No | No |
| Key Strengths | High sensitivity for volatile impurities, excellent for detecting residual solvents. | Provides structural and quantitative data in a single experiment, does not require a standard of the analyte.[3] | Fast, simple, and excellent for confirming the conversion of the starting alcohol (disappearance of O-H stretch). |
| Limitations | Not suitable for non-volatile impurities, requires careful calibration for absolute quantification. | Lower sensitivity than GC for trace impurities, requires a high-purity internal standard for absolute quantification. | Primarily qualitative, not suitable for quantifying purity or detecting minor impurities with similar functional groups. |
In-Depth Methodologies and Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle & Rationale: GC separates compounds based on their volatility and interaction with a stationary phase. For silyl ethers like this compound, which are volatile, GC is an ideal technique for quantifying purity relative to other volatile components. A Flame Ionization Detector (FID) is used because it provides excellent sensitivity for organic compounds.
The choice of a non-polar capillary column is crucial as it separates compounds primarily by their boiling points, which is effective for the analyte and potential impurities like residual solvents or siloxane byproducts.
Experimental Protocol: GC-FID Analysis
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized this compound into a GC vial. Dissolve in 1.0 mL of a suitable solvent like heptane or dichloromethane.
-
Instrumentation:
-
GC Conditions:
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: (Area of Analyte Peak / Total Area of All Peaks) * 100%.
-
Self-Validation: For more accurate quantification, an internal standard (e.g., dodecane) of known concentration can be added to the sample. This corrects for variations in injection volume and allows for the calculation of an absolute concentration.
Workflow for GC-FID Purity Assessment
Caption: Workflow for GC-FID analysis of this compound.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR)
Principle & Rationale: NMR spectroscopy provides detailed structural information. In its quantitative application (qNMR), the integral of a signal is directly proportional to the number of nuclei giving rise to that signal.[5] This allows for a highly accurate determination of purity without needing a reference standard of the analyte itself. Instead, a certified internal standard of known purity is used.[6][7]
For this compound, the distinct signals for the trimethylsilyl (TMS) protons, the acetylenic proton, and the protons on the butyne backbone can be used for both structural confirmation and quantification against an internal standard.
Experimental Protocol: qNMR Analysis
-
Sample and Standard Preparation:
-
Accurately weigh ~15 mg of the synthesized product into an NMR tube.
-
Accurately weigh ~10 mg of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into the same NMR tube. The standard must have signals that do not overlap with the analyte signals.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and dissolve completely.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H NMR experiment.
-
Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. A D1 of 30 seconds is generally a safe starting point.
-
Acquire the spectrum with a 90° pulse angle.
-
-
Data Processing and Calculation:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal from the analyte (e.g., the 9H singlet of the TMS group) and a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula[6]:
Purity (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
a refers to the analyte, and std refers to the standard.
-
Workflow for qNMR Purity Assessment
Caption: Workflow for qNMR analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Rationale: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies. This technique is excellent for quickly verifying the success of the silylation reaction.
The key diagnostic evidence is the disappearance of the broad O-H stretching band from the starting material (3-butyn-1-ol) around 3300-3400 cm⁻¹ and the appearance of strong Si-O-C and Si-CH₃ bands in the product.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Place a single drop of the neat liquid sample between two NaCl or KBr salt plates.
-
Data Acquisition:
-
Spectrometer: Any standard FTIR spectrometer.
-
Acquire a background spectrum of the clean salt plates.
-
Acquire the sample spectrum over a range of 4000-600 cm⁻¹.
-
-
Data Analysis:
-
Confirm absence of: Broad O-H stretch (~3300 cm⁻¹).
-
Confirm presence of:
-
Terminal alkyne ≡C-H stretch (~3300 cm⁻¹, sharp).
-
Alkyne C≡C stretch (~2120 cm⁻¹, weak).
-
Strong Si-O-C stretch (~1100-1050 cm⁻¹).
-
Characteristic Si-CH₃ rocking/bending peaks (~1250 cm⁻¹ and ~840 cm⁻¹).
-
-
While FTIR is not quantitative, it is an indispensable, rapid check to confirm that the desired chemical transformation has occurred before committing to more time-consuming quantitative methods.
Comparison with Alternatives
The primary alternative to a trimethylsilyl (TMS) protecting group is a bulkier silyl group, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).[8]
-
Synthesis: The synthesis of the corresponding TBDMS or TIPS ether would follow a similar procedure but may require stronger silylating conditions (e.g., using the silyl chloride with imidazole or the silyl triflate).[2]
-
Purity Assessment: The analytical methodologies described above (GC, NMR, FTIR) are fully applicable to these bulkier analogues. However, due to their higher molecular weight and lower volatility, GC retention times will be longer, and oven temperatures may need to be adjusted.
-
Performance: Bulkier silyl ethers offer greater stability towards acidic conditions and are less prone to hydrolysis.[2] The choice between TMS, TBDMS, or TIPS depends on the required stability in subsequent reaction steps. The purity assessment strategy, however, remains fundamentally the same.
Conclusion
A multi-faceted approach is the most robust strategy for assessing the purity of synthesized this compound. FTIR provides a rapid, qualitative confirmation of the successful silylation. GC-FID offers excellent quantitative data on volatile impurities and is ideal for routine quality control. For the most accurate, absolute purity determination required for drug development and reference standard characterization, qNMR is the gold standard, providing both structural verification and precise quantification in a single, non-destructive experiment.[7] By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to ensure the quality and reliability of their synthetic intermediates.
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A Cost-Benefit Analysis of 3-(Trimethylsilyloxy)-1-butyne in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in large-scale synthesis, the selection of appropriate starting materials and protecting group strategies is a critical decision that profoundly impacts process efficiency, scalability, and overall manufacturing costs. This guide provides an in-depth technical analysis of 3-(trimethylsilyloxy)-1-butyne, a versatile silyl-protected alkyne, and objectively compares its performance and economic viability against key alternatives in the context of industrial chemical production.
Introduction: The Role of Silyl-Protected Alkynes in Modern Synthesis
Terminal alkynes are fundamental building blocks in organic chemistry, enabling the construction of complex molecular architectures through powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling.[1][2] However, the acidic proton of a terminal alkyne can interfere with many common synthetic transformations, necessitating the use of protecting groups.[3][4] Trialkylsilyl groups, particularly the trimethylsilyl (TMS) group, are widely employed for this purpose due to their relative stability and the availability of mild deprotection protocols.[5][6] this compound serves as a valuable reagent in this class, offering a masked 3-butyn-2-ol moiety for further elaboration.
This guide will dissect the synthesis of this compound, analyze its application in a key industrial reaction, and conduct a rigorous cost-benefit analysis against a prominent alternative, 2-methyl-3-butyn-2-ol. By examining experimental data, economic factors, and process considerations, we aim to provide a clear framework for making informed decisions in the selection of an appropriate acetylene surrogate for large-scale applications.
Synthesis and Cost Considerations of this compound
The synthesis of this compound is a two-step process commencing from the readily available starting material, 3-butyn-2-ol. The hydroxyl group is protected as a trimethylsilyl ether through reaction with a silylating agent, most commonly trimethylsilyl chloride (TMSCl), in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Butyn-2-ol
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
Procedure:
-
To a solution of 3-butyn-2-ol in an anhydrous solvent under an inert atmosphere, add triethylamine.
-
Cool the mixture to 0 °C.
-
Slowly add trimethylsilyl chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Filter the reaction mixture to remove the triethylammonium chloride salt.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by distillation to yield this compound.
Caption: Synthesis workflow for this compound.
Cost Analysis of Starting Materials
The economic viability of using this compound on a large scale is intrinsically linked to the cost of its precursors. While bulk pricing is subject to market fluctuations and supplier negotiations, a general cost assessment can be made based on available data for smaller quantities and industrial price indications.
| Compound | CAS Number | Typical Lab-Scale Price (per 10g) | Estimated Bulk Price Range (per kg) | Key Suppliers |
| 3-Butyn-2-ol | 2028-63-9 | ~$40-50[7] | $50 - $150 | TCI, Sigma-Aldrich[8] |
| Trimethylsilyl chloride (TMSCl) | 75-77-4 | ~$20-30 | $10 - $40 | Norkem, TCI[1][3] |
| This compound | 17869-76-0 | ~$100-150 | Request Bulk Quote | Santa Cruz Biotechnology[9] |
Note: Bulk pricing is an estimation and can vary significantly. "Request Bulk Quote" indicates that pricing is not publicly available for large quantities and requires direct inquiry with manufacturers.
The additional synthetic step and subsequent purification required to produce this compound from 3-butyn-2-ol contribute to its higher cost compared to its precursors.
Comparative Analysis: this compound vs. 2-Methyl-3-butyn-2-ol
In many applications, particularly the Sonogashira coupling, 2-methyl-3-butyn-2-ol has emerged as a highly effective and more economical alternative to silyl-protected alkynes.[10] This section provides a head-to-head comparison of these two reagents.
The Sonogashira Coupling: A Key Application
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, widely used in the synthesis of pharmaceuticals and other complex organic molecules.[2][11] Both this compound and 2-methyl-3-butyn-2-ol can serve as acetylene surrogates in this reaction, requiring a deprotection step either before or after the coupling.
Caption: Comparative workflow of Sonogashira coupling.
Performance and Experimental Data
| Feature | This compound | 2-Methyl-3-butyn-2-ol |
| Deprotection | Requires a dedicated deprotection step using fluoride sources (e.g., TBAF) or mild base (K₂CO₃).[5] | Deprotection occurs via a retro-Favorskii reaction, often with a strong base like KOH, which can sometimes be performed in situ.[10] |
| Byproducts | Trimethylsilanol and its derivatives. | Acetone, which is volatile and easily removed.[10] |
| Yields in Sonogashira | Generally good to excellent, but can be substrate-dependent. | Often provides high yields, and is noted for its good performance in copper-free Sonogashira protocols.[10] |
| Process Simplicity | May require an additional, distinct deprotection step, adding to process time and complexity. | The deprotection can be more readily integrated into the reaction sequence or work-up. |
Cost-Benefit Analysis
The primary driver for considering 2-methyl-3-butyn-2-ol over silyl-protected alkynes in large-scale synthesis is its significantly lower cost.[12]
| Factor | This compound | 2-Methyl-3-butyn-2-ol |
| Raw Material Cost | Higher, due to the additional silylation step. | Lower, as it is a commercially available bulk chemical.[4][13] |
| Process Steps | Synthesis of the reagent is an additional step in the overall process. | Used directly as a starting material. |
| Deprotection Reagents | Fluoride sources like TBAF can be expensive. | Basic reagents like KOH are inexpensive. |
| Waste Management | Disposal of silyl byproducts needs consideration.[14][15] | Acetone byproduct is a common and manageable solvent. |
| Overall Economics | Generally less favorable for large-scale, cost-sensitive syntheses. | More favorable, particularly in the pharmaceutical and agrochemical industries.[16][17] |
Market Snapshot for 2-Methyl-3-butyn-2-ol: The market for 2-methyl-3-butyn-2-ol was valued at approximately USD 0.15 billion in 2024 and is projected to grow, indicating its widespread industrial use.[16] It is a key intermediate in the production of pharmaceuticals, agrochemicals, flavors, and fragrances.[4][17]
Case Study: Synthesis of Efavirenz Intermediate
The synthesis of the anti-HIV drug Efavirenz provides a relevant, albeit not direct, industrial context. The core structure of Efavirenz contains a cyclopropyl acetylene moiety. While the patented syntheses may not explicitly use this compound, the introduction of the alkynyl group is a critical step where cost-effective acetylene surrogates are paramount.[9][18][19] The economic pressures in manufacturing APIs like Efavirenz strongly favor the use of cheaper raw materials like 2-methyl-3-butyn-2-ol over more expensive, pre-functionalized reagents.[18]
Environmental, Health, and Safety (EHS) Considerations
In large-scale synthesis, EHS factors are as critical as economic considerations.
-
This compound and its precursors: These are flammable liquids and require appropriate handling and storage to mitigate fire hazards. The silylation reaction also produces a hydrochloride salt byproduct that needs to be managed.
-
Silyl Byproducts: The management of silicon-containing waste streams is an emerging area of focus for sustainable chemistry. While technologies for recycling silyl ethers are being developed, they are not yet widely implemented on an industrial scale.[7]
-
2-Methyl-3-butyn-2-ol: This compound is also a flammable liquid. Its deprotection generates acetone, a common industrial solvent that can often be recovered and recycled.
Conclusion and Recommendations
The choice between this compound and its alternatives for large-scale synthesis is a multi-faceted decision that balances chemical performance with economic and process realities.
This compound is a valuable reagent that offers a protected 3-butyn-2-ol synthon. Its utility is most pronounced in syntheses where:
-
The specific reactivity of the silyl-protected alkyne is advantageous.
-
The mild deprotection conditions afforded by the TMS group are necessary to preserve other sensitive functional groups in the molecule.[13]
-
The overall cost of the final product can accommodate a more expensive starting material.
However, for many large-scale applications, particularly in the cost-competitive pharmaceutical and fine chemical industries, the economic advantages of 2-methyl-3-butyn-2-ol are compelling. Its lower purchase price, the elimination of a synthetic step, and the generation of a simple, volatile byproduct upon deprotection make it a more attractive option for industrial-scale Sonogashira couplings and related transformations.
Recommendation: For process development and large-scale manufacturing where cost is a significant driver, a thorough evaluation of 2-methyl-3-butyn-2-ol as a direct replacement for silyl-protected alkynes is strongly recommended. The potential for significant cost savings and process simplification often outweighs the benefits of using a pre-formed silyl ether like this compound. The decision should be guided by a comprehensive process hazard analysis and a detailed cost of goods analysis for the specific synthetic route.
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A Comparative Spectroscopic Guide to the Silylation of Propargyl Alcohols: 3-Methyl-1-butyn-3-ol and its Trimethylsilyl Ether
In the landscape of synthetic chemistry, particularly in the development of pharmaceutical intermediates and complex organic molecules, the protection of reactive functional groups is a cornerstone of strategic molecular design. The hydroxyl group, ubiquitous in natural products and synthetic precursors, often requires temporary masking to prevent unwanted side reactions. Among the myriad of protecting groups, the trimethylsilyl (TMS) ether stands out for its ease of installation, general stability, and, crucially, its straightforward removal under mild conditions.
This guide provides an in-depth spectroscopic comparison of a model tertiary propargyl alcohol, 3-methyl-1-butyn-3-ol (1) , and its corresponding trimethylsilyl ether, 3-methyl-3-(trimethylsilyloxy)-1-butyne (2) . Understanding the distinct spectroscopic signatures imparted by the introduction of a TMS group is paramount for reaction monitoring, purification, and final structure elucidation. We will dissect the changes observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the causal logic behind these transformations, backed by experimental data and established spectroscopic principles.
Molecular Structures Under Investigation
The conversion of the alcohol to its TMS ether is a fundamental transformation that replaces an active proton with a bulky, non-polar silyl group. This seemingly simple change has profound effects on the molecule's electronic environment and fragmentation behavior, which are readily observable through spectroscopic analysis.
Caption: Molecular structures of the parent alcohol (1) and its TMS ether (2).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Protons (and Carbons)
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The transformation from alcohol 1 to silyl ether 2 introduces significant and predictable changes in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
The most telling change in the proton NMR is the disappearance of the hydroxyl (-OH) proton signal and the appearance of a strong singlet corresponding to the nine equivalent protons of the trimethylsilyl group.
| Assignment | 3-Methyl-1-butyn-3-ol (1) [1] | 3-Methyl-3-(trimethylsilyloxy)-1-butyne (2) (Predicted) | Rationale for Change |
| -C(CH₃)₂ | ~1.5 ppm (s, 6H) | ~1.5 ppm (s, 6H) | Minimal change expected as these protons are distant from the reaction center. |
| -C≡CH | ~2.4 ppm (s, 1H) | ~2.4 ppm (s, 1H) | The terminal alkyne proton's environment is largely unaffected. |
| -OH | Variable, ~1.9-2.5 ppm (s, 1H) | Absent | The acidic proton is replaced by the TMS group. This signal disappears completely. |
| -Si(CH₃)₃ | Absent | ~0.1-0.2 ppm (s, 9H) | Appearance of a new, highly shielded signal characteristic of the TMS group. The high electron density around silicon causes a strong upfield shift. |
Expertise & Experience: The chemical shift of the -OH proton in alcohol 1 is often broad and its position can vary depending on concentration, solvent, and temperature due to hydrogen bonding. A key diagnostic technique is a "D₂O shake," where adding a drop of deuterium oxide to the NMR tube results in the disappearance of the -OH peak due to proton-deuterium exchange. For the silylated product 2 , the sharp singlet for the TMS protons, integrating to 9H, is an unmistakable indicator of a successful reaction. Its appearance far upfield (close to the TMS reference at 0 ppm) is a classic signature of this protecting group.
¹³C NMR Spectroscopy
Carbon NMR provides complementary information. While the changes are less dramatic than in ¹H NMR, they are consistent and informative.
| Assignment | 3-Methyl-1-butyn-3-ol (1) [2] | 3-Methyl-3-(trimethylsilyloxy)-1-butyne (2) (Predicted) | Rationale for Change |
| -C(CH₃)₂ | ~31.4 ppm | ~32 ppm | A slight downfield shift may occur due to the subtle electronic influence of the Si-O bond. |
| -C(OH/OSi) | ~65.4 ppm | ~66 ppm | The carbon attached to the oxygen experiences a minor deshielding effect upon silylation. |
| -C≡CH | ~87.4 ppm | ~87 ppm | Minimal change expected for the sp-hybridized carbons. |
| ≡CH | ~71.6 ppm | ~72 ppm | Minimal change expected. |
| -Si(CH₃)₃ | Absent | ~1-2 ppm | A new, highly shielded signal appears for the methyl carbons of the TMS group. |
Infrared (IR) Spectroscopy: The Disappearing Stretch
IR spectroscopy excels at identifying functional groups. The silylation of alcohol 1 results in a very clear and diagnostically crucial change: the loss of the characteristic O-H stretching band.
| Functional Group | 3-Methyl-1-butyn-3-ol (1) | 3-Methyl-3-(trimethylsilyloxy)-1-butyne (2) | Interpretation |
| O-H Stretch | ~3300-3400 cm⁻¹ (Broad, Strong) | Absent | The broad, intense absorption due to the hydrogen-bonded hydroxyl group is the most prominent feature in the spectrum of 1 . Its complete absence is primary evidence of successful silylation. |
| ≡C-H Stretch | ~3300 cm⁻¹ (Sharp, Strong) | ~3300 cm⁻¹ (Sharp, Strong) | This sharp peak for the terminal alkyne C-H stretch is present in both compounds. In 1 , it can sometimes be partially obscured by the broad O-H band. |
| C-H Stretch (sp³) | ~2850-3000 cm⁻¹ | ~2850-3000 cm⁻¹ | Aliphatic C-H stretches from the methyl groups are present in both spectra. |
| C≡C Stretch | ~2110 cm⁻¹ (Weak) | ~2110 cm⁻¹ (Weak) | The alkyne C≡C stretch is typically weak for terminal alkynes and remains largely unchanged. |
| Si-O-C Stretch | Absent | ~1050-1100 cm⁻¹ (Strong) | A new, strong band appears, characteristic of the Si-O-C single bond stretch, confirming the formation of the silyl ether. |
| Si-C Stretch | Absent | ~1250 cm⁻¹ and ~840 cm⁻¹ (Strong) | The symmetric deformation ("umbrella mode") of the Si-(CH₃)₃ group appears around 1250 cm⁻¹, and the Si-C rocking vibration gives a strong band around 840 cm⁻¹. These are definitive signatures of the TMS group. |
Trustworthiness: The concurrent disappearance of the broad O-H band and the appearance of strong Si-O and Si-C bands provide a self-validating system for confirming the conversion. An incomplete reaction would show the presence of all three features.
Mass Spectrometry (MS): A Shift in Fragmentation Logic
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The introduction of the TMS group creates new, highly favorable fragmentation pathways that dominate the mass spectrum of 2 compared to 1 .
Key Fragmentation Pathways
For the parent alcohol 1 , fragmentation is driven by the loss of a methyl group and the cleavage of the bond alpha to the oxygen atom. For the silyl ether 2 , the fragmentation is dominated by cleavages adjacent to the silicon atom.
Caption: Key fragmentation pathway for 3-methyl-3-(trimethylsilyloxy)-1-butyne (2).
| Ion | m/z for (1) | m/z for (2) | Interpretation |
| [M]⁺˙ | 84 | 156 | The molecular ion peak reflects the change in molecular weight (84.12 g/mol for 1 vs. 156.30 g/mol for 2 ). The peak for 2 may be weak or absent. |
| [M-15]⁺ | 69 | 141 | Loss of a methyl radical (•CH₃). For 1 , this comes from one of the gem-dimethyl groups. For 2 , this is a highly favorable loss from the TMS group, often resulting in the base peak. |
| [M-43]⁺ | 41 | 113 | Loss of a propyl fragment or subsequent fragmentation. |
| [Si(CH₃)₃]⁺ | - | 73 | The trimethylsilyl cation is a very stable fragment and its presence at m/z 73 is a hallmark of TMS-containing compounds. |
Authoritative Grounding: The formation of a strong [M-15]⁺ ion is a classic fragmentation pathway for trimethylsilyl ethers. This occurs via alpha-cleavage, where the loss of a methyl radical from the silicon atom results in a stable oxonium ion. The ion at m/z 73, the trimethylsilyl cation, is another powerful diagnostic peak for the presence of a TMS group.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the analyte (alcohol 1 or silyl ether 2 ) in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data using a standard single-pulse sequence.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for sufficient signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 1024 or more scans to achieve adequate signal-to-noise.
-
-
Processing: Apply an exponential line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation. Phase and baseline correct all spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: Apply a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the clean salt plates.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Processing: The spectrum is automatically ratioed against the background by the instrument software.
Protocol 3: GC-MS Analysis
-
Sample Preparation: Dilute the sample to approximately 100 µg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Caption: General workflow for the spectroscopic analysis of compounds.
Conclusion
The silylation of a hydroxyl group with a trimethylsilyl moiety imparts a unique and highly diagnostic set of changes to a molecule's spectroscopic profile. In ¹H NMR, the key event is the replacement of the labile -OH proton with a highly shielded, sharp 9H singlet near 0 ppm. In IR spectroscopy, the definitive evidence is the disappearance of the broad O-H stretch and the emergence of strong Si-O and Si-C absorptions. Finally, in mass spectrometry, the fragmentation pattern shifts to favor the loss of a methyl group from the silicon atom, yielding a strong [M-15]⁺ peak and the characteristic trimethylsilyl cation at m/z 73. By understanding these fundamental transformations, researchers can confidently monitor the progress of protection reactions and accurately characterize their final products, ensuring the integrity and success of their synthetic endeavors.
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]
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PubChem Compound Summary for CID 87344, 3-Methyl-3-(trimethylsilyloxy)-1-butyne. National Center for Biotechnology Information. [Link]
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Safety Operating Guide
Navigating the Disposal of 3-(Trimethylsilyloxy)-1-butyne: A Guide for Laboratory Professionals
For the innovative researcher dedicated to advancing drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(Trimethylsilyloxy)-1-butyne, a versatile but hazardous reagent. Moving beyond a simple checklist, we will delve into the chemical reasoning behind each step, empowering you to manage this waste stream with confidence and precision.
Immediate Safety Profile & Hazard Assessment
Before initiating any handling or disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound is a highly flammable liquid and vapor, capable of causing significant skin, eye, and respiratory irritation.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 17869-77-1 | [1][2] |
| Molecular Formula | C8H16OSi | [1][2] |
| Molecular Weight | 156.3 g/mol | [2][3] |
| Boiling Point | 115-116 °C | [2] |
| Density | 0.806 g/mL at 25 °C | [2] |
| Flash Point | -1 °C (30.2 °F) | [2] |
Table 2: GHS Hazard Identification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation. |
The primary hazards stem from its high flammability and the reactivity of the trimethylsilyl ether and terminal alkyne functional groups. The trimethylsilyl (TMS) ether is susceptible to hydrolysis, particularly under acidic or basic conditions, which would liberate 2-methyl-3-butyn-2-ol.[4][5] The terminal alkyne possesses an acidic proton that can react with strong bases to form an acetylide.[6][7]
Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense
All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate the risk of inhaling flammable and irritating vapors.[8][9] The following PPE is mandatory:
-
Eye Protection : Chemical safety goggles are required. For operations with a higher splash risk, a face shield should be worn in addition to goggles.[10][11]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.[12]
-
Body Protection : A flame-resistant laboratory coat is essential.[8]
-
Footwear : Closed-toe shoes are required at all times in the laboratory.[8]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to first neutralize its reactivity through a controlled quenching and hydrolysis process before collecting it for hazardous waste pickup. This two-step procedure mitigates the risks associated with its flammability and chemical reactivity.
Part A: Quenching of Small Quantities (≤ 5g)
This procedure should be performed in a chemical fume hood, away from any ignition sources.[1][8]
Materials:
-
Three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet with a bubbler.
-
Inert, high-boiling point solvent (e.g., toluene or heptane).[13][14]
-
Methanol.[14]
-
Deionized water.
-
Ice bath.
Procedure:
-
Inert Atmosphere : Assemble the flask and purge with an inert gas (nitrogen or argon). Maintain a gentle positive pressure throughout the procedure.[13]
-
Dilution : Dilute the this compound waste with an equal volume of an inert, high-boiling point solvent like toluene. This helps to control the reaction rate and dissipate heat.
-
Cooling : Cool the flask to 0 °C using an ice bath.[13]
-
Initial Quenching : Slowly add isopropanol dropwise from the dropping funnel while stirring vigorously. Isopropanol is a less reactive alcohol that will gently quench any highly reactive species.[13][14] Continue the addition until the exothermic reaction subsides.
-
Secondary Quenching : After the reaction with isopropanol is complete, slowly add methanol. Methanol is more reactive and will ensure the complete quenching of any remaining reactive components.[14]
-
Hydrolysis : Once the quenching is complete, slowly add deionized water to hydrolyze the silyl ether.[14]
-
Equilibration : Remove the ice bath and allow the mixture to warm to room temperature, stirring for at least one hour to ensure the reaction is complete.
-
Waste Collection : The resulting mixture, containing 2-methyl-3-butyn-2-ol, hexamethyldisiloxane, and the solvents, should be transferred to a properly labeled hazardous waste container for flammable liquids.[8][15]
Part B: Disposal of Contaminated Materials
Any materials such as pipette tips, gloves, or absorbent pads that have come into contact with this compound must be considered hazardous waste.
Procedure:
-
Initial Rinse : Non-porous items like glassware should be rinsed with a small amount of a compatible solvent (e.g., acetone) inside a fume hood. This rinsate must be collected and treated as hazardous waste.
-
Collection : Place all contaminated solid waste, including rinsed items, into a designated, sealed, and clearly labeled hazardous waste container.[10][12] Do not use paper towels to absorb spills of flammable liquids as this increases the flammable material.[8]
-
Final Cleaning : Glassware should be washed with soap and water after the initial solvent rinse.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and decisive action is crucial.
Spill Response
-
Alert Personnel : Immediately notify everyone in the vicinity of the spill.[10][16]
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab immediately.
-
Control Ignition Sources : Eliminate all nearby sources of ignition.[12][17]
-
Containment : For small spills, use a non-flammable absorbent material like sand or cat litter to contain the spill.[8][10] Work from the outside of the spill inwards to prevent spreading.[10]
-
Cleanup : Carefully collect the absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[1]
-
Decontamination : Clean the spill area with a detergent and water solution.[10]
-
Reporting : Report the incident to your institution's Environmental Health and Safety (EHS) office.[16]
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][11] Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Logical Framework for Disposal
The decision-making process for the proper disposal of this compound can be visualized as a workflow that prioritizes safety and chemical neutralization.
Caption: Disposal workflow for this compound.
By adhering to this detailed protocol, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and excellence in the laboratory.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Trimethylsilyloxy)-1-butyne
As researchers and drug development professionals, our primary commitment is to rigorous science, but the foundation of all successful research is an unwavering dedication to safety. Handling reactive and hazardous materials is a daily reality, and 3-(Trimethylsilyloxy)-1-butyne, a versatile silyl-protected alkyne, is no exception. This guide moves beyond a simple checklist to provide a comprehensive, risk-based strategy for personal protective equipment (PPE). Our goal is to build a self-validating safety protocol by understanding the why behind each procedural step, ensuring your protection and the integrity of your work.
Core Hazard Analysis: Understanding the Compound's Behavior
Before we can select the appropriate PPE, we must first understand the intrinsic hazards of this compound. Its chemical structure—an organosilicon compound featuring a terminal alkyne protected by a trimethylsilyl ether group—presents a multi-faceted risk profile.[1]
-
Extreme Flammability: The most immediate and severe hazard is the compound's high flammability. It is classified as a Category 2 flammable liquid, with hazard statement H225 (Highly flammable liquid and vapour).[2][3][4] Its flash point is exceptionally low, reported at approximately -1°C (30°F), meaning it can ignite at typical room temperatures from a nearby spark or heat source.[5] Vapors are heavier than air and may travel to an ignition source and flash back, creating a significant fire risk.[3][6] This dictates that all handling must be performed away from ignition sources, using grounded equipment and non-sparking tools.[2][4]
-
Contact Hazards (Skin and Eye): Direct contact with the liquid or its vapors poses a significant risk. The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[3][4] Prolonged or repeated exposure can lead to dermatitis and severe eye damage.
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation (H335), affecting the nose, throat, and lungs.[3][4] While engineering controls like a chemical fume hood are the primary defense, respiratory protection must be considered for certain scenarios.
-
Chemical Reactivity: While stable under standard conditions, it is noted to be moisture-sensitive and incompatible with strong oxidizing agents.[4][6] These incompatibilities must be considered during storage and in experimental design.
The PPE Protocol: A Multi-Layered Defense System
Based on the hazard analysis, the following PPE is mandated. This selection is not merely a recommendation but a necessary system to mitigate the identified risks.
Eye and Face Protection
The risk of serious eye irritation from a splash necessitates robust protection.
-
Mandatory: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[4][6] Standard safety glasses with side shields are insufficient as they do not provide a seal against splashes and vapors.
-
Recommended for High-Risk Operations: When handling larger volumes (>100 mL) or performing operations with a high potential for splashing (e.g., rapid transfers, quenching), a full-face shield must be worn over the chemical splash goggles.[7] This provides a secondary barrier protecting the entire face.
Hand Protection
To prevent skin contact and potential absorption, chemical-resistant gloves are essential.
-
Material Selection: While disposable nitrile gloves offer broad, short-term protection and are a suitable choice for incidental contact, it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[7][8]
-
Protocol: Always inspect gloves for tears or pinholes before use. For extended procedures, consider double-gloving. If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning a new glove.
Body Protection
Given the extreme flammability of this compound, standard lab coats are inadequate.
-
Mandatory: A flame-retardant (FR) lab coat is required.[3] This coat must be kept fully buttoned to provide maximum coverage of street clothes. Avoid synthetic fabrics like polyester, which can melt and fuse to the skin in a fire.[7]
-
Additional Protection: For transfers of significant quantities, a chemical-resistant apron worn over the FR lab coat provides an additional layer of protection against spills.
Respiratory Protection
The primary method for controlling vapor exposure is through engineering controls.
-
Primary Control: All handling of this compound must be conducted within a certified and properly functioning chemical fume hood to minimize vapor inhalation.[4]
-
When Respirators are Required: In the event of a large spill, a failure of engineering controls, or when working in a poorly ventilated area, respiratory protection is necessary. A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is the minimum requirement.[7] All personnel requiring respirator use must be part of a formal respiratory protection program, which includes medical evaluation, training, and annual fit-testing.[7]
Data Presentation and Operational Workflow
To simplify the decision-making process, the following table summarizes the PPE requirements.
| Protection Type | Specification & Standard | Rationale & Key Considerations |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 / EN166). Face shield for high-risk tasks. | Protects against severe eye irritation from splashes and vapors.[3][4] |
| Hand | Chemical-Resistant Gloves (e.g., Nitrile). | Prevents skin irritation and absorption.[3] Change immediately upon contamination. |
| Body | Flame-Retardant (FR) Lab Coat. | Essential protection against the high flammability hazard.[3] Standard coats are insufficient. |
| Respiratory | Required for spills or ventilation failure. NIOSH-approved APR with organic vapor cartridges. | Mitigates respiratory tract irritation.[3] Use is secondary to engineering controls (fume hood). |
PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate level of PPE based on the operational context.
Caption: PPE selection workflow based on task-specific risk assessment.
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent upon its correct use.
-
Donning Sequence:
-
Don Flame-Retardant Lab Coat.
-
Don chemical splash goggles.
-
Wash hands and dry them thoroughly.
-
Don inner gloves (if double-gloving).
-
Don outer gloves, ensuring cuffs go over the sleeves of the lab coat.
-
-
Doffing Sequence (to prevent cross-contamination):
-
Remove outer gloves.
-
Remove chemical apron (if used).
-
Remove FR lab coat.
-
Remove inner gloves.
-
Remove face shield (if used).
-
Remove goggles.
-
Wash hands thoroughly with soap and water.
-
-
Disposal: All disposable PPE, including gloves, that has come into contact with this compound must be considered hazardous waste. Dispose of it in a designated, sealed waste container according to your institution's hazardous waste management plan.[3]
By adhering to this comprehensive guide, you are not just following rules; you are engaging in a dynamic risk assessment that protects you, your colleagues, and your research. Safety is an active process, and the correct use of PPE is its most critical expression.
References
- Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon.
- Guidechem. (n.d.). 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE (CAS No. 17869-77-1) SDS.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET.
- Chemsrc. (2025, August 25). 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE | CAS#:17869-77-1.
- BenchChem. (2025, November). Personal protective equipment for handling Undecasiloxane, tetracosamethyl-.
- Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Gelest. (n.d.). Other Reactions of Silyl Alkynes. Gelest Technical Library.
- ChemicalBook. (2025, January 27). 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE | 17869-77-1.
- Walton, D. R. M., & Waugh, F. (1972). Some Aspects of the Chemistry of Alkynylsilanes. Journal of Organometallic Chemistry, 37(1), 45-84. This is a general reference for the chemistry of alkynylsilanes, the specific URL is not available through the search.
- ECHEMI. (n.d.). Buy 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE from Dayang Chem (Hangzhou) Co.,Ltd.
Sources
- 1. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 2. Page loading... [guidechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE | 17869-77-1 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
